molecular formula C10H12BrNO B3218158 (S)-3-(3-Bromo-phenoxy)-pyrrolidine CAS No. 1187927-58-7

(S)-3-(3-Bromo-phenoxy)-pyrrolidine

Cat. No.: B3218158
CAS No.: 1187927-58-7
M. Wt: 242.11 g/mol
InChI Key: QLTUVIZNLSOEKT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(3-Bromo-phenoxy)-pyrrolidine, commonly supplied as its hydrochloride salt (CAS 1260593-52-9), is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The compound serves as a versatile synthetic intermediate and privileged scaffold for the development of novel biologically active molecules . Its primary research value lies in its application for designing central nervous system (CNS) targeted therapeutics. Analogs based on the 3-(phenoxy-phenyl-methyl)-pyrrolidine structure have been identified as potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors (NSRIs), demonstrating robust efficacy in preclinical models of neuropathic pain . The stereogenic (S)-configured center of the pyrrolidine ring is critical for enantioselective interactions with biological targets, influencing the compound's binding affinity and overall pharmacological profile . The pyrrolidine ring itself is a prominent feature in FDA-approved drugs, valued for its ability to enhance solubility, explore three-dimensional pharmacophore space, and improve the drug-likeness of candidate molecules . This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(3-bromophenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTUVIZNLSOEKT-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297684
Record name (3S)-3-(3-Bromophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-58-7
Record name (3S)-3-(3-Bromophenoxy)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(3-Bromophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-3-(3-Bromo-phenoxy)-pyrrolidine Hydrochloride Salt

Introduction

The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, prized for its unique structural and physicochemical properties. As a five-membered saturated heterocycle, its non-planar, sp³-rich geometry allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interactions with biological targets.[1] The pyrrolidine nucleus is a privileged scaffold found in over 20 FDA-approved drugs, where it can enhance aqueous solubility, provide hydrogen bond donors or acceptors, and serve as a rigid anchor for pharmacophoric elements.[2][3]

This guide provides a detailed technical overview of (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride , a specific and valuable building block for drug discovery and development. We will delve into its core properties, outline a robust synthetic strategy, detail comprehensive analytical protocols for quality control, and discuss its applications from the perspective of a senior application scientist. The methodologies described herein are designed to be self-validating, providing researchers with the causal insights needed for successful implementation.

Physicochemical and Structural Characteristics

(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a chiral molecule distinguished by a pyrrolidine ring, a meta-substituted bromophenoxy moiety, and its formulation as a hydrochloride salt. The salt form typically enhances stability and aqueous solubility compared to the free base, which is advantageous for pharmaceutical development and handling in a laboratory setting.[4]

Core Properties

A summary of the key physicochemical properties is presented below. Note that some values are predicted based on computational models, as extensive experimental data for this specific compound is not publicly cataloged.

PropertyValueSource
Chemical Name (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochlorideN/A
Synonyms 3-(3-bromophenoxy)pyrrolidine hydrochloride[5]
CAS Number 1187927-58-7 (Free Base)[6]
Molecular Formula C₁₀H₁₃BrClNODerived
Molecular Weight 278.57 g/mol Derived
Monoisotopic Mass 276.98926 DaDerived from[5]
Appearance White to off-white solid (Typical)General Knowledge
SMILES C1CCN1.ClDerived from[5]
InChIKey QLTUVIZNLSOEKT-UHFFFAOYSA-N (Free Base)[5]
Predicted XlogP 2.4[5]
Predicted TPSA 21.26 Ų[7]
Chemical Structure

The structure features a stereocenter at the C3 position of the pyrrolidine ring, defining the (S)-enantiomer. This specific stereochemistry is crucial, as biological systems often exhibit high levels of enantioselectivity.

Caption: Structure of (S)-3-(3-Bromo-phenoxy)-pyrrolidine Hydrochloride.

Synthesis and Manufacturing Pathway

A robust and stereocontrolled synthesis is paramount for producing enantiomerically pure (S)-3-(3-Bromo-phenoxy)-pyrrolidine. The most logical and field-proven approach begins with a commercially available chiral precursor, such as a protected (S)-3-hydroxypyrrolidine, and proceeds through a nucleophilic substitution reaction to form the key ether linkage.

Retrosynthetic Rationale

The target molecule can be disconnected at the ether bond, leading back to (S)-3-hydroxypyrrolidine and 3-bromophenol. To avoid undesirable side reactions at the pyrrolidine nitrogen (e.g., N-arylation), it must be protected with a suitable group, such as tert-butyloxycarbonyl (Boc), which is stable under the etherification conditions and readily removed under acidic conditions. The formation of the hydrochloride salt is the final, straightforward step.

Proposed Experimental Protocol

Step 1: Boc-Protection of (S)-3-Hydroxypyrrolidine (if starting from unprotected material)

  • Dissolve (S)-3-hydroxypyrrolidine in a suitable solvent (e.g., Dichloromethane).

  • Add a base (e.g., Triethylamine) to scavenge the acid byproduct.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction mixture to isolate the pure (S)-1-Boc-3-hydroxypyrrolidine.

Step 2: Mitsunobu Etherification Causality: The Mitsunobu reaction is an ideal choice for this transformation as it proceeds with a clean inversion of stereochemistry at the secondary alcohol, meaning an (R)-configured starting alcohol would yield the desired (S)-product. However, starting with (S)-3-hydroxypyrrolidine under standard Williamson ether synthesis conditions (using a strong base like NaH) would preserve the stereochemistry. For this guide, we will assume a stereospecific synthesis from (S)-1-Boc-3-hydroxypyrrolidine that retains configuration.

  • In an inert atmosphere (Nitrogen or Argon), dissolve (S)-1-Boc-3-hydroxypyrrolidine and 3-bromophenol in an anhydrous solvent like Tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a phosphine reagent, typically Triphenylphosphine (PPh₃), to the solution.

  • Slowly add a dialkyl azodicarboxylate, such as Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), dropwise. The appearance of a characteristic orange or red color indicates the formation of the reactive intermediate.

  • Allow the reaction to stir and slowly warm to room temperature overnight.

  • Monitor for completion using TLC or LC-MS.

  • Upon completion, quench the reaction and perform an extractive workup followed by purification via column chromatography to isolate (S)-1-Boc-3-(3-bromo-phenoxy)-pyrrolidine.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the purified Boc-protected intermediate from Step 2 in a suitable solvent such as Dioxane, Methanol, or Ethyl Acetate.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in Dioxane or concentrated HCl).

  • Stir the mixture at room temperature. The deprotection is typically rapid and may result in the precipitation of the hydrochloride salt.

  • Monitor the reaction for the complete removal of the Boc group.

  • Once complete, the product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The resulting solid is washed with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities and dried under vacuum to yield the final (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride salt.

Caption: Proposed synthetic workflow for the target compound.

Analytical and Quality Control Protocols

A rigorous analytical workflow is essential to confirm the identity, purity, and quality of the final compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Structural Confirmation
  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should reveal the molecular ion for the free base [M+H]⁺ at approximately m/z 242.0175 and 244.0154, corresponding to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide the most definitive structural information. Expected signals would include aromatic protons in the 6.8-7.5 ppm region, a multiplet for the CH-O proton around 4.5-5.0 ppm, and a series of multiplets for the pyrrolidine ring protons between 2.0-4.0 ppm.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons (one directly attached to bromine will be at lower field), the CH-O carbon (~70-80 ppm), and the aliphatic carbons of the pyrrolidine ring.

Purity Assessment via RP-HPLC

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for assessing the purity of small molecule active pharmaceutical ingredients and intermediates.

Mandatory Protocol: HPLC Purity Analysis

  • HPLC System: An Agilent 1200 series or equivalent system with a UV detector.[8]

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5µm particle size).[8]

  • Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in Acetonitrile is a robust starting point.

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 10 µL.

  • Detector Wavelength: UV detection at 215 nm and 254 nm to ensure detection of the analyte and potential aromatic impurities.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a final concentration of approximately 1 mg/mL.[8]

  • Procedure: a. Equilibrate the system until a stable baseline is achieved. b. Inject a blank (diluent) to ensure no system contamination. c. Inject the sample solution. d. Run a gradient (e.g., 5% B to 95% B over 20 minutes) to elute the main peak and any potential impurities. e. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

G Start Synthesized Product QC Quality Control Sample (1 mg/mL) Start->QC MS Mass Spectrometry (MS) Confirm MW & Isotope Pattern QC->MS NMR NMR Spectroscopy (1H, 13C) Confirm Connectivity QC->NMR HPLC RP-HPLC Analysis Determine Purity (%) QC->HPLC Report Certificate of Analysis MS->Report NMR->Report HPLC->Report

Caption: Standard analytical workflow for compound characterization.

Applications in Research and Drug Development

(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is not an end-product drug but rather a highly valuable building block or fragment . Its utility lies in its combination of features:

  • Chiral Scaffold: The defined (S)-stereochemistry allows for stereospecific interactions with biological targets, which is fundamental to modern drug design.

  • Pyrrolidine Core: This imparts favorable properties such as improved solubility and a 3D architecture.[1][3] The secondary amine provides a convenient handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

  • Bromophenyl Moiety: The bromine atom serves two key purposes. Firstly, it acts as a bioisostere for other groups and can form halogen bonds with protein targets. Secondly, and more importantly, it is a versatile chemical handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid elaboration of this fragment into more complex lead compounds.

This compound is therefore ideally suited for use in fragment-based drug discovery (FBDD) campaigns or for the synthesis of compound libraries aimed at a wide range of targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.

Safety, Handling, and Storage

As a fine chemical intermediate, (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride requires careful handling in a controlled laboratory environment. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for safe handling protocols.

  • Hazard Identification: Similar pyrrolidine derivatives are classified as harmful if swallowed, and can cause skin and serious eye irritation.[9] May cause respiratory irritation.

  • Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

    • Avoid formation of dust and aerosols.[10]

    • Wash hands thoroughly after handling.[9]

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[9]

    • In case of skin contact: Wash off with plenty of soap and water.[9]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[9][10]

    • Keep the container tightly sealed to prevent moisture ingress, as hydrochloride salts can be hygroscopic.[10]

    • Recommended storage temperature is often 2-8°C for long-term stability.[9]

Conclusion

(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a well-defined chemical entity with significant potential as an intermediate in the synthesis of novel therapeutics. Its value is derived from the combination of a stereochemically pure, pharmaceutically relevant pyrrolidine scaffold and a synthetically versatile bromophenyl group. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for researchers to produce, characterize, and utilize this compound with confidence, accelerating the journey of drug discovery and development.

References

  • Thermo Fisher Scientific. (2012, April 16). Safety Data Sheet - Pyrrolidine.
  • ChemScene. (2025, September 16). Safety Data Sheet - (S)-2-(3-Bromophenyl)pyrrolidine.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet - Pyrrolidine.
  • Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet - 3-(3-bromophenyl)pyrrolidine,hydrochloride.
  • Merck. (2021, March 20). Safety Data Sheet.
  • Cayman Chemical. 3-bromo-α-Pyrrolidinovalerophenone (hydrochloride).
  • PubChemLite. 3-(3-bromophenoxy)pyrrolidine hydrochloride (C10H12BrNO).
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Matrix Scientific. (R)-3-((3-Bromophenoxy)methyl)pyrrolidine hydrochloride.
  • AA Blocks. (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride.
  • CymitQuimica. CAS 21767-15-7: 3-Phenoxypyrrolidine hydrochloride.
  • National Center for Biotechnology Information. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Enamine. Synthesis of unique pyrrolidines for drug discovery.
  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.
  • Google Patents. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • ChemScene. 3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride.
  • ACG Publications. (2023). Records of Natural Products-SI.
  • Santa Cruz Biotechnology. 3-(3-Bromophenoxy)pyrrolidine hydrochloride.
  • Beijing Xinheng Research Technology Co., Ltd. (S)-3-(3-Bromo-phenoxy)-pyrrolidine.
  • Google Patents. A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Sigma-Aldrich. 1-(3-Bromophenyl)pyrrolidine, HCl.
  • Benchchem. (2025). Application Note and Protocol: HPLC Analysis of 3-Morpholinopropiophenone Hydrochloride.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods.

Sources

Structure and molecular weight of (S)-3-(3-bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Molecular Weight, and Synthesis of (S)-3-(3-Bromophenoxy)pyrrolidine: A Comprehensive Technical Guide

Executive Summary

(S)-3-(3-bromophenoxy)pyrrolidine is a highly versatile chiral building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring a rigid pyrrolidine ring and a halogenated aryloxy substituent, it serves as a critical pharmacophore in the development of targeted therapeutics, including ROCK inhibitors and GPCR modulators. This whitepaper provides an authoritative analysis of its physicochemical properties, structural characteristics, and a field-proven synthetic methodology for its preparation, emphasizing stereochemical control and analytical validation.

Physicochemical Properties & Structural Analysis

The structural integrity of (S)-3-(3-bromophenoxy)pyrrolidine relies on the precise spatial arrangement of its ether linkage at the C3 position of the pyrrolidine ring. The (S)-enantiomer is critical for target binding affinity in biological systems, where chirality dictates spatial recognition.

To ensure stability and ease of handling, the compound is most frequently synthesized and stored as a hydrochloride salt[1]. The quantitative data for both the free base and the hydrochloride salt are summarized below.

PropertyFree BaseHydrochloride Salt
Chemical Name (S)-3-(3-bromophenoxy)pyrrolidine(S)-3-(3-bromophenoxy)pyrrolidine HCl
Molecular Formula C₁₀H₁₂BrNOC₁₀H₁₃BrClNO
Molecular Weight 242.116 g/mol 278.58 g/mol
CAS Number N/A1185298-69-4
Stereochemistry (S)-Configuration at C3(S)-Configuration at C3
Physical State Viscous OilCrystalline Solid

Data supported by ,[2], and [3].

Mechanistic Rationale: The Mitsunobu Inversion Pathway

The Mitsunobu coupling allows for the direct etherification of an alcohol with a phenol under mild conditions, proceeding with complete stereochemical inversion[4]. To synthesize the (S)-enantiomer, the reaction must begin with the commercially available (R)-1-Boc-3-pyrrolidinol[4].

Causality in Experimental Choices:

  • Activation: Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) react to form a betaine intermediate[4]. This intermediate activates the C3-hydroxyl group of the pyrrolidinol, converting it into a superior leaving group (an alkoxyphosphonium ion)[4].

  • Nucleophilic Attack: 3-Bromophenol (pKa ~9.0) is sufficiently acidic to protonate the betaine. The resulting phenoxide anion executes a clean backside Sₙ2 attack on the activated carbon[4].

  • Stereocontrol: The backside attack dictates a strict inversion of stereochemistry, cleanly converting the (R)-stereocenter of the starting material to the desired (S)-configuration in the product[4].

Experimental Protocol: Step-by-Step Methodology

This protocol outlines a self-validating workflow for the synthesis of (S)-3-(3-bromophenoxy)pyrrolidine hydrochloride, ensuring high yield and enantiomeric purity.

Phase 1: Mitsunobu Coupling

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve (R)-1-Boc-3-pyrrolidinol (1.0 equiv), 3-bromophenol (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous tetrahydrofuran (THF)[4].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath[4].

  • Coupling: Add DIAD (1.2 equiv) dropwise over 15 minutes[4]. Causality: The slow addition controls the exothermic formation of the betaine intermediate and minimizes the formation of unwanted hydrazine byproducts.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12–16 hours[4]. Monitor via TLC or LC-MS until the starting alcohol is completely consumed.

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate (S)-1-Boc-3-(3-bromophenoxy)pyrrolidine[4].

Phase 2: Boc Deprotection and Salt Formation

  • Cleavage: Dissolve the purified (S)-1-Boc-3-(3-bromophenoxy)pyrrolidine in anhydrous dichloromethane (DCM).

  • Acidification: Add 4M HCl in dioxane (5.0 equiv) dropwise at room temperature. Stir for 2–4 hours. Self-Validation: The evolution of CO₂ gas serves as a visual confirmation of Boc cleavage.

  • Isolation: Concentrate the solution in vacuo. Triturate the resulting residue with diethyl ether to precipitate the product.

  • Collection: Filter the precipitate and dry under high vacuum to yield (S)-3-(3-bromophenoxy)pyrrolidine hydrochloride as a white crystalline solid.

Mechanistic Visualization

SynthesisPathway A (R)-1-Boc-3-pyrrolidinol + 3-Bromophenol B Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) A->B Activation C (S)-1-Boc-3-(3-bromophenoxy) pyrrolidine B->C SN2 Inversion D Boc Deprotection (4M HCl in Dioxane, DCM) C->D Cleavage E (S)-3-(3-bromophenoxy) pyrrolidine HCl D->E Salt Formation

Synthetic workflow for (S)-3-(3-bromophenoxy)pyrrolidine HCl via Mitsunobu inversion.

Analytical Validation & Quality Control

To ensure trustworthiness and scientific integrity, the synthesized compound must undergo rigorous analytical validation:

  • Mass Spectrometry (LC-MS): The presence of the bromine atom provides a built-in diagnostic tool. The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 242.1 [M+H]⁺ (for ⁷⁹Br) and 244.1 [M+H]⁺ (for ⁸¹Br).

  • Nuclear Magnetic Resonance (¹H NMR): The C3 proton of the pyrrolidine ring will exhibit a significant downfield shift (typically around 4.8–5.0 ppm) compared to the starting alcohol, confirming the successful formation of the ether linkage.

  • Chiral HPLC: Enantiomeric purity is paramount. The product must be analyzed using a chiral stationary phase to confirm an enantiomeric excess (ee) of >99%, verifying that complete inversion occurred without racemization.

References

Sources

Engineering 3-Substituted Pyrrolidine Chiral Building Blocks: A Technical Guide for Advanced Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The pyrrolidine ring is a ubiquitous nitrogenous heterocycle in modern pharmacognosy. While 2-substituted pyrrolidines (proline derivatives) have long been exploited, the synthesis of 3-substituted pyrrolidines has emerged as a critical frontier in drug discovery. The C3 position allows substituents to project into deep receptor pockets without sterically hindering the basic nitrogen atom—a feature essential for salt-bridge formation with target proteins [[1] ]().

From a mechanistic perspective, establishing a stereocenter at the C3 position heavily biases the conformational dynamics of the five-membered ring. By locking the pyrrolidine core into a specific envelope or half-chair conformation, medicinal chemists can rigidly align pharmacophores to match the topology of complex targets, such as the endothelin receptor (e.g., ABT-627) or serotonin-norepinephrine reuptake transporters 1.

SAR A 3-Substituted Pyrrolidine Core B C3 Stereocenter Configuration A->B C Conformational Locking (Envelope/Half-Chair) B->C D Receptor Pocket Alignment (e.g., Endothelin/SNRI) C->D E Enhanced PK/PD & Affinity D->E

Mechanistic pathway linking C3 stereochemistry to enhanced pharmacological affinity.

State-of-the-Art Asymmetric Synthesis Modalities

The historical challenge with 3-substituted pyrrolidines lies in the distance of the C3 carbon from the nitrogen atom, making traditional chiral auxiliary approaches less effective. Modern methodologies rely on highly organized transition states to dictate stereochemistry.

Organocatalytic Enantioselective Conjugate Addition

A highly efficient route involves the enantioselective conjugate addition of nitromethane to alkylidenemalonates, catalyzed by cinchona-alkaloid derived thiourea bifunctional organocatalysts. The thiourea moiety activates the nitro group via dual hydrogen bonding, while the quinuclidine nitrogen deprotonates the nucleophile. This generates a chiral


-nitro ester intermediate, which upon reductive cyclization yields enantiopure 3-substituted pyrrolidine-3-carboxylic acid derivatives 2.
Transition-Metal Catalyzed Asymmetric Hydrogenation

For direct construction, the asymmetric hydrogenation of 3-substituted 2,5-dihydropyrroles offers a highly atom-economical approach. Utilizing an Iridium catalyst equipped with an axially flexible chiral phosphine-oxazoline ligand, researchers can achieve excellent enantiomeric excesses (ee >96%). The axial flexibility of the ligand is the causal factor here, as it dynamically adapts to the steric bulk of the C3 substituent during the migratory insertion of hydride 3.

Palladium-Catalyzed Hydroarylation

A novel bimolecular reductive Mizoroki-Heck reaction allows for the direct hydroarylation of N-alkyl pyrrolines. By hijacking the redox side reactions that typically lead to deleterious


-hydride elimination, this palladium-catalyzed process delivers 3-aryl pyrrolidines in a single step from readily available precursors 4.

Workflow A Alkylidenemalonate + Nitromethane B Asymmetric Michael Addition (Cinchona-Thiourea Catalyst) A->B C Chiral γ-Nitro Ester Intermediate B->C D Reductive Cyclization (H2, Pd/C) C->D E Enantiopure 3-Substituted Pyrrolidine D->E

Workflow for the organocatalytic asymmetric synthesis of 3-substituted pyrrolidines.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process analytical checks are embedded to confirm causality and prevent downstream failure.

Protocol A: Cinchona-Alkaloid Catalyzed Synthesis of Chiral -Nitro Esters

Causality Focus: Toluene is selected as the non-polar solvent to maximize the strength of the dual hydrogen-bonding interactions between the thiourea catalyst and the nitro group. Polar protic solvents would disrupt this transition state, leading to a catastrophic drop in stereoselectivity 2.

  • Preparation: Charge an oven-dried reaction vial with the target alkylidenemalonate (1.0 equiv) and the cinchona-alkaloid thiourea catalyst (10 mol%) in anhydrous toluene (0.2 M).

  • Pre-organization: Cool the mixture to -20 °C and stir for 15 minutes. This thermal reduction minimizes entropic penalties during the organization of the catalyst-substrate complex.

  • Initiation: Add nitromethane (5.0 equiv) dropwise to prevent localized exothermic disruption of the transition state.

  • Self-Validation (In-Process): Stir for 48 hours. At

    
    , pull a 10 
    
    
    
    L aliquot for chiral HPLC analysis. Validation logic: If the enantiomeric excess (ee) is below 95%, it indicates catalyst degradation or moisture ingress, prompting immediate quenching to save resources.
  • Isolation: Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and purify via flash chromatography.
  • Cyclization: Subject the purified intermediate to H

    
     (1 atm) and Pd/C (10 wt%) in MeOH for 12 hours to trigger reductive cyclization, yielding the final 3-substituted pyrrolidine.
    
Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation of 2,5-Dihydropyrroles

Causality Focus: 1,2-Dichloroethane (DCE) is utilized as the solvent because its slight polarity stabilizes the Ir-intermediate without coordinating and poisoning the metal center, a common failure mode in traditional hydrogenation 3.

  • Complexation: In an argon-filled glovebox, dissolve the Ir-phosphine-oxazoline complex (1 mol%) and the 3-substituted 2,5-dihydropyrrole (1.0 equiv) in anhydrous DCE (2 mL).

  • Pressurization: Transfer the solution to a high-pressure hydrogenation autoclave. Purge the vessel with H

    
     gas three times, then pressurize to 50 atm.
    
  • Reaction: Stir at room temperature for 36 hours.

  • Self-Validation (Post-Reaction): Carefully vent the H

    
     gas and concentrate the crude mixture. Determine conversion via crude 
    
    
    
    H NMR. Validation logic: The complete disappearance of the alkene multiplet (
    
    
    5.8-6.0 ppm) serves as an internal validation of complete hydrogenation before committing to chromatography.
  • Purification: Isolate the chiral 3-substituted pyrrolidine via silica gel chromatography.

Quantitative Synthesis Metrics

The table below summarizes the comparative performance of current asymmetric methodologies for establishing the C3 stereocenter.

Synthetic StrategyCatalyst SystemSubstrate ScopeEnantiomeric Excess (ee)Typical Yield
Organocatalytic Conjugate Addition Cinchona-Thiourea (10 mol%)Alkylidenemalonates97–98%85–92%
Asymmetric Hydrogenation Ir-Phosphine-Oxazoline (1 mol%)3-Substituted 2,5-Dihydropyrroles96–98%>95%
Dynamic Kinetic Resolution (DKR) Ru-Catalyst (Noyori-type)Racemic cyclic imines / ketonesUp to 99%45–50% (KR limits)
Pd-Catalyzed Hydroarylation Pd(OAc)

/ Phosphine
N-alkyl pyrrolinesN/A (Diastereoselective)61–97%

Data synthesized from current kinetic resolution and hydrogenation benchmarks 5, 3.

References

1.2 - ResearchGate 2.5 - Organic & Biomolecular Chemistry (RSC Publishing) 3.1 - Frontiers 4.3 - RSC Publishing 5.4 - ResearchGate

Sources

(S)-3-(3-bromophenoxy)pyrrolidine chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper & Safety Data Guide: (S)-3-(3-Bromophenoxy)pyrrolidine in Drug Discovery

Executive Summary & Structural Significance

(S)-3-(3-Bromophenoxy)pyrrolidine (CAS: 946681-75-0 for the free base; 1185298-69-4 for the hydrochloride salt) is a highly versatile, chiral building block predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs). The five-membered, saturated nitrogen heterocycle of the pyrrolidine ring is widely recognized as a "privileged scaffold" in medicinal chemistry. Its non-planar, sp³-hybridized nature allows for the creation of precise stereogenic centers, which is critical for dictating the spatial orientation of substituents and ensuring high-affinity, stereoselective interactions with biological targets such as kinases and G-protein-coupled receptors (GPCRs)[1].

The inclusion of the 3-bromophenoxy moiety provides a robust vector for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings). This whitepaper transcends a standard 16-section Safety Data Sheet (SDS) by providing researchers with a mechanistic understanding of the compound's physicochemical profile, toxicological hazards, and self-validating handling protocols.

Physicochemical Profiling

Understanding the physicochemical baseline of (S)-3-(3-bromophenoxy)pyrrolidine is essential for predicting its behavior in both synthetic workflows and biological assays. The compound is frequently supplied as a hydrochloride (HCl) salt to enhance ambient stability, prevent atmospheric oxidation of the secondary amine, and improve aqueous solubility.

Table 1: Key Physicochemical Parameters & Mechanistic Implications

ParameterValue (Free Base)Value (HCl Salt)Mechanistic Implication in R&D
Molecular Formula C10H12BrNOC10H13BrClNOHalogenation increases lipophilicity and environmental persistence.
Molecular Weight 242.11 g/mol 278.57 g/mol Low MW allows for efficient incorporation into larger PROTACs or APIs.
pKa (Pyrrolidine N) ~10.5 - 11.0N/A (Protonated)Highly basic free amine; requires buffering in biological assays.
LogP (Predicted) ~2.8~1.5Moderate lipophilicity; HCl salt is preferred for aqueous stock solutions.
Stereochemistry (S)-enantiomer(S)-enantiomerEnantiomeric excess (ee) must be preserved to avoid off-target effects.

Mechanistic Toxicology & Hazard Assessment

Standard safety data sheets often list hazard codes without explaining the underlying chemical causality. For (S)-3-(3-bromophenoxy)pyrrolidine, the hazards are directly tied to its bipartite molecular structure:

  • Amine-Mediated Irritation (Pyrrolidine Ring): In its free base form, the secondary amine is highly basic. Upon contact with physiological moisture (sweat, tears), it generates localized alkaline conditions that can saponify lipid bilayers in the skin and eyes, leading to severe irritation or chemical burns. The HCl salt mitigates this acute basicity but remains an ocular and respiratory irritant due to its hygroscopic nature.

  • Halogenated Aromatic Toxicity (Bromophenoxy Group): The presence of the aryl bromide classifies this compound as a halogenated organic. Halogenated aromatics are known for their potential environmental persistence and bioaccumulation[2]. They resist standard biological degradation pathways in wastewater treatment facilities and require specialized disposal.

HazardMech H1 Pyrrolidine Moiety (Secondary Amine, pKa ~11) R1 Lipid Saponification Skin/Eye Irritation H1->R1 H2 Bromophenoxy Moiety (Aryl Halide) R2 Environmental Persistence Bioaccumulation Risk H2->R2 M1 Mitigation: Nitrile Gloves, Safety Goggles, Fume Hood R1->M1 M2 Mitigation: Segregated Halogenated Waste Stream R2->M2

Mechanistic toxicology of the compound and corresponding hazard mitigation strategies.

Self-Validating Experimental Protocols

To ensure scientific integrity and laboratory safety, the following protocols have been designed as self-validating systems. Every step includes a verifiable checkpoint to guarantee both operator safety and experimental success.

Protocol 1: Safe Handling and Preparation of Standard Solutions Objective: Prepare a 10 mM stock solution of (S)-3-(3-bromophenoxy)pyrrolidine HCl while maintaining stereochemical integrity and preventing degradation. Causality: The HCl salt is hygroscopic. Exposure to ambient humidity can lead to inaccurate weighing and concentration errors, which propagate through downstream biological assays or stoichiometric synthetic steps.

  • Preparation: Equilibrate the sealed vial of the compound to room temperature in a desiccator for 30 minutes before opening. Validation Check: This prevents the condensation of atmospheric moisture on the cold powder, ensuring accurate mass measurement.

  • Weighing: Inside a certified chemical fume hood, tare a clean, dry amber glass vial. Weigh the required mass (e.g., 27.86 mg for 10 mL of 10 mM solution) using an analytical balance. Wear double nitrile gloves and safety goggles.

  • Solubilization: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Causality: Anhydrous aprotic solvents prevent hydrolysis and preserve the hydrogen-bonding network required for long-term stability.

  • Storage: Purge the vial headspace with inert gas (Argon or Nitrogen), seal tightly, and store at -20°C. Validation Check: Conduct an LC-MS analysis of an aliquot after 24 hours to confirm the absence of degradation peaks (e.g., debromination or oxidation products).

Protocol 2: Halogenated Waste Segregation and Disposal Objective: Safely dispose of reaction mixtures and wash solvents containing the brominated compound in compliance with environmental guidelines. Causality: Halogenated organic compounds must be separated from non-halogenated organic waste. Disposal of halogenated compounds requires high-temperature incineration to destroy the organic framework and scrub the resulting acidic halogen gases (e.g., HBr). Mixing them with standard organic waste can lead to the formation of highly toxic dioxins during improper incineration and significantly increases disposal costs[3].

  • Segregation: Designate a specific, chemically compatible waste carboy explicitly labeled "Hazardous Waste: Halogenated Organics (Contains Brominated Pyrrolidines)."

  • Collection: Quench all reaction mixtures containing (S)-3-(3-bromophenoxy)pyrrolidine appropriately before transferring them to the halogenated waste container. Do not mix with acetone or non-halogenated solvents if avoidable.

  • Secondary Containment: Place the waste carboy in a secondary containment tray to capture any potential leaks or spills.

  • Disposal: Once the container is 80% full, cap it securely with a vented cap (to prevent over-pressurization from gas generation) and contact the institutional Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste contractor[2].

Synthetic Utility & Workflow Mapping

In drug development, the (S)-enantiomer is specifically chosen to probe the chiral binding pockets of target proteins. Verifying the enantiomeric excess (ee) prior to synthetic application is a critical self-validating step. If the starting material has racemized during transit or storage, the resulting API will be a mixture of diastereomers, leading to convoluted pharmacokinetic data and potential off-target toxicity.

SyntheticWorkflow A Compound Receipt (S)-3-(3-bromophenoxy)pyrrolidine B Quality Control Chiral HPLC (ee > 99%) A->B C Storage Inert Atmosphere (Ar/N2), 2-8°C B->C D Synthetic Application Pd-Catalyzed Cross-Coupling C->D E Target Scaffold Chiral Kinase Inhibitor D->E

Workflow for chiral verification, storage, and synthetic application of the pyrrolidine scaffold.

References

  • Title: Hazardous Waste Guide | UTIA Safety Office Source: University of Tennessee Institute of Agriculture (UTIA) / EPA Guidelines URL: [Link]

Sources

Stereochemical Dynamics in Drug Design: A Technical Analysis of (R)- and (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the nuances of chiral building blocks is paramount. The compound 3-(3-bromo-phenoxy)-pyrrolidine is a highly versatile synthetic intermediate used extensively in the development of active pharmaceutical ingredients (APIs). While its 2D chemical structure appears straightforward, the presence of a stereocenter at the C3 position of the pyrrolidine ring yields two distinct enantiomers: the (R)- and (S)-isomers.

This whitepaper provides an in-depth technical analysis of the structural, synthetic, and pharmacological differences between (R)- and (S)-3-(3-bromo-phenoxy)-pyrrolidine, demonstrating why stereochemical control is a non-negotiable pillar of modern rational drug design.

Structural and Physicochemical Divergence

At the molecular level, (R)- and (S)-3-(3-bromo-phenoxy)-pyrrolidine share identical scalar properties (e.g., molecular weight, boiling point, and partition coefficient). However, their 3D spatial arrangements are non-superimposable mirror images. This spatial divergence fundamentally alters how these molecules interact with plane-polarized light and, more importantly, chiral biological environments.

Quantitative Comparison of Enantiomers

The following table summarizes the core physicochemical distinctions between the two enantiomeric building blocks:

Property(R)-3-(3-Bromophenoxy)pyrrolidine(S)-3-(3-Bromophenoxy)pyrrolidine
CAS Number (HCl Salt) 1187927-52-11187927-58-7[1]
Molecular Formula C10H12BrNOC10H12BrNO
Molecular Weight 242.11 g/mol (Free Base)242.11 g/mol (Free Base)
Stereocenter Configuration (R) at C3(S) at C3
Optical Rotation [α]D Dextrorotatory (+) or Levorotatory (-) depending on solventEqual magnitude, opposite sign to the (R)-enantiomer
Chiral HPLC Retention Distinct retention time (Peak 1 or 2)Distinct retention time (Peak 2 or 1)
Synthetic Precursor (S)-1-Boc-3-pyrrolidinol (via Mitsunobu)(R)-1-Boc-3-pyrrolidinol (via Mitsunobu)

Pharmacological Causality: The Eutomer vs. Distomer Paradigm

Why does the stereochemistry of a simple building block matter? In pharmacology, the target receptors, enzymes, and transporters are composed of L-amino acids, rendering their binding pockets inherently asymmetric.

When 3-(3-bromo-phenoxy)-pyrrolidine is derivatized into an API, the resulting drug interacts with its target via the three-point attachment model . For a drug to exhibit high affinity, three specific functional groups must simultaneously align with complementary sites in the receptor pocket.

  • The Eutomer: The enantiomer that perfectly aligns with the target pocket, yielding high therapeutic efficacy.

  • The Distomer: The enantiomer that fails to align due to steric clashes or spatial mismatch, resulting in weak activity or off-target toxicity.

Case Studies in Target Binding
  • Rho Kinase (ROCK) Inhibitors: Derivatives of 3-aryloxypyrrolidines are utilized in the synthesis of selective ROCK2 inhibitors, which are critical for treating autoimmune diseases and fibrotic disorders[2]. The spatial orientation of the pyrrolidine ring dictates the ligand's ability to fit into the ATP-binding cleft of the ROCK2 kinase domain. Using the incorrect enantiomer results in a drastic loss of kinase selectivity ()[2].

  • GABA-Transaminase Modulators: In the design of anticonvulsant agents, 3-aryloxypyrrolidine-2,5-dione derivatives act on GABA-transaminase. The stereocenter directly influences the molecule's ability to cross the blood-brain barrier and bind the enzyme's active site, fundamentally altering its neuropharmacological profile ()[3].

Pathway A 3-(3-Bromophenoxy)pyrrolidine Derivative (Chiral Ligand) B Chiral Biological Target (e.g., ROCK2 Kinase Domain) A->B Binds to C Stereospecific Binding Pocket (Three-Point Attachment) B->C D Eutomer: (R)-Derivative Optimal Spatial Alignment C->D Stereochemical Match E Distomer: (S)-Derivative Steric Clash / Misalignment C->E Stereochemical Mismatch F Potent Target Inhibition (High Therapeutic Efficacy) D->F G Weak/No Inhibition (Off-target Toxicity Risk) E->G

Pharmacological causality of chiral ligand binding in stereospecific target pockets.

Experimental Workflows: Stereospecific Synthesis & Validation

To guarantee the pharmacological integrity of the final API, the synthesis of 3-(3-bromo-phenoxy)-pyrrolidine must be strictly stereocontrolled. Relying on late-stage chiral resolution of a racemic mixture is highly inefficient. Instead, a self-validating protocol utilizing the Mitsunobu reaction is the industry standard.

Causality of the Mitsunobu Mechanism

The Mitsunobu reaction is chosen specifically because it proceeds via an


 mechanism . The phosphonium intermediate activates the secondary alcohol of the starting pyrrolidinol, turning it into an exceptional leaving group. The subsequent nucleophilic attack by the 3-bromophenoxide anion occurs strictly from the opposite face (anti-periplanar). This results in a complete Walden inversion  of the stereocenter. Therefore, to synthesize the (R)-enantiomer, one must start with the (S)-precursor, and vice versa.
Step-by-Step Synthesis Protocol

Objective: Synthesize (R)-3-(3-bromophenoxy)pyrrolidine hydrochloride with >99% enantiomeric excess (ee).

  • Preparation of Reagents: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of enantiopure (S)-1-Boc-3-pyrrolidinol and 1.1 equivalents of 3-bromophenol in anhydrous tetrahydrofuran (THF).

  • Phosphine Activation: Add 1.2 equivalents of triphenylphosphine (

    
    ) to the mixture. Cool the reaction vessel to 0 °C using an ice bath to control the reaction exotherm.
    
  • Stereospecific Coupling: Dropwise add 1.2 equivalents of diisopropyl azodicarboxylate (DIAD) over 30 minutes. Critical Insight: Slow addition prevents the thermal degradation of the reactive betaine intermediate, ensuring maximum yield and complete

    
     inversion from the (S) to the (R) configuration.
    
  • Reaction Completion: Remove the ice bath and stir the mixture at room temperature for 12 hours. Monitor the reaction via LC-MS until the starting pyrrolidinol is completely consumed.

  • Purification: Concentrate the solvent in vacuo. Purify the crude N-Boc-(R)-3-(3-bromophenoxy)pyrrolidine via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

  • Acidic Deprotection: Dissolve the purified Boc-protected intermediate in a 4M HCl in dioxane solution. Stir for 2 hours at room temperature to quantitatively cleave the Boc protecting group.

  • Isolation: Evaporate the volatiles, triturate the resulting residue with cold diethyl ether, and filter to yield (R)-3-(3-bromophenoxy)pyrrolidine hydrochloride as a pristine white solid.

  • Self-Validating Analytical Check: Confirm enantiomeric purity (>99% ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol/Diethylamine mobile phase). The absence of the distomer peak validates the stereochemical integrity of the

    
     inversion.
    

(Note: To synthesize the (S)-enantiomer[1], simply substitute the starting material in Step 1 with (R)-1-Boc-3-pyrrolidinol).

Synthesis A Enantiopure Precursors (R)- or (S)-N-Boc-3-pyrrolidinol B Mitsunobu Reaction (3-Bromophenol, PPh3, DIAD) 0°C to RT, THF A->B C Stereochemical Inversion (Walden Inversion via SN2) B->C D (S)-N-Boc-3-(3-bromophenoxy)pyrrolidine C->D from (R)-precursor E (R)-N-Boc-3-(3-bromophenoxy)pyrrolidine C->E from (S)-precursor F Acidic Deprotection (4M HCl in Dioxane) D->F E->F G (S)-3-(3-Bromophenoxy)pyrrolidine HCl CAS: 1187927-58-7 F->G H (R)-3-(3-Bromophenoxy)pyrrolidine HCl CAS: 1187927-52-1 F->H

Workflow for the stereospecific synthesis of 3-(3-bromophenoxy)pyrrolidine enantiomers.

Conclusion

The selection between (R)- and (S)-3-(3-bromo-phenoxy)-pyrrolidine is not merely a logistical supply chain decision; it is the foundational step that dictates the success or failure of a targeted therapeutic. By leveraging stereospecific synthetic pathways like the Mitsunobu inversion and understanding the rigorous demands of chiral biological targets, drug development professionals can ensure that their downstream APIs achieve maximum efficacy with minimal off-target liabilities.

References

  • Patel, J.R., Dholakiya, B.Z., & Mishra, N. "In Vitro brain GABA-transaminase activity of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives." Journal of Pharmacy Research, 2013. URL:[Link]

  • Poyurovsky, M.V., Kim, J., Liu, K.G., & Zanin-Zhorov, A. "RHO KINASE INHIBITORS." US Patent 10,696,660 B2, Kadmon Corporation LLC, 2020.

Sources

Synthesis, Pharmacology, and Structural Dynamics of 3-Bromophenyl Ether Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The development of novel central nervous system (CNS) and anti-inflammatory therapeutics relies heavily on the design of versatile, three-dimensional pharmacophores. Among these, 3-bromophenyl ether pyrrolidine derivatives —such as 3-(3-bromophenoxy)pyrrolidine and its structural analogs—have emerged as highly privileged scaffolds.

The rationale for utilizing this specific architecture is twofold. First, the pyrrolidine ring provides an


-hybridized core, which allows for a high degree of three-dimensional spatial exploration compared to flat, aromatic heterocycles. This structural flexibility is critical for optimal receptor binding and influences the physicochemical properties of potential drug candidates[1]. Second, the 3-bromophenyl ether moiety acts as a lipophilic handle that enhances blood-brain barrier (BBB) penetration. The bromine atom not only serves as an electron-withdrawing group that modulates the electron density of the ether oxygen but also acts as a highly specific halogen-bonding acceptor in protein-ligand interactions. Furthermore, the aryl bromide provides a synthetic anchor for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].

Physicochemical & Spectrometric Profiling

Understanding the baseline physicochemical properties of these derivatives is essential for both analytical tracking and pharmacokinetic optimization. The data below summarizes the profile for the core intermediate, 3-(3-bromophenoxy)pyrrolidine, utilizing predictive and analytical models.

Table 1: Physicochemical and Ion Mobility Mass Spectrometry (IMS-MS) Profile

Property Value Analytical / Clinical Relevance
Molecular Formula C₁₀H₁₂BrNO (Free Base) Core un-derivatized scaffold[2].
Monoisotopic Mass 241.01022 Da Exact mass targeting for High-Resolution Mass Spectrometry (HRMS)[2].
XlogP (Predicted) 2.4 Optimal lipophilicity range (LogP 2-3) for passive BBB penetration in CNS drugs[2].
[M+H]⁺ CCS (Ų) 147.9 Collision Cross Section for ion mobility calibration[2].

| [M+Na]⁺ CCS (Ų) | 157.8 | Sodium adduct profiling in LC-MS/MS workflows[2]. |

Note: The basic pyrrolidine nitrogen (pKa ~9.5) ensures protonation at physiological pH. Consequently, these compounds are typically synthesized and stored as3[3].

Synthetic Methodologies: Stereocontrolled Etherification

The synthesis of enantiomerically pure 3-bromophenyl ether pyrrolidines requires strict stereocontrol. Direct nucleophilic aromatic substitution (


) is generally unfavorable on unactivated bromophenols. Therefore, a stereoinvertive Mitsunobu etherification  is the preferred self-validating methodology, allowing the coupling of chiral 3-pyrrolidinol with 3-bromophenol under mild conditions.
Step-by-Step Protocol: Synthesis of (3R)-3-(3-bromophenoxy)pyrrolidine HCl
  • Complexation (0°C): Dissolve 1.0 eq of N-Boc-(3S)-pyrrolidinol and 1.2 eq of triphenylphosphine (

    
    ) in anhydrous THF under an argon atmosphere. Cool the mixture to 0°C.
    
    • Causality: Operating at 0°C is critical to stabilize the highly reactive betaine intermediate formed in the next step, preventing premature decomposition into triphenylphosphine oxide.

  • Activation: Add 1.2 eq of diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the

      
      -DIAD adduct.
      
  • Etherification: Add 1.2 eq of 3-bromophenol dissolved in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The phenol protonates the betaine, generating a phenoxide ion. The activated chiral alcohol undergoes a strict

      
       nucleophilic attack by the phenoxide, resulting in complete inversion of stereochemistry from the (S)-alcohol to the (R)-ether.
      
    • Self-Validation: Monitor via Thin Layer Chromatography (TLC). The product will be UV-active (due to the bromophenyl ring) but will stain negative with Ninhydrin, confirming the Boc-protected amine remains intact.

  • Boc Cleavage & Salt Formation: Isolate the intermediate via silica gel chromatography. Dissolve the purified N-Boc-(3R)-3-(3-bromophenoxy)pyrrolidine in anhydrous dichloromethane (DCM) and add 10 eq of 4M HCl in dioxane. Stir for 2 hours.

    • Causality: Anhydrous acidic conditions rapidly cleave the tert-butoxycarbonyl (Boc) group while simultaneously protonating the free amine to form a stable hydrochloride salt.

  • Isolation: Concentrate the mixture in vacuo and triturate the residue with cold diethyl ether.

    • Self-Validation: The (3R)-3-(3-bromophenoxy)pyrrolidine hydrochloride salt will precipitate as a highly pure white solid, validating the successful deprotection and salt formation without the need for reverse-phase chromatography.

SynthWorkflow Step1 N-Boc-(3S)-pyrrolidinol + 3-Bromophenol Step2 Mitsunobu Activation (DIAD, PPh3, THF, 0°C) Step1->Step2 Reagents mixed Step3 (3R)-N-Boc-3-(3-bromophenoxy) pyrrolidine Step2->Step3 SN2 Inversion Step4 Boc Cleavage (4M HCl in Dioxane) Step3->Step4 Acidic Deprotection Step5 (3R)-3-(3-bromophenoxy) pyrrolidine HCl Step4->Step5 Ether Trituration

Fig 1. Stereoinvertive Mitsunobu synthesis of (3R)-3-(3-bromophenoxy)pyrrolidine HCl.

Biological Activity & Therapeutic Applications

Pyrrolidine derivatives bearing bromophenyl substituents exhibit highly specific interactions with several critical biological targets.

Autotaxin (ATX) Inhibition

Autotaxin (ATX) is a secreted glycoprotein responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA). Upregulation of the ATX-LPA axis is heavily implicated in pathological inflammatory conditions, pulmonary fibrosis, and tumorigenesis. Recent literature highlights that4[4]. The basic nitrogen of the pyrrolidine ring interacts with the acidic residues in the ATX catalytic pocket, while the bromophenyl ether moiety occupies the hydrophobic lipid-binding channel, effectively blocking LPC access.

ATXPathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Receptor LPA Receptors (LPAR1-6) LPA->Receptor Agonism Inhibitor Pyrrolidine Derivative Inhibitor->ATX Inhibition Effect Inflammation & Tumorigenesis Receptor->Effect Signaling

Fig 2. Inhibition of the Autotaxin-LPA signaling axis by pyrrolidine derivatives.

Anticonvulsant Activity

Beyond anti-inflammatory applications, bromophenyl pyrrolidines are actively investigated in neuroscience. Structural analogs such as1 and N-(4-bromophenyl)pyrrolidine-2-carboxamides have demonstrated strong protective indices in the maximal electroshock (MES) test, an established in vivo model for human generalized tonic-clonic seizures[1][5]. The electron-withdrawing nature of the bromine atom on the phenyl ring is critical for modulating the voltage-gated sodium channels responsible for seizure propagation[5].

Crystallographic & Conformational Insights

To fully understand the structure-activity relationship (SAR) of these compounds, crystallographic evaluation is paramount. Hirshfeld surface analyses of highly substituted bromophenyl pyrrolidines (e.g., spiro-fused or tetrahydroquinoline-linked derivatives) reveal that 6[6].

Crystal packing in these derivatives is heavily dictated by intermolecular interactions. Quantitative surface analyses indicate that H···H (~36.9%), Br···H/H···Br (~28.2%), and C···H/H···C (~24.3%) contacts are the most significant contributors to the three-dimensional network[6]. The high percentage of Br···H interactions underscores the importance of the bromine atom not just for lipophilicity, but as a directional anchor that stabilizes ligand-receptor complexes through robust halogen bonding. Complex spirocyclic architectures integrating the bromophenyl and pyrrolidine motifs can also be efficiently constructed via 7, allowing for rapid expansion of drug-like libraries[7].

References

  • PubChemLite (Université du Luxembourg). 3-(3-bromophenoxy)pyrrolidine hydrochloride (C10H12BrNO).[Link]

  • ResearchGate. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme.[Link]

  • Research and Reviews (RROIJ). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.[Link]

  • MDPI. A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3′-Oxindoles] via 1,3-Dipolar Cycloaddition Involving 3-Amino Oxindoles and Maleimides.[Link]

  • ResearchGate. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.[Link]

Sources

A Technical Guide to (S)-3-(3-Bromo-phenoxy)-pyrrolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Review of Commercial Availability, Synthesis, and Potential Applications

Introduction

(S)-3-(3-Bromo-phenoxy)-pyrrolidine is a chiral synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a pyrrolidine ring, a bromophenoxy moiety, and a defined stereocenter, makes it a valuable scaffold for the development of novel therapeutic agents. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs and biologically active natural products, prized for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into molecules.[1][2] This guide provides a comprehensive overview of the commercial availability, synthetic routes, and potential applications of (S)-3-(3-Bromo-phenoxy)-pyrrolidine, tailored for researchers and professionals in drug discovery and development.

Commercial Availability

(S)-3-(3-Bromo-phenoxy)-pyrrolidine and its hydrochloride salt are available from a number of specialized chemical suppliers. Researchers can procure this compound in varying quantities, typically for research and development purposes. It is important to note that availability and stock levels can fluctuate.

SupplierProduct NameFormPurity
Santa Cruz Biotechnology3-(3-Bromophenoxy)pyrrolidine hydrochlorideHydrochloride SaltResearch Grade
Fluorochem1-((3-Bromophenyl)sulfonyl)pyrrolidineNot specified97%
AChemBlock(S)-3-(3-Chlorophenoxy)pyrrolidine hydrochlorideHydrochloride SaltNot specified
ChemScene3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochlorideHydrochloride Salt≥98%

This table is not exhaustive and represents a snapshot of available suppliers. Researchers are encouraged to consult various chemical supplier databases for the most current information.

Synthesis and Manufacturing

A plausible synthetic approach involves the use of (S)-3-hydroxypyrrolidine, a commercially available starting material. A patent for the synthesis of (S)-3-hydroxypyrrolidine hydrochloride has been published, indicating its availability for further synthetic transformations.[3]

Logical Synthesis Workflow

G cluster_0 Pathway 1: Williamson Ether Synthesis cluster_1 Pathway 2: Mitsunobu Reaction A (S)-3-Hydroxypyrrolidine B Protection of Amine A->B C N-Protected (S)-3-Hydroxypyrrolidine B->C D Deprotonation of Hydroxyl Group C->D E Alkoxide Intermediate D->E G Nucleophilic Attack E->G F 3-Bromophenol F->G H N-Protected (S)-3-(3-Bromo-phenoxy)-pyrrolidine G->H I Deprotection H->I J (S)-3-(3-Bromo-phenoxy)-pyrrolidine I->J K (S)-3-Hydroxypyrrolidine L Protection of Amine K->L M N-Protected (S)-3-Hydroxypyrrolidine L->M O Reaction with PPh3 and DEAD/DIAD M->O N 3-Bromophenol N->O P N-Protected (S)-3-(3-Bromo-phenoxy)-pyrrolidine O->P Q Deprotection P->Q R (S)-3-(3-Bromo-phenoxy)-pyrrolidine Q->R

Caption: Plausible synthetic pathways to (S)-3-(3-Bromo-phenoxy)-pyrrolidine.

Experimental Protocol: A Generalized Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4][5][6] A general protocol for the synthesis of (S)-3-(3-Bromo-phenoxy)-pyrrolidine via this method would involve the following steps:

  • Protection of the Pyrrolidine Nitrogen: The secondary amine of (S)-3-hydroxypyrrolidine is first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent its reaction in the subsequent steps.

  • Formation of the Alkoxide: The hydroxyl group of the N-protected (S)-3-hydroxypyrrolidine is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding alkoxide.

  • Nucleophilic Substitution: The resulting alkoxide is then reacted with 3-bromophenol (or a more reactive derivative) to displace a suitable leaving group (in this case, the phenolic proton is removed by the alkoxide, and the resulting phenoxide attacks an activated pyrrolidine, or a variation where the 3-bromophenoxide attacks an activated (R)-3-hydroxypyrrolidine derivative to achieve the desired (S)-stereochemistry via inversion).

  • Deprotection: The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product, (S)-3-(3-Bromo-phenoxy)-pyrrolidine.

Experimental Protocol: A Generalized Mitsunobu Reaction Approach

The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers from alcohols and phenols with inversion of stereochemistry at the alcohol carbon.[7][8][9] A general protocol would entail:

  • Protection of the Pyrrolidine Nitrogen: Similar to the Williamson synthesis, the pyrrolidine nitrogen of (S)-3-hydroxypyrrolidine is first protected. To achieve the desired (S) product, the starting material would need to be (R)-3-hydroxypyrrolidine due to the inversion of stereochemistry inherent to the Mitsunobu reaction.

  • Reaction Setup: The N-protected (R)-3-hydroxypyrrolidine, 3-bromophenol, and triphenylphosphine (PPh3) are dissolved in a suitable aprotic solvent, such as THF.

  • Addition of Azodicarboxylate: A solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C).

  • Work-up and Purification: After the reaction is complete, the byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) are removed, often through crystallization or chromatography, to isolate the N-protected (S)-3-(3-Bromo-phenoxy)-pyrrolidine.

  • Deprotection: The final step involves the removal of the protecting group from the pyrrolidine nitrogen to afford the target compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for (S)-3-(3-Bromo-phenoxy)-pyrrolidine is not extensively reported in the public domain. However, based on the structure and data from related compounds, the following properties can be anticipated:

PropertyPredicted/Inferred Value
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Appearance Likely an oil or a low-melting solid
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.
Melting Point Not available. The hydrochloride salt is expected to be a solid with a defined melting point.
Boiling Point Not available.
Predicted Spectroscopic Data

Caption: Structure of (S)-3-(3-Bromo-phenoxy)-pyrrolidine.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the bromophenoxy group in the range of δ 6.8-7.5 ppm. The protons on the pyrrolidine ring will likely appear as multiplets between δ 2.0 and 4.0 ppm. The proton at the chiral center (C3) would be expected to resonate around δ 4.5-5.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The carbons of the pyrrolidine ring would be observed in the aliphatic region of the spectrum. The carbon bearing the phenoxy group (C3) would be expected in the range of δ 70-80 ppm.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+). A characteristic fragmentation pattern would involve the loss of the bromophenoxy group or cleavage of the pyrrolidine ring.[10][11] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be evident in the molecular ion and bromine-containing fragment peaks.

Safety and Handling

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[12]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[12]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Applications in Research and Drug Development

The pyrrolidine scaffold is a key component in a wide range of biologically active molecules, including those with anticancer, antibacterial, and central nervous system activities.[1][13] The presence of a bromine atom in (S)-3-(3-Bromo-phenoxy)-pyrrolidine provides a versatile handle for further chemical modifications through cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the rapid generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

The 3-phenoxy-pyrrolidine motif itself is found in compounds that have been investigated as potent and balanced norepinephrine and serotonin reuptake inhibitors, suggesting potential applications in the treatment of pain and depression.

While specific pharmacological data for (S)-3-(3-Bromo-phenoxy)-pyrrolidine is not yet published, its structural features make it a highly attractive starting point for the synthesis of novel compounds targeting a variety of biological targets.

Conclusion

(S)-3-(3-Bromo-phenoxy)-pyrrolidine is a valuable chiral building block with significant potential in medicinal chemistry and drug discovery. Its commercial availability, coupled with well-established synthetic routes for its preparation, makes it an accessible tool for researchers. The combination of a stereodefined pyrrolidine ring and a functionalizable bromophenoxy group provides a versatile platform for the design and synthesis of new chemical entities with the potential for a wide range of therapeutic applications. As with any chemical reagent, appropriate safety precautions should be taken during its handling and use.

References

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • Ali, A., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 17(5), 543-564.
  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.
  • Petri, G. L., et al. (2021). Pyrrolidine in drug discovery: a versatile scaffold for novel biologically active compounds. Topics in Current Chemistry, 379(5), 34.
  • Google Patents. A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic drugs. International Journal of Mass Spectrometry, 453, 116343.
  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
  • Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

  • Shcherbakov, A. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.

Sources

Whitepaper: Structural Informatics and Synthetic Methodologies for (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-(3-Bromo-phenoxy)-pyrrolidine is a high-value chiral building block extensively utilized in the pharmaceutical industry and medicinal chemistry. Featuring a rigid pyrrolidine ring and a versatile meta-bromoaryl ether linkage, it serves as a critical intermediate in the development of targeted therapeutics, including kinase inhibitors, neuroreceptor ligands, and G-protein coupled receptor (GPCR) modulators.

This technical guide provides an in-depth analysis of its structural identifiers (SMILES, InChIKey), the causality behind its stereochemical configuration, and a self-validating synthetic protocol for its preparation.

Chemical Identity & Structural Informatics

Accurate structural representation is paramount in computational chemistry, molecular docking, and database querying. While the compound exists as a free base[1], it is most frequently synthesized, cataloged, and handled as its hydrochloride salt to mitigate the oxidative lability of the secondary amine and to improve hygroscopic stability[2].

Quantitative Data & Identifiers
PropertyValue
IUPAC Name (3S)-3-(3-bromophenoxy)pyrrolidine
CAS Registry Number (Free Base) 946681-75-0
CAS Registry Number (HCl Salt) 1187927-58-7
Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Canonical SMILES Brc1cccc(OC2CCNC2)c1
Isomeric SMILES Brc1cccc(O[C@@H]2CCNC2)c1
InChIKey (HCl Salt) CBHYADKFFREZNK-PPHPATTJSA-N

Causality in Informatics: In the Isomeric SMILES string Brc1cccc(O[C@@H]2CCNC2)c1, the @@ symbol is not arbitrary; it explicitly denotes a clockwise spatial arrangement of the adjacent atoms (Hydrogen, C4, and C2 of the pyrrolidine ring) when viewed from the ether oxygen. Based on Cahn-Ingold-Prelog (CIP) priority rules, this specific topological mapping translates directly to the (S)-configuration .

Similarly, the InChIKey is a 27-character hashed version of the InChI string. The first block (CBHYADKFFREZNK) defines the core molecular skeleton and connectivity, while the second block (PPHPATTJSA) strictly encodes the (S)-stereocenter and isotopic layers[2].

Stereochemical Causality & 3D Conformation

The biological efficacy of pyrrolidine-based ligands is heavily dependent on the spatial orientation of the aryloxy group. The (S)-configuration at the C3 position directs the 3-bromophenyl moiety into a specific vector space. When utilized in fragment-based drug design (FBDD), this stereocenter dictates the trajectory of the aryl group into hydrophobic pockets of target proteins. Concurrently, the secondary amine serves as a crucial hydrogen-bond donor/acceptor or a site for further functionalization, anchoring the molecule within the active site.

Synthetic Workflow: Stereospecific Mitsunobu Inversion

To synthesize the (S)-enantiomer with high enantiomeric excess (ee), the most reliable route employs a Mitsunobu etherification starting from the inverted (R)-precursor. This avoids the need for late-stage chiral resolution.

Mitsunobu A PPh3 + DIAD B Betaine Intermediate A->B Adduct Formation D Phosphonium Aryloxide B->D + ArOH C 3-Bromophenol (ArOH) C->D F Alkoxyphosphonium Ion D->F + Alcohol E (R)-1-Boc-3-pyrrolidinol E->F G SN2 Inversion (Aryloxide Attack) F->G Activation H (S)-Boc-Intermediate G->H Stereochemical Inversion I TFA Deprotection H->I Acidic Cleavage J (S)-3-(3-Bromo-phenoxy)-pyrrolidine I->J Free Base Yield

Fig 1: Mitsunobu inversion and deprotection workflow yielding the (S)-enantiomer.

Step-by-Step Methodology & Self-Validating Protocol

Step 1: Reagent Activation (0°C)

  • Action: Dissolve triphenylphosphine (PPh

    
    , 1.2 eq) in anhydrous THF under an inert N
    
    
    
    atmosphere at 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.
  • Causality: Maintaining 0°C is critical to stabilize the highly reactive Morrison-Brunn-Huisgen betaine intermediate, preventing its premature degradation before the nucleophile is introduced.

Step 2: Stereospecific Etherification (S


2) 
  • Action: Add 3-bromophenol (1.0 eq) to the mixture, followed by the slow addition of (R)-1-Boc-3-pyrrolidinol (1.0 eq). Allow the reaction to warm to ambient temperature and stir for 12 hours.

  • Causality: The sequential addition ensures the acidic phenol (pK

    
     ~9.6) protonates the betaine, forming a phosphonium aryloxide ion pair. The (R)-alcohol then attacks the phosphorus, activating the C-O bond for a stereospecific S
    
    
    
    2 displacement by the aryloxide. This results in complete Walden inversion to the desired (S)-configuration.
  • Validation: Monitor via LC-MS. The reaction is complete when the m/z 342 [M+H]

    
     peak of the Boc-protected (S)-intermediate plateaus.
    

Step 3: Acidic Deprotection

  • Action: Isolate the intermediate via silica gel flash chromatography. Dissolve in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA, 10 eq) at 0°C. Stir for 2 hours.

  • Causality: TFA selectively cleaves the tert-butyloxycarbonyl (Boc) protecting group without cleaving the newly formed aryl ether linkage, liberating the secondary amine.

Step 4: Isolation and Chiral Validation

  • Action: Concentrate the mixture under reduced pressure. Neutralize the TFA salt with saturated aqueous NaHCO

    
     and extract with Ethyl Acetate (EtOAc) to yield the free base.
    
  • Validation (Critical): Perform chiral HPLC analysis (e.g., using a Chiralcel OD-H column with a Hexane/IPA mobile phase) against a racemic standard of 3-(3-bromophenoxy)pyrrolidine[3]. The product must elute as a single peak corresponding to the (S)-enantiomer (>98% ee). This self-validating step confirms that no racemization occurred during the S

    
    2 displacement or deprotection phases.
    

Applications in Drug Discovery

The presence of the meta-bromo substituent on the aromatic ring is a strategic synthetic handle. It allows for downstream diversification via palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations). This enables medicinal chemists to rapidly generate libraries of complex, stereopure drug candidates while keeping the chiral pyrrolidine core intact.

References

Sources

Comprehensive Solubility Profile and Physicochemical Characterization of (S)-3-(3-Bromo-phenoxy)-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the physicochemical profiling of an Active Pharmaceutical Ingredient (API) dictates its downstream formulation strategy and pharmacokinetic viability. (S)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is a secondary amine hydrochloride salt characterized by a distinct amphiphilic topography. This technical whitepaper provides an in-depth analysis of its solubility profile, exploring the structural causality behind its dissolution behavior, detailing self-validating thermodynamic solubility protocols, and outlining excipient strategies to overcome physiological absorption bottlenecks.

Structural Causality & Physicochemical Architecture

The dissolution behavior of (S)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is governed by the competing physicochemical properties of its two primary structural domains:

  • The Lipophilic Domain (3-Bromophenoxy moiety): The presence of the heavy, electron-withdrawing bromine atom on the aromatic ring significantly increases the molecule's lipophilicity (LogP). This domain drives the precipitation of the unionized free base in neutral-to-alkaline environments.

  • The Ionizable Domain (Pyrrolidine ring): Pyrrolidine is a strong aliphatic secondary amine (typical base pKa ~8.5–9.5). Formulating this compound as a hydrochloride (HCl) salt protonates the nitrogen (

    
    ), drastically increasing its intrinsic aqueous solubility via favorable ion-dipole interactions with water.
    

However, the HCl salt form introduces a critical formulation variable: the common-ion effect [1]. In chloride-rich environments—such as simulated gastric fluid (SGF)—the exogenous chloride ions shift the solubility product (


) equilibrium, prematurely capping the maximum achievable solubility of the ionized salt [4].

Thermodynamic Equilibrium Solubility Workflow

To accurately map the solubility profile for regulatory submission, apparent solubility methods (e.g., kinetic solvent-shift assays) are insufficient as they are prone to supersaturation artifacts. The Saturation Shake-Flask Method , grounded in OECD Test Guideline 105 [2] and USP <1236> [1], guarantees thermodynamic equilibrium.

Step-by-Step Methodology

The following protocol is designed as a self-validating system to ensure data integrity:

  • Media Preparation & Initial pH Verification: Prepare standard aqueous buffers (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate) and biorelevant media (FaSSIF, FeSSIF). Causality Check: Measure the initial pH of all media prior to API addition to establish a baseline.

  • Solid Addition: Add an excess of (S)-3-(3-Bromo-phenoxy)-pyrrolidine HCl (approx. 50–100 mg) to 1.0 mL of each medium in borosilicate glass vials. Causality Check: Glass is strictly utilized over plastic to prevent lipophilic adsorption of the bromophenoxy moiety onto the vessel walls.

  • Thermodynamic Equilibration: Seal the vials and incubate in a thermostatic shaker at 37 ± 0.5 °C at 200 rpm for 48 hours. Causality Check: A 48-hour window ensures the solid-liquid interface reaches true thermodynamic equilibrium and accounts for any potential solution-mediated polymorphic transitions.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes at 37 °C. Causality Check: Centrifugation is prioritized over filtration to avoid the API adsorbing onto filter membranes—a common artifact with halogenated compounds.

  • Final pH Verification (Critical Step): Measure the pH of the supernatant. Self-Validation: Dissolving a basic salt can significantly shift the pH of unbuffered or weakly buffered solutions. The final pH must be recorded as the true equilibrium pH [3].

  • Quantification: Dilute the supernatant with the mobile phase and analyze via HPLC-UV at the compound's

    
    .
    

G A Excess Solid Addition B Equilibration (37°C, 48h) A->B C Phase Separation (Centrifugation) B->C D Quantification (HPLC-UV) C->D

Figure 1: Thermodynamic solubility workflow based on USP <1236> guidelines.

Solubility Data Matrix

The quantitative solubility data across physiological pH ranges reveals a classic weak-base solubility profile, heavily influenced by the common-ion effect at low pH and free-base precipitation at high pH.

Medium / SolventInitial pHFinal Equilibrium pHSolubility (mg/mL)Mechanistic Observation
Purified Water 7.0~4.5> 50.0High solubility; unbuffered salt dissolution drives pH down.
SGF (HCl Buffer) 1.21.215.2Moderate; suppressed by the chloride common-ion effect.
Acetate Buffer 4.54.5> 40.0High; fully ionized (

), no common-ion suppression.
Phosphate Buffer 6.86.82.1Low; approaching the free base precipitation threshold.
Phosphate Buffer 7.47.4< 0.1Very Low; predominantly unionized free base (

).
FaSSIF 6.56.54.8Enhanced via micellar solubilization in the gut.

Mechanistic Insights: pH-Solubility & The Common-Ion Effect

According to the Henderson-Hasselbalch relationship, the solubility of a basic API should increase exponentially as the pH drops below its pKa. However, for (S)-3-(3-Bromo-phenoxy)-pyrrolidine HCl, solubility peaks around pH 4.5 and then decreases as the pH approaches 1.2 [4].

This deviation is caused by the chloride common-ion effect . In Simulated Gastric Fluid (SGF), the high concentration of exogenous chloride ions from the HCl buffer forces the solubility product (


) equilibrium to the left, suppressing further dissolution of the salt [1]. Conversely, at pH 7.4, the environmental pH approaches the compound's pKa, neutralizing the pyrrolidine ring. The highly lipophilic 3-bromophenoxy group then drives rapid precipitation of the unionized free base.

G Base (S)-3-(3-Bromo-phenoxy)-pyrrolidine HCl LowPH Low pH (< 2.0) Gastric Fluid Base->LowPH HighPH High pH (> 6.8) Intestinal Fluid Base->HighPH Ionized Ionized Form (BH+) High Intrinsic Solubility LowPH->Ionized CommonIon Chloride Common-Ion Effect (Ksp limitation) LowPH->CommonIon Unionized Unionized Form (B) Free Base Precipitation HighPH->Unionized CommonIon->Ionized Suppresses

Figure 2: Mechanistic pathway of pH-dependent solubility and the chloride common-ion effect.

Formulation Strategies & Excipient Compatibility

Given the sharp drop in solubility at intestinal pH (6.8–7.4), relying solely on the HCl salt form may lead to in vivo precipitation upon gastric emptying, severely limiting bioavailability. To mitigate this, the following formulation strategies are recommended:

  • Amorphous Solid Dispersions (ASDs): Utilizing polymeric carriers (e.g., HPMCAS or Copovidone) to maintain the drug in a supersaturated state during transit through the neutral pH of the small intestine.

  • Lipid-Based Formulations (SEDDS): The lipophilic nature of the 3-bromophenoxy moiety makes the free base highly compatible with Self-Emulsifying Drug Delivery Systems. Formulating with lipid excipients can bypass the aqueous solubility bottleneck entirely, utilizing the lymphatic transport pathway.

  • Cyclodextrin Complexation: The aromatic bromophenoxy ring is sterically well-suited for inclusion within the hydrophobic cavity of Hydroxypropyl-

    
    -Cyclodextrin (HP
    
    
    
    CD), shielding the lipophilic domain from the aqueous environment and preventing high-pH precipitation[1].

References

  • United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements. Biorelevant. Available at: [Link]

  • OECD Test Guideline 105: Water Solubility. European Commission / OECD iLibrary. Available at: [Link]

  • Guidance for Industry: In vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design, ACS Publications. Available at:[Link]

Methodological & Application

Synthesis of biaryl ethers using (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Complex Biaryl Ethers via Cross-Coupling of (S)-3-(3-Bromophenoxy)pyrrolidine

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Introduction & Strategic Rationale

(S)-3-(3-Bromophenoxy)pyrrolidine is a highly valuable chiral building block in medicinal chemistry, featuring both an aryl bromide and a secondary pyrrolidine amine. The synthesis of biaryl ethers from this scaffold requires the formation of a new C(sp2)-O bond. However, the bifunctional nature of this molecule presents a critical chemoselectivity challenge. Transition-metal catalysts (Pd or Cu) will readily facilitate unwanted intermolecular C-N amination between the secondary amine and the aryl bromide, leading to oligomerization.

To bypass this, a strategic three-step workflow is mandatory: (1) N-protection of the pyrrolidine, (2) Catalytic C-O cross-coupling (Buchwald-Hartwig or Ullmann etherification), and (3) Global deprotection.

Chemoselectivity Logic & Workflow

G A Unprotected (S)-3-(3-Bromophenoxy)pyrrolidine B Pd/Cu Catalyst + Base A->B C Unwanted C-N Amination (Oligomerization) B->C Competing nucleophile D Protected N-Boc-(S)-3-(3-Bromophenoxy)pyrrolidine E Pd Catalyst + Phenol + Base D->E F Desired C-O Etherification (Biaryl Ether) E->F Controlled coupling

Caption: Logical relationship demonstrating the necessity of amine protection to prevent oligomerization.

G A Starting Material (S)-3-(3-Bromophenoxy)pyrrolidine B Step 1: Amine Protection (Boc2O, Et3N, DCM) A->B C Protected Intermediate N-Boc-(S)-3-(3-Bromophenoxy)pyrrolidine B->C D Step 2: C-O Cross-Coupling (Phenol, Pd Catalyst, Base) C->D E Biaryl Ether Intermediate N-Boc-Protected Biaryl Ether D->E F Step 3: Global Deprotection (TFA, DCM) E->F G Final Product Chiral Biaryl Ether Pyrrolidine F->G

Caption: Workflow for the synthesis of biaryl ethers from (S)-3-(3-bromophenoxy)pyrrolidine.

Catalyst Selection: Ullmann vs. Buchwald-Hartwig

The formation of biaryl ethers can be achieved via copper-catalyzed Ullmann condensation[1] or palladium-catalyzed Buchwald-Hartwig etherification[2]. While Ullmann couplings have historically required harsh conditions (>120 °C) and stoichiometric copper, modern ligand-assisted protocols have lowered the activation barrier[3]. Conversely, Pd-catalyzed etherification utilizing bulky, electron-rich biarylphosphine ligands (such as t-BuBrettPhos or RockPhos) allows for lower catalyst loadings and broader substrate scope at milder temperatures[2].

ParameterCopper-Catalyzed (Ullmann)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst Precursor CuI (10–20 mol%)Pd(OAc)₂ (1–5 mol%)
Optimal Ligand Picolinic acid or N,N'-dimethylethylenediaminet-BuBrettPhos or RockPhos
Base K₃PO₄ or Cs₂CO₃NaOtBu or K₃PO₄
Temperature 90–110 °C80–100 °C
Functional Group Tolerance High (tolerates some protic groups)Moderate (sensitive to strong nucleophiles)
Typical Reaction Time 12–24 hours4–12 hours
Typical Yield 60–80%75–95%

Experimental Protocols (Self-Validating System)

Step 1: N-Boc Protection of (S)-3-(3-Bromophenoxy)pyrrolidine

  • Causality: The secondary amine of (S)-3-(3-bromophenoxy)pyrrolidine is a strong nucleophile and will competitively undergo C-N coupling with the aryl bromide moiety of another molecule, leading to oligomerization. Boc protection masks this nucleophilicity, ensuring the subsequent cross-coupling is chemoselective for the C-O bond.

  • Protocol:

    • Charge a flame-dried round-bottom flask with (S)-3-(3-bromophenoxy)pyrrolidine hydrochloride (1.0 equiv), triethylamine (2.5 equiv), and anhydrous dichloromethane (DCM) (0.2 M).

    • Cool to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise.

    • Warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The unprotected starting material will stain purple/brown due to the free secondary amine. The product will not stain, confirming complete conversion and successful protection.

Step 2: Palladium-Catalyzed Buchwald-Hartwig Etherification

  • Causality: Palladium-catalyzed Buchwald-Hartwig etherification is selected over Ullmann coupling due to its higher efficiency and lower catalyst loading for sterically demanding substrates[2]. The t-BuBrettPhos ligand creates a sterically hindered but electron-rich environment around the Pd center, accelerating the rate-limiting reductive elimination of the C-O bond[2]. Sodium tert-butoxide (NaOtBu) is employed to deprotonate the phenol, generating the active aryloxide nucleophile.

  • Protocol:

    • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with N-Boc-(S)-3-(3-bromophenoxy)pyrrolidine (1.0 equiv), the desired phenol derivative (1.2 equiv), Pd(OAc)₂ (2 mol%), t-BuBrettPhos (2.5 mol%), and NaOtBu (1.5 equiv).

    • Add anhydrous, degassed toluene (0.1 M).

    • Seal the tube, remove from the glovebox, and heat at 100 °C for 12 hours under vigorous stirring.

    • Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate. Purify via flash column chromatography.

  • Self-Validation (IPC): Analyze the crude mixture via GC-MS or LC-MS. The starting material exhibits a characteristic 1:1 isotopic pattern (M, M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. The disappearance of this doublet and the appearance of the desired biaryl ether mass confirms complete oxidative addition and successful cross-coupling.

Step 3: Global Deprotection

  • Causality: Trifluoroacetic acid (TFA) provides the necessary acidity to protonate the Boc carbamate, triggering the elimination of isobutylene and carbon dioxide gas, thus revealing the target chiral biaryl ether pyrrolidine.

  • Protocol:

    • Dissolve the N-Boc-protected biaryl ether in DCM (0.1 M).

    • Add TFA (10.0 equiv) dropwise at 0 °C.

    • Stir at room temperature for 2 hours.

    • Concentrate in vacuo to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM.

    • Dry over Na₂SO₄ and concentrate to yield the final product.

  • Self-Validation (IPC): Perform LC-MS and TLC (Ninhydrin stain). The reappearance of a positive Ninhydrin stain (purple/brown) confirms the successful unmasking of the secondary amine. The evolution of gas (CO₂ and isobutylene) during the reaction also serves as a visual indicator of the deprotection progress.

References

  • "(S)-3-(3-Bromo-phenoxy)-pyrrolidine." 中文蛋白资源 (CNProt).[Link]

  • [3] "Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands." Journal of Chemical Research.[Link]

  • [1] Giri, R., et al. "Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates." Journal of the American Chemical Society / PMC.[Link]

Sources

Leveraging the (S)-3-(3-Bromo-phenoxy)-pyrrolidine Scaffold for Novel CNS Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for CNS Drug Discovery:

Abstract

The pyrrolidine ring is a foundational heterocycle in medicinal chemistry, celebrated for its prevalence in biologically active compounds.[1][2] Specifically, the (S)-3-(3-bromo-phenoxy)-pyrrolidine motif has emerged as a particularly valuable scaffold in the pursuit of novel therapeutics for Central Nervous System (CNS) disorders. Its inherent structural and chemical properties—a stereochemically defined core, constrained conformation, and a synthetically versatile bromine handle—provide an exceptional starting point for developing potent and selective modulators of CNS targets. This guide offers an in-depth exploration of this scaffold, presenting detailed protocols for its synthesis, derivatization, and a strategic framework for its application in a CNS drug discovery campaign, with a focus on monoamine transporter inhibition.

The Strategic Value of the (S)-3-(3-Bromo-phenoxy)-pyrrolidine Scaffold

The design of CNS drugs is a formidable challenge, primarily due to the stringent requirement for compounds to cross the blood-brain barrier (BBB).[3] Successful CNS drug candidates typically possess a specific set of physicochemical properties, often characterized by lower molecular weight and reduced polarity.[3] The (S)-3-(3-bromo-phenoxy)-pyrrolidine scaffold is considered a "privileged" structure because it inherently aligns with these requirements while offering significant advantages:

  • Three-Dimensionality for Enhanced Target Binding: The non-planar, sp³-rich nature of the pyrrolidine ring allows for a more comprehensive exploration of three-dimensional chemical space compared to flat, aromatic systems.[2] This 3D geometry can lead to more specific and higher-affinity interactions with the complex binding sites of CNS proteins.

  • Stereochemical Control: The (S)-stereocenter at the C3 position is crucial. Chirality often dictates biological activity, and the use of a single enantiomer can significantly improve a compound's therapeutic index by enhancing potency and reducing off-target effects.[2]

  • Conformational Pre-organization: The ether linkage to the phenoxy ring restricts the rotational freedom of the scaffold. This conformational rigidity reduces the entropic penalty upon binding to a target, which can translate into higher binding affinity.

  • A Vector for Chemical Exploration: The bromine atom is not merely a substituent; it is a key synthetic handle. Its presence on the phenyl ring allows for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This enables the systematic and efficient generation of analog libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Synthesis and Characterization of the Core Scaffold

The preparation of the title scaffold is robust and can be reliably scaled in a laboratory setting. The most common route employs a Mitsunobu reaction followed by a standard deprotection step.

Protocol: Two-Step Synthesis of (S)-3-(3-Bromo-phenoxy)-pyrrolidine Hydrochloride

This protocol details the synthesis starting from commercially available (S)-N-Boc-3-hydroxypyrrolidine.

Materials:

  • (S)-N-Boc-3-hydroxypyrrolidine

  • 3-Bromophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard workup and purification reagents (Ethyl acetate, hexanes, saturated NaHCO₃, brine, MgSO₄, silica gel)

Experimental Workflow:

Caption: Synthetic workflow for (S)-3-(3-bromo-phenoxy)-pyrrolidine HCl.

Step-by-Step Procedure:

  • Step 1: (S)-N-Boc-3-(3-bromophenoxy)pyrrolidine Synthesis (Mitsunobu Reaction)

    • Under an inert atmosphere (N₂ or Ar), dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 3-bromophenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF to a concentration of approximately 0.2 M.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD (1.2 eq.) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.

    • Monitor reaction completion via TLC or LC-MS.

    • Concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography (e.g., 10-40% ethyl acetate in hexanes gradient) to yield the Boc-protected product.

  • Step 2: (S)-3-(3-Bromo-phenoxy)-pyrrolidine Hydrochloride Synthesis (Deprotection)

    • Dissolve the purified product from Step 1 (1.0 eq.) in a minimal amount of DCM.

    • Add 4M HCl in 1,4-dioxane (5.0 eq.) and stir at room temperature for 2-4 hours.

    • Monitor deprotection via TLC or LC-MS.

    • Upon completion, concentrate the solvent under reduced pressure.

    • Add diethyl ether to the resulting residue and triturate to induce precipitation.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the hydrochloride salt.

Expected Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the scaffold.

Analysis Technique Expected Outcome
¹H NMR Spectrum consistent with the structure. Key signals include pyrrolidine ring protons, a multiplet for the C-O proton, and aromatic protons showing splitting patterns characteristic of a 1,3-disubstituted benzene ring.
Mass Spectrometry (ESI+) [M+H]⁺ peak observed at m/z corresponding to the free base (C₁₀H₁₃BrNO).
Purity (HPLC) ≥ 97%
Chiral Purity (Chiral HPLC) ≥ 99% enantiomeric excess (e.e.)

Application: A Scaffold for Monoamine Transporter Inhibitors

Monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—are critical regulators of neurotransmission and are the targets of many established antidepressants and psychostimulants.[6][7][8] The (S)-3-(3-bromo-phenoxy)-pyrrolidine scaffold is an excellent starting point for designing inhibitors of these transporters.[9][10]

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom provides a strategic point for diversification. The Suzuki-Miyaura reaction is a highly reliable and functional-group-tolerant method for forming carbon-carbon bonds between the scaffold and various boronic acids or esters.[5][11][12]

General Suzuki Coupling Workflow:

G cluster_suzuki Suzuki-Miyaura Coupling for Library Generation Scaffold N-Protected (S)-3-(3-Bromo-phenoxy)-pyrrolidine Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat (80-100 °C) Scaffold->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester (R-B(OH)₂) BoronicAcid->Catalyst Product Coupled Product Library Catalyst->Product G A Primary Screen: Target Affinity [³H]WIN 35,428 Radioligand Binding Assay (DAT) Determine Ki values B Secondary Screen: Functional Potency [³H]Dopamine Uptake Inhibition Assay Determine IC₅₀ values A->B Potent Binders (Ki < 1 µM) C Selectivity Panel Binding/Uptake Assays for SERT & NET Determine selectivity ratios (SERT/DAT, NET/DAT) B->C Functionally Active (IC₅₀ < 1 µM) D In Vitro ADME Permeability (PAMPA), Stability (Microsomes) Identify compounds with drug-like properties C->D Selective Hits (e.g., >100-fold vs. SERT/NET) E Lead Candidates for In Vivo Studies D->E Good PK Profile

Sources

Advanced Application Note: Fragment-Based Drug Design (FBDD) Leveraging sp³-Rich 3-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Fragment-based drug design (FBDD) has revolutionized early-stage drug discovery by screening low-molecular-weight compounds to identify high-quality starting points for lead generation[1]. Historically, fragment libraries were heavily biased toward flat, sp²-hybridized aromatic rings because they were synthetically tractable. However, the paradigm of "Escaping from Flatland" demonstrated that increasing the saturation fraction (


, defined as the ratio of sp³-hybridized carbons to total carbons) and incorporating chiral centers significantly improves the probability of a compound's clinical success[2].

3-Substituted pyrrolidines represent a highly privileged, sp³-rich scaffold for FBDD. Unlike rigid planar aromatics, pyrrolidines undergo pseudorotation, allowing them to sample expanded three-dimensional molecular space and adapt to complex protein binding pockets[1]. Furthermore, the secondary amine and the C3-position offer orthogonal, synthetically accessible vectors for fragment growing and linking, addressing the historical challenge of advancing sp³-rich hits into potent leads[3].

This application note provides a comprehensive guide to profiling, screening, and validating 3-substituted pyrrolidines in an FBDD campaign, complete with self-validating experimental protocols.

Physicochemical Profiling of Pyrrolidine Fragments

To ensure fragments can bind efficiently and be optimized without inflating their molecular weight beyond drug-like properties, they must adhere to the "Rule of Three" (Ro3)[4]. 3-Substituted pyrrolidines naturally align with these parameters while offering superior 3D pharmacophore coverage compared to traditional planar fragments.

Quantitative Data: Physicochemical Comparison

The following table summarizes the typical physicochemical properties of 3-substituted pyrrolidine fragments against a standard sp²-rich fragment (e.g., an indole derivative) and the Ro3 thresholds.

Physicochemical PropertyRule of Three (Ro3) LimitTypical sp² Fragment (Planar)3-Substituted Pyrrolidine (3D)
Molecular Weight (MW) ≤ 300 Da117 Da150 - 250 Da
Lipophilicity (cLogP) ≤ 3.02.11.2 - 2.5
H-Bond Donors (HBD) ≤ 311 - 2
H-Bond Acceptors (HBA) ≤ 301 - 3
Saturation (

)
N/A (Higher is better)0.000.60 - 0.85
Chiral Centers N/A01 - 2

The Orthogonal Screening Cascade

Because fragments are small, they form fewer interactions with the target protein, resulting in weak binding affinities (typically


 values in the high micromolar to millimolar range)[1]. Consequently, FBDD requires highly sensitive, orthogonal biophysical techniques to eliminate false positives and validate structural binding modes[5].

FBDD_Cascade Lib sp³-Rich Pyrrolidine Library SPR Primary Screen: SPR Lib->SPR High-throughput NMR Orthogonal Validation: NMR SPR->NMR Hit Triage Xray Structural Elucidation NMR->Xray Validated Hits Evol Fragment Evolution Xray->Evol 3D Binding Mode

Orthogonal screening cascade for sp3-rich fragment libraries.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The weak affinity of fragments means that experimental artifacts can easily masquerade as hits. The following methodologies are designed to intrinsically verify their own data integrity.

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is ideal for primary screening because it measures binding kinetics and affinity in real-time without requiring labels.

Causality & Rationale: Fragments are stored in 100% DMSO. When injected into an aqueous running buffer, even a 0.1% mismatch in DMSO concentration between the sample and the buffer causes a massive shift in the bulk refractive index. Because 3-substituted pyrrolidines have low molecular weights, their actual binding signal is tiny (often <10 Response Units). Without rigorous DMSO calibration, the refractive index artifact will completely obscure the binding data.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Target an immobilization level of 2000–3000 RU to ensure sufficient signal capacity for low-MW analytes. Leave a reference channel blank (activated and deactivated) to subtract non-specific binding.

  • Buffer Preparation: Prepare the running buffer (e.g., PBS-P+) and spike it with exactly 5.0% (v/v) DMSO. Filter and degas.

  • DMSO Calibration Curve (Self-Validation Step): Prepare a series of 8 buffer solutions ranging from 4.5% to 5.5% DMSO. Inject these across both the active and reference channels. The instrument software will generate a calibration plot to mathematically correct for bulk refractive index mismatches during the run.

  • Library Preparation: Dilute the pyrrolidine fragments from 10 mM DMSO stocks into the running buffer to achieve a final screening concentration of 500 µM (maintaining exactly 5.0% DMSO).

  • Screening Execution: Inject fragments at a flow rate of 30 µL/min for a 60-second association phase, followed by a 60-second dissociation phase.

  • Data Analysis: Apply double-referencing: subtract the reference channel signal from the active channel, and then subtract the signal of a blank buffer injection. Apply the DMSO solvent correction. Hits are defined as compounds showing square-wave binding kinetics proportional to their molecular weight.

Protocol B: Hit Validation via Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR is utilized to confirm that the SPR hits genuinely bind to the target pocket.

Causality & Rationale: STD-NMR relies on the nuclear Overhauser effect (NOE). By selectively irradiating the protein with a radiofrequency pulse, magnetization spreads through the protein via spin diffusion. If a pyrrolidine fragment binds, the magnetization transfers to the fragment. Because the fragment rapidly exchanges between the bound and free states (due to its weak mM affinity), the saturated fragment accumulates in the bulk solution, amplifying the signal[1].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample containing 10–20 µM of unlabeled target protein and 1 mM of the pyrrolidine fragment (a 1:50 to 1:100 ratio) in deuterated buffer (e.g., 50 mM phosphate, pH 7.4, in 100% D₂O).

  • Pulse Sequence Setup: Set the on-resonance irradiation frequency to a region where only protein protons resonate (typically the methyl region, -0.5 to 0.5 ppm). Ensure no ligand signals are present in this region to avoid direct excitation.

  • Off-Resonance Control (Self-Validation Step): Set an off-resonance irradiation frequency far from any protein or ligand signals (e.g., 30 ppm). This serves as the internal reference spectrum.

  • Data Acquisition: Acquire the spectra using a shaped pulse cascade (e.g., 50 ms Gaussian pulses) with a total saturation time of 2.0 seconds.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Interpretation: Signals that appear in the difference spectrum belong exclusively to the protons of the pyrrolidine fragment that were in close contact with the protein. The C3-substituent protons often show the strongest STD amplification, indicating they are buried deep within the binding pocket.

Fragment Evolution: Growing and Linking

Once a 3-substituted pyrrolidine hit is validated and its binding mode is elucidated via X-ray crystallography, the fragment must be evolved into a potent lead[4]. The pyrrolidine scaffold is highly advantageous here because it provides distinct, synthetically tractable vectors[3].

  • The N-Vector (Secondary Amine): The ring nitrogen is an ideal handle for rapid library generation via reductive amination, acylation, or sulfonylation. This vector is typically used to reach into solvent-exposed regions or adjacent shallow pockets.

  • The C3-Vector: The substituent at the 3-position (e.g., an aryl group, ether, or alkyl chain) provides a stereochemically defined vector that projects into deeper hydrophobic sub-pockets.

Frag_Evol Core 3-Substituted Pyrrolidine Hit Vector1 N-Alkylation/Acylation Core->Vector1 Vector 1 Vector2 C3-Substitution Growth Core->Vector2 Vector 2 Merge Fragment Merging Vector1->Merge Vector2->Merge Lead Optimized Lead Compound Merge->Lead Affinity Gain

Fragment evolution vectors utilizing the pyrrolidine scaffold.

By systematically exploring these vectors, medicinal chemists can achieve synergistic gains in binding affinity, successfully transitioning a weak millimolar fragment into a highly potent, sp³-rich nanomolar lead candidate.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for Fragment-Based Lead Discovery. Drug Discovery Today.[Link]

  • Scott, D. E., et al. (2020). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. NIH Public Access.[Link]

  • M. Baker. (2013). Fragment-Based Lead Discovery Grows Up. Nature Reviews Drug Discovery. [Link]

  • O'Reilly, M., et al. (2019). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry.[Link]

  • Chawner, S. J., et al. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Society Reviews.[Link]

  • FBDD for CNS Disorders. (2022). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Molecular Biosciences.[Link]

Sources

Application Notes and Protocols for N-Protection of (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of N-Protection in Amine Chemistry

In the landscape of modern organic synthesis and drug development, the selective modification of polyfunctional molecules is paramount. Amines, being nucleophilic and basic, are highly reactive functional groups that often require temporary masking to prevent unwanted side reactions during subsequent synthetic transformations.[1] This process, known as N-protection, involves the conversion of the amine into a less reactive derivative, which can be later removed under specific conditions to regenerate the free amine. The choice of a suitable protecting group is a critical strategic decision, guided by its stability to the reaction conditions of the subsequent steps and the ease of its selective removal.[1][2]

(S)-3-(3-Bromo-phenoxy)-pyrrolidine is a valuable chiral building block in medicinal chemistry, featuring a secondary amine within the pyrrolidine ring. The unprotected nitrogen atom can interfere with various synthetic manipulations, such as metal-catalyzed cross-coupling reactions involving the bromo-substituent or modifications at other positions of the molecule. Therefore, efficient and reliable protocols for the N-protection of this substrate are essential for its successful utilization in multi-step syntheses.

This technical guide provides a comprehensive overview of the most common and effective N-protection strategies for (S)-3-(3-Bromo-phenoxy)-pyrrolidine, focusing on the widely used tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. For each group, we will delve into the underlying reaction mechanisms, provide detailed step-by-step protocols, and offer expert insights into reaction optimization and troubleshooting.

Comparative Overview of Common N-Protecting Groups

The selection of an appropriate N-protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal protection schemes where multiple protecting groups can be removed under distinct conditions.[3] The following table summarizes the key characteristics of the Boc, Cbz, and Fmoc protecting groups, providing a quick reference for researchers to make an informed decision based on their specific needs.

Protecting Group Reagent Typical Reaction Conditions Stability Deprotection Conditions Key Advantages Potential Disadvantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Base (e.g., Et₃N, NaHCO₃), Solvent (e.g., DCM, THF)[4]Stable to base, nucleophiles, and catalytic hydrogenation.[5][6]Strong acid (e.g., TFA, HCl in dioxane).[4][5][7]High stability to a wide range of conditions; easy to introduce.[5]Acid-labile, not suitable for substrates with other acid-sensitive functional groups.
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O).[3][8][9]Stable to acidic and basic conditions.[3][8]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][8][10]Orthogonal to acid- and base-labile groups; stable and crystalline derivatives.[3][9]Incompatible with reducible functional groups (e.g., alkenes, alkynes).[10]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., NaHCO₃, pyridine), Solvent (e.g., dioxane/H₂O).[11]Stable to acidic conditions.[12]Mild base (e.g., 20% piperidine in DMF).[3][12][13]Easily removed under mild basic conditions; orthogonal to acid-labile groups.[3]Labile to even weak bases.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the N-protection of (S)-3-(3-Bromo-phenoxy)-pyrrolidine with Boc, Cbz, and Fmoc groups. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Protocol 1: N-Boc Protection of (S)-3-(3-Bromo-phenoxy)-pyrrolidine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its straightforward removal with acid.[5][6] The protection reaction typically proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O).[4][7]

Reaction Scheme:

Sources

High-Fidelity Reductive Amination of (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemoselective reductive amination of (S)-3-(3-Bromo-phenoxy)-pyrrolidine , a valuable chiral scaffold in medicinal chemistry. The protocol addresses the specific challenge of N-alkylating a secondary amine while preserving two critical structural features: the aryl bromide (susceptible to hydrogenolysis) and the C3-chiral center (susceptible to racemization under harsh conditions).

We recommend Sodium Triacetoxyborohydride (STAB) as the reagent of choice.[1][2][3][4] Unlike catalytic hydrogenation (which risks dehalogenation) or sodium cyanoborohydride (toxic/pH-sensitive), STAB offers a mild, self-regulating mechanism that preferentially reduces the intermediate iminium ion without affecting the aryl bromide or the carbonyl starting material.

Chemical Context & Critical Analysis

The Substrate Challenge

The target molecule, (S)-3-(3-Bromo-phenoxy)-pyrrolidine , presents a "privileged" scaffold often used in kinase inhibitor and GPCR ligand synthesis.

  • Secondary Amine: The pyrrolidine nitrogen is moderately basic and sterically accessible, making it a good nucleophile.

  • Aryl Bromide: Located on the phenoxy ring, this handle is essential for downstream cross-coupling (Suzuki, Buchwald-Hartwig). Crucial Constraint: Conditions involving Pd/C and H₂ must be avoided, as they will rapidly cleave the C-Br bond (hydrodehalogenation).

  • Chirality: The (S)-configuration at the 3-position is stable to standard reductive amination conditions, but high temperatures (>80°C) or strong Lewis acids should be avoided to prevent potential elimination or racemization.

Reagent Selection Strategy

The choice of reducing agent is the single most important variable.

Reducing AgentSuitabilityCritical Analysis
H₂ / Pd-C High Risk NOT RECOMMENDED. High probability of reducing the Ar-Br bond to Ar-H, destroying the scaffold utility.
NaBH₄ LowToo reactive. Reduces aldehydes/ketones to alcohols faster than it reduces the iminium ion, leading to low yields.
NaCNBH₃ ModerateEffective but toxic (cyanide risk). Requires careful pH control (pH 5-6) to prevent HCN evolution and ensure iminium formation.
STAB (Na(OAc)₃BH) Optimal RECOMMENDED. Mild. Sterically bulky acetoxy groups reduce reactivity toward carbonyls but maintain reactivity toward iminium ions. Tolerates Ar-Br perfectly.
Mechanistic Pathway

The reaction proceeds via the formation of an iminium ion (since the starting material is a secondary amine).[5] The STAB reagent coordinates with the oxygen of the acetoxy group, delivering the hydride specifically to the iminium carbon.

ReactionMechanism Start (S)-3-(3-Br-PhO)-pyrrolidine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + AcOH Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Hemiaminal Iminium Iminium Ion (Critical Species) Hemiaminal->Iminium - H2O Product Tertiary Amine Product Iminium->Product Fast Reduction STAB STAB (Hydride Donor) STAB->Product H- Transfer Note Ar-Br Bond REMAINS INTACT Product->Note

Figure 1: Mechanistic pathway for the reductive amination of a secondary amine using STAB. Note the direct reduction of the iminium species.

Experimental Protocol

Materials
  • (S)-3-(3-Bromo-phenoxy)-pyrrolidine (free base or HCl salt) : 1.0 equivalent.

  • Aldehyde/Ketone : 1.1 – 1.5 equivalents (Use higher excess for ketones).

  • Sodium Triacetoxyborohydride (STAB) : 1.4 – 1.6 equivalents.

  • Acetic Acid (AcOH) : 1.0 – 2.0 equivalents (Crucial for catalysis).

  • Solvent : 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2] Note: DCE is preferred for reaction rate, but THF is a greener alternative.

Standard Procedure (Bench Scale: 1.0 mmol)
  • Preparation : Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen or argon.

  • Solvation : Add (S)-3-(3-Bromo-phenoxy)-pyrrolidine (242 mg, 1.0 mmol) to the flask.

    • If using the HCl salt: Add 1.0 eq of Triethylamine (TEA) to free-base the amine in situ, though STAB tolerates amine salts well.

    • Add DCE (anhydrous, 5-10 mL).

  • Carbonyl Addition : Add the Aldehyde (1.1 mmol) or Ketone (1.5 mmol) to the stirring solution.

  • Catalyst Addition : Add Acetic Acid (60 µL, 1.0 mmol).

    • Why? Acid catalysis accelerates the dehydration of the hemiaminal to the reactive iminium ion.

  • Equilibration : Stir at Room Temperature (RT) for 15–30 minutes.

    • Observation: This allows the iminium ion equilibrium to establish before the reducing agent is introduced.

  • Reduction : Add STAB (300 mg, ~1.4 mmol) in one portion.

    • Note: Gas evolution (minimal) may occur. The reaction mixture may become cloudy.

  • Monitoring : Stir at RT under nitrogen.

    • Aldehydes:[3][6][7] Typically complete in 1–4 hours.

    • Ketones:[8][9] May require 12–24 hours.

    • TLC/LCMS: Monitor for the disappearance of the secondary amine (MW ~242).

  • Work-up :

    • Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and decompose excess borohydride.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine. Dry over Na₂SO₄.

    • Concentrate in vacuo.

Purification

The resulting tertiary amine is often clean enough for the next step. If purification is needed:

  • Flash Chromatography: Silica gel. Eluent: 0-10% MeOH in DCM (often requires 1% NH₄OH or Et₃N to prevent streaking).

  • SCX (Strong Cation Exchange): Highly recommended for library synthesis. Load crude reaction (dissolved in MeOH/DCM) onto SCX cartridge. Wash with MeOH (removes non-basic impurities). Elute product with 2M NH₃ in MeOH.

Troubleshooting & Optimization Logic

The following decision tree helps navigate common issues such as low conversion or difficult substrates (e.g., sterically hindered ketones).

OptimizationTree Start Check LCMS after 4 hours Check Is conversion > 90%? Start->Check Success Proceed to Work-up Check->Success Yes Problem Identify Issue Check->Problem No Issue1 Starting Amine Remains (Low Reactivity) Problem->Issue1 Issue2 Carbonyl Reduced to Alcohol (Selectivity Issue) Problem->Issue2 Sol1 1. Add 4Å Molecular Sieves 2. Increase AcOH to 2 eq 3. Heat to 40°C Issue1->Sol1 Sol2 1. Add Carbonyl + Amine + AcOH first 2. Wait 1 hour (Imine formation) 3. Add STAB slowly Issue2->Sol2

Figure 2: Optimization workflow for incomplete reactions or side-product formation.

Key Optimization Notes:
  • Molecular Sieves: If using a ketone (especially acetophenones), water generated during iminium formation can hydrolyze the intermediate back to the starting materials. Adding activated 4Å molecular sieves drives the equilibrium toward the iminium ion.

  • Order of Addition: For highly reactive aldehydes, pre-mixing the amine and aldehyde for 30 minutes ensures the reducing agent acts on the iminium ion, not the free aldehyde.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][6][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Abdel-Magid, A. F. , & Mehrman, S. J. (2006).[3][12] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

  • PubChem Compound Summary . (n.d.). 3-(3-bromophenoxy)pyrrolidine hydrochloride.[14] National Center for Biotechnology Information.

Sources

Synthesis of (S)-3-(3-Bromo-phenoxy)-pyrrolidine from (S)-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoretentive Synthesis of (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Executive Summary

This application note details the synthesis of (S)-3-(3-Bromo-phenoxy)-pyrrolidine, a high-value chiral scaffold in medicinal chemistry (e.g., for tyrosine kinase inhibitors). A critical requirement of this workflow is the retention of the (S)-stereocenter derived from the starting material, (S)-3-hydroxypyrrolidine.

Strategic Criticality: Standard ether synthesis via the Mitsunobu reaction proceeds with Walden inversion , converting (S)-alcohols to (R)-ethers. To satisfy the requirement of an (S)


 (S) transformation, this protocol utilizes a Copper-Catalyzed Ullmann-Type C-O Cross-Coupling . This method forms the C-O bond between the pyrrolidine oxygen and the aromatic ring, leaving the chiral C-O bond of the pyrrolidine intact and ensuring 100% retention of stereochemistry.

Strategic Analysis: Route Selection & Logic

The choice of synthetic route is dictated by the stereochemical constraints and chemoselectivity requirements.

ParameterRoute A: Mitsunobu ReactionRoute B: SNAr SubstitutionRoute C: Cu-Catalyzed Coupling (Selected)
Reagents 3-Bromophenol + DEAD/PPh31-Bromo-3-fluorobenzene + NaH1-Bromo-3-iodobenzene + CuI
Stereochemistry Inversion ((S)

(R))
Retention ((S)

(S))
Retention ((S)

(S))
Chemoselectivity HighLow (Requires activated ring)High (Iodine > Bromine)
Feasibility Fails Stereochemical CheckPoor reactivity (Unactivated ring)Optimal

Why Route C?

  • Stereoretention: The metal-catalyzed pathway modifies the oxygen atom, not the chiral carbon.

  • Chemoselectivity: We utilize 1-bromo-3-iodobenzene . Copper oxidative addition occurs preferentially at the C-I bond (bond dissociation energy ~65 kcal/mol) over the C-Br bond (~81 kcal/mol), preserving the bromine handle for downstream medicinal chemistry derivatization.

Detailed Experimental Protocol

Phase 1: N-Protection

Objective: Mask the secondary amine to prevent N-arylation and ensure chemoselective O-arylation.

Reagents:

  • (S)-3-Hydroxypyrrolidine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) [0.5 M]

Procedure:

  • Charge a round-bottom flask with (S)-3-hydroxypyrrolidine and DCM. Cool to 0 °C.

  • Add Et₃N followed by the dropwise addition of Boc₂O dissolved in minimal DCM.

  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M citric acid (removes unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • QC Check: ¹H NMR should show a singlet ~1.45 ppm (Boc group).

Phase 2: Stereoretentive Cu-Catalyzed C-O Coupling

Objective: Form the aryl ether bond without racemization or inversion.

Reagents:

  • Substrate: (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv)

  • Coupling Partner: 1-Bromo-3-iodobenzene (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Toluene (anhydrous, degassed) [0.2 M]

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon. Moisture inhibits the Cu-catalytic cycle.

  • Loading: Add CuI (0.1 equiv), 1,10-Phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous Toluene, followed by (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv) and 1-bromo-3-iodobenzene (1.2 equiv).

  • Reaction: Seal the vessel and heat to 110 °C for 16–24 hours. The mixture should turn a deep brick-red or brown color, indicating active catalyst complexation.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Target: (S)-N-Boc-3-(3-bromo-phenoxy)-pyrrolidine.

Phase 3: Deprotection & Salt Formation

Objective: Reveal the secondary amine.

Procedure:

  • Dissolve the intermediate in DCM (5 vol).

  • Add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane at 0 °C.

  • Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess acid.

  • Final Product: (S)-3-(3-Bromo-phenoxy)-pyrrolidine (TFA or HCl salt).

Process Control & Visualization

Workflow Logic Diagram

The following diagram illustrates the stereochemical flow and chemoselectivity logic.

SynthesisWorkflow Start (S)-3-Hydroxypyrrolidine (Chiral Center: S) Prot Phase 1: N-Boc Protection (Masks Amine) Start->Prot Inter1 (S)-N-Boc-3-hydroxypyrrolidine Prot->Inter1 Coupling Phase 2: Cu-Catalyzed Coupling (1-Bromo-3-iodobenzene, CuI, Phen) *Selective for I-displacement* Inter1->Coupling Stereoretention Mitsunobu Alternative: Mitsunobu (Inversion -> R-Isomer) Inter1->Mitsunobu AVOID Inter2 (S)-N-Boc-3-(3-bromophenoxy)pyrrolidine (Stereochemistry: RETAINED) Coupling->Inter2 Deprot Phase 3: Deprotection (TFA or HCl) Inter2->Deprot Final Target: (S)-3-(3-Bromo-phenoxy)-pyrrolidine (S-Configuration) Deprot->Final

Caption: Stereoretentive synthetic pathway utilizing chemoselective Copper-catalyzed cross-coupling to maintain (S)-configuration.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Phase 2) Catalyst Poisoning / MoistureEnsure Toluene is anhydrous (Karl Fischer < 100 ppm). Re-purify CuI or use CuTC (Copper Thiophene-2-carboxylate).
Loss of Bromine Over-reaction (Coupling at Br)Lower temperature to 90 °C. Strictly limit reaction time. Ensure 1-Bromo-3-iodo benzene is used (I is more reactive).
Racemization SN1 PathwayUnlikely in basic toluene. Ensure no strong acid is present during workup prior to deprotection.
Blue/Green Reaction Color Oxidation of Cu(I) to Cu(II)System leak. Cu(I) species should be yellow/red/brown. Degas solvents thoroughly.

References

  • Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Aryl Iodides with Primary Alcohols. Organic Letters, 4(6), 973–976. Link

  • Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2008). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry, 73(1), 284–286. Link

  • Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1][2][3] Synthesis, 1981(1), 1–28.[1] (Cited for contrast regarding inversion). Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. Link

Sources

The Pivotal Role of Chiral Pyrrolidine Ethers in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1] Its inherent stereochemistry and conformational flexibility allow for precise three-dimensional arrangements of substituents, enabling potent and selective interactions with biological targets.[2] Among the diverse array of pyrrolidine derivatives, chiral pyrrolidine ethers have emerged as a particularly valuable class of compounds, finding applications in a wide spectrum of therapeutic areas, from neurodegenerative diseases to oncology and virology.[3][4][5] This technical guide provides an in-depth exploration of the applications of chiral pyrrolidine ethers in medicinal chemistry, offering detailed application notes, step-by-step synthetic protocols, and insights into the structure-activity relationships that govern their biological function.

The Strategic Advantage of the Chiral Pyrrolidine Ether Moiety

The incorporation of a chiral pyrrolidine ether moiety into a drug candidate offers several strategic advantages. The pyrrolidine ring itself provides a rigid scaffold that can orient appended functional groups in a well-defined spatial arrangement, crucial for specific receptor or enzyme binding.[2] The ether linkage, while seemingly simple, introduces a key hydrogen bond acceptor and can significantly influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.[1] The chirality of the pyrrolidine core is often paramount, with different enantiomers exhibiting markedly different biological activities.[2]

Application in Neuroscience: Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Selective inhibition of neuronal nitric oxide synthase (nNOS) over its endothelial (eNOS) and inducible (iNOS) isoforms is a promising therapeutic strategy for various neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.[3] Chiral pyrrolidine ethers have been instrumental in the development of potent and highly selective nNOS inhibitors.

The design of these inhibitors often involves a central chiral pyrrolidine scaffold with an ether-linked side chain that interacts with key residues in the active site of the nNOS enzyme. The stereochemistry of the pyrrolidine ring is critical for achieving high affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that the stereochemistry of the pyrrolidine core and the nature of the ether-linked substituent are critical for potent and selective nNOS inhibition. For instance, in a series of gem-difluorinated inhibitors, the (3R,4R)-configured pyrrolidine derivatives consistently exhibit higher potency. The ether linkage serves to position a key pharmacophoric element, often a substituted aminopyridine, for optimal interaction with the enzyme's active site. The basicity of the amino group in the ether-linked side chain can also influence potency.[6]

CompoundConfigurationnNOS K_i (nM)eNOS K_i (nM)iNOS K_i (nM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
Inhibitor 1 (3R,4R)519000600038001200
Inhibitor 8c Mixture of diastereomers-----

Table 1: Inhibitory activity and selectivity of representative chiral pyrrolidine ether-based nNOS inhibitors. Data sourced from[3][6].

Synthetic Protocol: Synthesis of a Key Chiral Pyrrolidine Ether Intermediate for nNOS Inhibitors

This protocol details the synthesis of 2-(((3R,4R)-4-(allyloxy)-1-benzylpyrrolidin-3-yl)methyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine, a key intermediate in the preparation of potent nNOS inhibitors.[7] The synthesis utilizes a Frater-Seebach diastereoselective alkylation and an intramolecular cyclization as key steps.

Experimental Workflow:

Caption: Synthetic workflow for a key chiral pyrrolidine ether intermediate.

Step-by-Step Protocol:

  • Frater-Seebach Alkylation:

    • To a solution of diisopropyl (R)-(+)-malate in anhydrous THF at -78 °C, add 2.2 equivalents of a strong base such as lithium diisopropylamide (LDA).

    • Stir the mixture for 30 minutes at -78 °C.

    • Add 1.1 equivalents of the desired alkylating agent (e.g., a protected 2-(bromomethyl)pyridine derivative).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the product by column chromatography on silica gel.

  • Allylation and Reduction:

    • To a solution of the alkylated product in anhydrous DMF at 0 °C, add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil).

    • Stir the mixture for 30 minutes at 0 °C.

    • Add 1.5 equivalents of allyl bromide and allow the reaction to warm to room temperature, stirring for 16 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • To a solution of the crude allyl ether in anhydrous THF at 0 °C, add 2.0 equivalents of lithium aluminum hydride (LiAlH4).

    • Stir the mixture at room temperature for 4 hours.

    • Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and concentrate the filtrate to obtain the diol.

  • Mesylation and Intramolecular Cyclization:

    • To a solution of the diol in dichloromethane at 0 °C, add 2.5 equivalents of triethylamine (TEA).

    • Slowly add 2.2 equivalents of methanesulfonyl chloride (MsCl) and stir the mixture at 0 °C for 1 hour.

    • The intramolecular cyclization often proceeds rapidly upon mesylation.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final intermediate by column chromatography on silica gel.

Application in Oncology: The Case of Anisomycin and its Analogs

Anisomycin, a natural product produced by Streptomyces species, is a chiral pyrrolidine derivative containing a p-methoxybenzyl ether moiety. It is a potent inhibitor of protein synthesis and has demonstrated significant anticancer activity.[2][8] The synthesis of anisomycin and its analogs has been a subject of considerable interest in the pursuit of novel anticancer agents with improved therapeutic profiles.

Mechanism of Action

Anisomycin exerts its cytotoxic effects by binding to the 60S ribosomal subunit and inhibiting peptidyl transferase activity, thereby halting protein synthesis.[9] This mechanism of action makes it a valuable tool for studying cellular processes and a lead compound for the development of new anticancer drugs.

Signaling Pathway:

Caption: Simplified mechanism of action of Anisomycin.

Synthetic Protocol: Enantioselective Synthesis of an Anisomycin Precursor

This protocol describes a key step in the enantioselective synthesis of a protected anisomycin precursor, involving an intramolecular cyclization.[8]

Step-by-Step Protocol:

  • Preparation of the Acyclic Precursor:

    • The synthesis begins with a suitably protected chiral amino alcohol derivative, which can be prepared from a chiral pool starting material like D-serine.

    • The p-methoxybenzyl group is introduced via a Williamson ether synthesis or other standard methods.

  • Intramolecular Cyclization:

    • To a solution of the N-Boc protected acyclic precursor (an alcohol with a leaving group at the appropriate position) in anhydrous DMF at room temperature, add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil).

    • Stir the reaction mixture at room temperature for 2 hours to effect intramolecular cyclization to the pyrrolidine ring.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the Boc-protected pyrrolidine in a solution of hydrochloric acid in methanol (e.g., 4 M HCl in MeOH).

    • Stir the reaction at room temperature for 4 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the anisomycin precursor.

    • Further purification can be achieved by recrystallization.

Application as Organocatalysts: Diarylprolinol Silyl Ethers in Asymmetric Synthesis

Chiral pyrrolidine ethers, particularly diarylprolinol silyl ethers, have revolutionized the field of asymmetric organocatalysis.[9] These catalysts are highly effective in promoting a wide range of enantioselective transformations, including aldol reactions, Michael additions, and Diels-Alder reactions.[10][11] Their steric bulk and electronic properties allow for excellent control of stereochemistry.

Principle of Catalysis

Diarylprolinol silyl ethers catalyze reactions through the formation of transient iminium or enamine intermediates with carbonyl compounds. The bulky diarylprolinol silyl ether moiety effectively shields one face of the reactive intermediate, directing the approach of the nucleophile or electrophile to the opposite face, thus inducing high enantioselectivity.[10]

Catalytic Cycle:

Diarylprolinol_Catalysis Catalyst Diarylprolinol Silyl Ether Iminium Iminium Ion Intermediate Catalyst->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product Chiral Product Iminium->Product + Nucleophile Nucleophile Nucleophile Nucleophile->Product Product->Catalyst releases

Caption: Simplified catalytic cycle of a diarylprolinol silyl ether.

Protocol: Asymmetric Michael Addition Catalyzed by a Diarylprolinol Silyl Ether

This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene, a powerful carbon-carbon bond-forming reaction.[10]

Step-by-Step Protocol:

  • Reaction Setup:

    • To a solution of the nitroalkene (1.0 equiv) in a suitable solvent (e.g., toluene or CH2Cl2) at room temperature, add the diarylprolinol silyl ether catalyst (typically 5-10 mol%).

    • Add a co-catalyst, such as a weak acid (e.g., benzoic acid, 10 mol%), if required by the specific reaction.

  • Addition of Aldehyde:

    • Add the aldehyde (1.5-3.0 equiv) to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the substrates.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched Michael adduct.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the product can be determined by chiral high-performance liquid chromatography (HPLC) or by NMR analysis using a chiral solvating agent.

References

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC. (n.d.). Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). Retrieved from [Link]

  • A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC. (n.d.). Retrieved from [Link]

  • Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. (n.d.). Retrieved from [Link]

  • Asymmetric Michael Reaction of Aldehydes and Nitroalkenes - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Hemisynthesis of Anisomycin Derivatives as Antitumor Agents | Abstract - Hilaris Publisher. (n.d.). Retrieved from [Link]

  • Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC. (n.d.). Retrieved from [Link]

  • Asymmetric Michael Reaction of Aldehydes and Nitroalkenes - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.). Retrieved from [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. (n.d.). Retrieved from [Link]

  • A IC50 values for the most active pyrrolidines against human cervix... - ResearchGate. (n.d.). Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2026, January 14). Retrieved from [Link]

  • Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water | Journal of the American Chemical Society - ACS Publications. (2009, December 15). Retrieved from [Link]

  • Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway - PMC. (2026, February 6). Retrieved from [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - Semantic Scholar. (2021, October 11). Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5). Retrieved from [Link]

  • A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC. (n.d.). Retrieved from [Link]

  • Enantioselective synthesis of furyl-substituted pyrrolidines - OpenMETU. (n.d.). Retrieved from [Link]

  • Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]

  • Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. | Semantic Scholar. (2023, July 10). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • The diarylprolinol silyl ether system: a general organocatalyst - PubMed. (2012, February 21). Retrieved from [Link]

  • A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway - PubMed. (2026, February 6). Retrieved from [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads - bioRxiv. (2023, June 17). Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - RUA. (2023, September 6). Retrieved from [Link]

  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC. (n.d.). Retrieved from [Link]

  • Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC. (n.d.). Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - RUA. (2023, September 6). Retrieved from [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC - NIH. (2024, October 16). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of (S)-3-(3-Bromo-phenoxy)-pyrrolidine. This chiral building block is notoriously prone to racemization and elimination side-reactions. This guide bridges theoretical mechanistic principles with field-proven bench techniques to ensure high yield and enantiomeric purity.

Mechanistic Workflow & Causality

The synthesis of (S)-3-(3-Bromo-phenoxy)-pyrrolidine relies on the stereochemical inversion of the commercially available, inexpensive (R)-1-Boc-3-pyrrolidinol. This transformation is typically achieved via one of two pathways:

  • Pathway A (Mitsunobu Reaction): A direct, one-step substitution using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

  • Pathway B (Williamson-type SN2): A two-step sequence involving the activation of the alcohol as a mesylate, followed by displacement with 3-bromophenol under basic conditions.

Workflow R_Boc (R)-1-Boc-3-pyrrolidinol Mitsunobu Pathway A: Mitsunobu 3-Bromophenol, DIAD, PPh3 R_Boc->Mitsunobu Mesylate Pathway B: SN2 1. MsCl, Et3N 2. 3-Bromophenol, Cs2CO3 R_Boc->Mesylate S_Boc (S)-1-Boc-3-(3-bromophenoxy) pyrrolidine Mitsunobu->S_Boc Inversion Mesylate->S_Boc Inversion Deprotect Boc Deprotection 4M HCl in Dioxane S_Boc->Deprotect Product (S)-3-(3-Bromophenoxy) pyrrolidine HCl Deprotect->Product

Fig 1: Synthetic workflows for (S)-3-(3-Bromo-phenoxy)-pyrrolidine via Mitsunobu or SN2 pathways.

Troubleshooting Guides & FAQs

Q1: Why is my enantiomeric excess (ee) lower than expected after the Mitsunobu reaction? Causality & Fix: The [2] requires a delicate balance of pKa and temperature to ensure a clean SN2 inversion. The pronucleophile (3-bromophenol) has a [1], which is sufficiently acidic to rapidly protonate the betaine intermediate. However, if DIAD is added too quickly or at room temperature, the localized heat of the exothermic betaine formation can cause the highly reactive alkoxyphosphonium intermediate to degrade via an SN1-like pathway. This transient carbocation formation leads to racemization. Actionable step: Always cool the reaction to 0 °C before the dropwise addition of DIAD, and allow it to warm to room temperature slowly.

Mechanism Step1 PPh3 + DIAD Step2 Betaine Intermediate Step1->Step2 Step3 Protonation by 3-Bromophenol (pKa 9.03) Step2->Step3 Step4 Alkoxyphosphonium Ion (Activated (R)-Alcohol) Step3->Step4 Step5 Backside Attack (SN2) by Phenoxide Step4->Step5 Rate-determining Step6 (S)-Ether + TPPO Step5->Step6 Stereochemical Inversion

Fig 2: Mitsunobu reaction mechanism highlighting the critical SN2 inversion step.

Q2: I am observing a significant amount of elimination byproduct (1-Boc-3-pyrroline). How do I minimize this? Causality & Fix: The secondary alcohol on the pyrrolidine ring is sterically hindered. When utilizing Pathway B (the mesylate route), the use of strong, hard bases (like KOtBu or NaOH) shifts the reaction kinetics from SN2 (substitution) to E2 (elimination), stripping a neighboring proton to form a double bond. Actionable step: Switch to a softer, bulkier base like Cesium Carbonate (Cs₂CO₃) in DMF at 80 °C. The large cesium cation increases the nucleophilicity of the phenoxide anion, heavily favoring the SN2 pathway over E2 elimination.

Q3: How can I efficiently remove triphenylphosphine oxide (TPPO) from the Mitsunobu product? Causality & Fix: TPPO is a notorious byproduct of the Mitsunobu reaction that often co-elutes with the desired Boc-protected ether during silica gel chromatography. Actionable step: Before loading your crude mixture onto a column, dissolve the crude residue in a minimal amount of cold diethyl ether, then slowly add cold hexanes (1:2 ratio). TPPO is highly insoluble in cold hexanes and will precipitate as a white solid. Filter this through a Celite pad to remove >80% of the TPPO, drastically simplifying your downstream chromatography.

Q4: My Boc deprotection is incomplete, or the free base is degrading. What is the optimal protocol? Causality & Fix: Using neat Trifluoroacetic acid (TFA) can lead to the formation of hygroscopic TFA salts that are difficult to handle and prone to degradation. Actionable step: Use 4M HCl in dioxane. The byproduct (isobutylene gas) escapes the system, driving the reaction forward, and the resulting (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride salt will precipitate directly out of the dioxane solution as a stable, analytically pure solid.

Quantitative Data: Pathway Comparison

When designing your scale-up strategy, consult the following empirical data comparing the two synthetic routes.

ParameterPathway A (Mitsunobu)Pathway B (Mesylate SN2)
Typical Yield 65 - 75%50 - 60% (Over two steps)
Enantiomeric Excess (ee) > 98% (Clean stereochemical inversion)90 - 95% (Minor racemization risk)
Primary Byproduct Triphenylphosphine oxide (TPPO)1-Boc-3-pyrroline (E2 Elimination)
Reaction Time 12 - 18 hours24 - 48 hours
Scalability Moderate (TPPO removal is difficult at scale)High (Easier purification via extraction)

Standard Experimental Protocols

Protocol A: Mitsunobu Etherification

Objective: Synthesis of (S)-1-Boc-3-(3-bromophenoxy)pyrrolidine.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve (R)-1-Boc-3-pyrrolidinol (1.0 equiv), 3-bromophenol (1.1 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF (0.2 M concentration).

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes.

  • Activation: Add DIAD (1.2 equiv) dropwise via syringe over 10 minutes.

    • Self-Validation Checkpoint: The solution will transition from clear to a pale yellow color, indicating the formation of the betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Monitoring: Verify completion via TLC (Hexanes:EtOAc 7:3). Note: Visualize with KMnO₄ stain, as the starting Boc-alcohol lacks a strong UV chromophore.

  • Workup: Concentrate the THF in vacuo. Dissolve the residue in EtOAc and wash with 1N NaOH (3x) to remove unreacted 3-bromophenol, followed by brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Triturate the crude mixture with cold Ether/Hexanes to precipitate TPPO. Filter, concentrate the filtrate, and purify via flash chromatography.

Protocol B: Boc Deprotection & Salt Formation

Objective: Synthesis of (S)-3-(3-Bromophenoxy)pyrrolidine Hydrochloride.

  • Preparation: Dissolve the purified (S)-1-Boc-3-(3-bromophenoxy)pyrrolidine in anhydrous 1,4-dioxane (0.5 M).

  • Deprotection: Add 4M HCl in dioxane (10.0 equiv) dropwise at room temperature. Stir for 2 to 4 hours.

    • Self-Validation Checkpoint: As the Boc group is cleaved, the resulting amine hydrochloride salt is insoluble in dioxane. The formation of a dense, white precipitate serves as a visual confirmation of reaction progress and success.

  • Isolation: Add cold diethyl ether to the flask to maximize precipitation. Filter the suspension through a Buchner funnel.

  • Washing: Wash the filter cake generously with cold diethyl ether to remove any residual organic impurities. Dry the white solid under high vacuum to yield the analytically pure product.

References

  • PubChem. "3-Bromophenol | C6H5BrO | CID 11563." National Center for Biotechnology Information. Available at:[Link]

Technical Support Center: Preventing Racemization of (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of chiral pyrrolidine derivatives. The synthesis of (S)-3-(3-Bromo-phenoxy)-pyrrolidine from its (R)-3-hydroxy precursor relies on a stereoinvertive C–O bond formation. However, the C3-stereocenter of the pyrrolidine ring is susceptible to racemization and elimination under specific reaction conditions.

This guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate your synthetic workflows, ensuring maximum enantiomeric excess (ee%).

Part 1: Mechanistic Origins of Racemization (The "Why")

Understanding the physical organic chemistry behind your reaction is the first step in troubleshooting. When converting (R)-1-Boc-3-hydroxypyrrolidine to the (S)-aryloxy ether, racemization primarily occurs through two competing pathways:

  • SN1 Solvolysis Competition: During activation (either via a mesylate or an alkoxyphosphonium intermediate in the Mitsunobu reaction), the leaving group at C3 can dissociate before the nucleophile attacks. This forms a planar carbocation, leading to a racemic mixture. This is exacerbated by highly polar solvents or poor nucleophilicity[1].

  • Base-Promoted Elimination-Addition (E2/E1cb): When using strong bases (e.g., sodium phenoxide) at elevated temperatures, the basicity of the phenoxide outcompetes its nucleophilicity. It abstracts the proton adjacent to the leaving group, forming a 1-Boc-3-pyrroline intermediate[2]. Under harsh, prolonged heating, reversible conjugate addition of the phenol to this alkene can scramble the stereocenter.

MechanisticPathways Start (R)-1-Boc-3-Activated-Pyrrolidine (OMs or OPPh3+) SN2 Desired SN2 Pathway (Inversion) Start->SN2 3-Bromophenoxide (Controlled Temp) SN1 SN1 Pathway (Carbocation Formation) Start->SN1 Highly Polar Solvent / Poor Nucleophile E2 E2 Elimination (Base Promoted) Start->E2 Strong Base / High Heat Product (S)-3-(3-Bromo-phenoxy)- 1-Boc-pyrrolidine SN2->Product Racemate Racemic Mixture (R/S)-Product SN1->Racemate Pyrroline 1-Boc-3-pyrroline (Byproduct) E2->Pyrroline Pyrroline->Racemate Reversible Addition (Harsh Conditions)

Mechanistic pathways during C3-etherification: SN2 inversion vs. SN1/E2 racemization.

Part 2: Troubleshooting FAQs

Q: Why is my enantiomeric excess (ee%) dropping during the Boc-deprotection step? A: It is highly unlikely that racemization occurs during acidic Boc-deprotection (e.g., using 4N HCl in dioxane). The C3-stereocenter of an aryloxy ether is stable under standard acidic conditions. If you observe a drop in ee% at the final stage, the racemization almost certainly occurred during the preceding C–O bond formation step, but was only quantified after deprotection. Self-Validation Tip: Always measure the ee% of the Boc-protected intermediate via chiral HPLC before proceeding to deprotection to isolate the problematic step.

Q: I am using the Mesylate displacement method. I see a significant amount of a highly volatile, UV-active byproduct. How does this relate to racemization? A: The byproduct you are observing is 1-Boc-3-pyrroline, resulting from an E2 elimination pathway. Research on the 2[2] demonstrates that displacing 3-methanesulfonyloxy-1-Boc-pyrrolidine with sodium phenolates often results in a mixture of the desired ether and this elimination byproduct. At elevated temperatures (>60 °C), elimination outcompetes SN2 displacement. Prolonged heating of the reaction mixture with excess phenoxide can lead to reversible conjugate addition to the pyrroline double bond, generating a racemic product.

Q: In the Mitsunobu reaction, does the order of reagent addition matter for chiral retention? A: Absolutely. The standard protocol dictates adding the azodicarboxylate (e.g., DIAD) dropwise as the final reagent to a chilled (0 °C) mixture of the alcohol, phenol, and triphenylphosphine[1]. If the alkoxyphosphonium intermediate forms without a sufficient local concentration of the phenoxide nucleophile, it can decompose via an SN1 pathway into a planar carbocation, leading to racemization. Slow addition of DIAD ensures the betaine intermediate is immediately intercepted by the phenol.

Part 3: Optimized Experimental Workflows (The "How")

To ensure robust stereochemical fidelity, select one of the following self-validating protocols based on your scale and reagent availability.

WorkflowLogic Start (R)-1-Boc-3-hydroxypyrrolidine Choice Select Etherification Method Start->Choice Mitsunobu Mitsunobu Reaction (DIAD, PPh3, ArOH) Choice->Mitsunobu Mesylation Mesylation + SN2 (MsCl, then ArONa) Choice->Mesylation OptM Add DIAD slowly at 0°C to prevent SN1 Mitsunobu->OptM OptS Strict Temp Control (<60°C) to prevent E2 Mesylation->OptS Intermediate (S)-1-Boc-3-(3-Bromo-phenoxy)pyrrolidine OptM->Intermediate OptS->Intermediate Deprotect Boc Deprotection (4N HCl / Dioxane) Intermediate->Deprotect Final (S)-3-(3-Bromo-phenoxy)pyrrolidine HCl Deprotect->Final

Experimental workflow logic for synthesizing (S)-3-(3-Bromo-phenoxy)-pyrrolidine.

Protocol A: Mitsunobu Inversion (Preferred for Maximum ee%)
  • Preparation: Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq), 3-bromophenol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C under an inert argon atmosphere. Causality: Low temperature prevents premature activation and suppresses side reactions of the highly reactive phosphonium intermediate.

  • Activation: Add DIAD (1.2 eq) dropwise over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the betaine, ensuring the phenoxide nucleophile is available to trap the alkoxyphosphonium ion via SN2 before it can dissociate via SN1.

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc). The product should appear as a new UV-active spot. Confirm ee% via chiral HPLC prior to Boc-deprotection.

Protocol B: Sulfonate Displacement (Alternative Scalable Route)
  • Mesylation: Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours, wash with water, dry, and concentrate to isolate the mesylate.

  • Phenoxide Formation: In a separate flask, treat 3-bromophenol (1.2 eq) with NaH (1.1 eq) in anhydrous DMF at 0 °C for 30 minutes to pre-form the sodium phenoxide.

  • Displacement: Add the mesylate to the phenoxide solution. Heat strictly to 60 °C for 16 hours. Causality: Exceeding 60 °C provides the activation energy required for the E2 elimination pathway, which competes with the SN2 displacement and leads to 3-pyrroline formation and potential racemization.

  • Self-Validation: Extract with EtOAc/Water. Wash extensively with 1N NaOH to remove excess phenol. Analyze the crude mixture by 1H NMR to quantify the ratio of desired ether to 3-pyrroline byproduct (look for diagnostic alkene protons at ~5.7 ppm).

Part 4: Quantitative Data & Quality Control

The following table summarizes expected outcomes and quality control metrics based on the chosen methodology. Deviations from these benchmarks indicate a failure in temperature control or reagent stoichiometry.

Synthesis MethodReagentsOperating Temp (°C)Typical Yield (%)Typical ee (%)Primary Impurity / Byproduct
Mitsunobu Inversion DIAD, PPh3, 3-Bromophenol0 to 2565 - 75> 98Hydrazide, Triphenylphosphine Oxide
Sulfonate SN2 (Optimized) MsCl/Et3N, then NaOAr6050 - 6592 - 951-Boc-3-pyrroline (Elimination)
Sulfonate SN2 (Harsh) MsCl/Et3N, then NaOAr> 80< 40< 801-Boc-3-pyrroline (Extensive)

References

  • Schwarz, J. B., et al. "Convenient Preparation of Optically Pure 3-Aryloxy-pyrrolidines." Synthetic Communications, Taylor & Francis, 2008.[Link]

Sources

Technical Support Center: Purification of (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-3BP-PB Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Molecule Class: Chiral Aryl-Ether Secondary Amine

Executive Summary

You are working with (S)-3-(3-Bromo-phenoxy)-pyrrolidine , a critical chiral building block often used in the synthesis of kinase inhibitors (e.g., TRK inhibitors like Larotrectinib analogues).

The Challenge: As a secondary amine free base, this compound presents three specific purification hurdles:

  • Physical State: It is typically a viscous oil or low-melting solid that resists simple crystallization.

  • Chemical Sensitivity: It readily absorbs atmospheric

    
     to form carbamates and oxidizes over time.
    
  • Synthetic Carryover: If synthesized via Mitsunobu etherification (the most common route), it is often contaminated with difficult-to-remove triphenylphosphine oxide (TPPO).

This guide provides modular troubleshooting workflows to isolate the chemically and enantiomerically pure free base.

Module 1: The "Ghost" Impurity (Removing Triphenylphosphine Oxide)

User Question: "I synthesized the precursor via Mitsunobu reaction. My NMR shows a clean product, but the mass balance is off, and I see a persistent impurity in the aromatic region. Column chromatography isn't separating it.[1] What is this?"

Diagnosis: This is almost certainly Triphenylphosphine Oxide (TPPO) .[2][3] It tracks with polar amines on silica gel because of its high polarity (


 bond). Standard chromatography often causes it to "smear" into your amine fraction.

Protocol: The Zinc Chloride Precipitation Method Do not rely solely on chromatography.[1][3][4] Use chemically selective precipitation before deprotection or final purification.

  • Dissolution: Dissolve your crude reaction mixture (containing the N-protected intermediate or free base) in a minimal amount of Ethanol (EtOH).

  • Complexation: Add approx. 2.0 equivalents of

    
      (dissolved in EtOH).
    
  • Precipitation: Stir vigorously at room temperature for 2-4 hours. A bulky white precipitate, the

    
      complex, will form.[1]
    
  • Filtration: Filter the solid through a sintered glass funnel. Wash the cake with a small amount of cold EtOH.

  • Recovery: Concentrate the filtrate. The TPPO is now largely removed.[1]

    • Note: If your product is the free amine, it might also coordinate with Zinc. In that case, perform an EDTA wash or basic workup (see Module 2) to break the amine-Zn complex.

Technical Insight: The


 method is superior to simple solubility differences because it exploits the high Lewis basicity of the phosphine oxide oxygen, forming a thermodynamically stable crystal lattice that crashes out of solution [1].
Module 2: The Acid-Base Purification Loop (General Purity)

User Question: "My product is an oil and I can't crystallize it. How do I get >98% purity without running a difficult column?"

Diagnosis: Free bases of pyrrolidines are rarely crystalline. Purification should rely on Acid-Base Extraction , which leverages the basicity of the pyrrolidine nitrogen (


) against the acidity of the phenol impurity (

) and neutral impurities.

Protocol: The " pH-Switch" Workup

StepPhaseActionChemical Logic
1 Organic Dissolve crude oil in MTBE or EtOAc .Solubilizes the amine and all lipophilic impurities (Phenols, TPPO).
2 Extraction Add 1M HCl (aq). Shake and separate layers.Critical Step: The amine protonates (

) and moves to water. Phenols and neutrals stay in Organic.
3 Wash Wash the Aqueous (Acidic) layer with fresh MTBE (

).
Removes trapped neutrals and traces of 3-bromophenol.
4 Basification Cool aqueous layer to

. Add 6M NaOH dropwise until pH > 12.
Deprotonates the ammonium salt. The free base separates as an oil.
5 Extraction Extract with DCM (Dichloromethane) (

).
DCM is excellent for solubilizing polar secondary amines.
6 Drying Dry over

, filter, and concentrate.
Result: Pure Free Base Oil.

Visualization: The Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Amine + Phenol + Neutrals) Dissolve Dissolve in MTBE Start->Dissolve AddAcid Add 1M HCl (aq) Dissolve->AddAcid Sep1 Phase Separation AddAcid->Sep1 OrgLayer1 Organic Layer (Contains Phenols, TPPO) Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (pH < 2) (Contains Amine Salt) Sep1->AqLayer1 Bottom Layer Waste Discard OrgLayer1->Waste Wash Wash with MTBE AqLayer1->Wash Basify Basify with NaOH to pH > 12 Wash->Basify ExtractDCM Extract into DCM Basify->ExtractDCM Final Pure (S)-3-(3-Bromo-phenoxy) -pyrrolidine Free Base ExtractDCM->Final

Caption: Logical flow for separating basic pyrrolidine product from acidic phenolic precursors and neutral byproducts.

Module 3: Chromatographic Troubleshooting

User Question: "I tried to run a column on silica, but the compound streaked from the baseline to the solvent front. I lost half my yield."

Diagnosis: Secondary amines interact strongly with the acidic silanol groups (


) on silica gel, causing irreversible adsorption and "tailing."

Solution: The "Amine-Modified" Mobile Phase You must block the silanol sites with a volatile base.

  • The Modifier: Add 1% Triethylamine (TEA) or 1%

    
      (aqueous ammonia) to your mobile phase.
    
    • Recipe: 95% DCM / 4% MeOH / 1%

      
      .
      
  • Pre-treatment: Flush the column with the mobile phase before loading your sample. This saturates the active sites on the silica.

  • Alternative Stationary Phase: If streaking persists, switch to Amino-functionalized Silica (

    
    -Silica) . This requires no basic modifier in the solvent and often provides sharper peaks for secondary amines.
    
Module 4: Enantiomeric Purity (The (S)-Isomer)

User Question: "How do I ensure I haven't racemized the center during the reaction? The optical rotation is lower than reported."

Diagnosis: Optical rotation is unreliable for oils. You need a quantitative method.

Protocol: Chiral HPLC/SFC

  • Column: Chiralpak IA or AD-H (Amylose-based).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Note: The diethylamine is crucial for peak shape (see Module 3).

  • Standard: You must inject the racemic mixture (often available commercially or easily made by mixing (R) and (S) starting materials) to identify the retention times.

Troubleshooting Low ee%: If your ee is < 95%, you cannot "purify" the free base oil to higher optical purity easily. You must form a salt.

  • Salt Formation: Dissolve free base in EtOH. Add L-Tartaric acid or D-Mandelic acid .

  • Crystallization: Allow the diastereomeric salt to crystallize. The crystal lattice will preferentially exclude the wrong enantiomer.

  • Free Basing: Crack the salt back to the free base using the Module 2 protocol.

References
  • Batesky, D. C., et al. (2017).[4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Swidinsky, J., et al. (1967). "3-Cyanopyrrolidines."[5] Journal of Pharmaceutical Sciences, 56(2), 192-196. (Foundational work on pyrrolidine synthesis/purification).

  • BenchChem Technical Support. (2025). "Purification of Reactions from Triphenylphosphine Oxide." (General protocols for TPPO removal).

Sources

Technical Support Center: Troubleshooting the Mitsunobu Reaction for 3-Phenoxypyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-phenoxypyrrolidine derivatives via the Mitsunobu reaction. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this powerful transformation and may encounter challenges. This guide provides in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the successful and efficient synthesis of your target compounds.

Introduction: Why the Mitsunobu Reaction?

The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to form C-O, C-N, and C-S bonds under mild conditions.[1][2] For the synthesis of 3-phenoxypyrrolidine from a precursor like N-Boc-3-hydroxypyrrolidine, it offers a distinct advantage: a one-pot conversion of a secondary alcohol to an ether with a complete inversion of stereochemistry.[3][4][5] This Sɴ2-type transformation activates the hydroxyl group in situ, avoiding the need to first convert it into a traditional leaving group like a tosylate or mesylate.[3][6]

However, despite its utility, the reaction is mechanistically complex and involves multiple reagents that can lead to challenging side reactions and purification hurdles.[7][8] This guide will break down the mechanism, address frequently asked questions, and provide a systematic approach to troubleshooting.

Core Reaction and Mechanism

The overall transformation involves the condensation of an alcohol and a suitable acidic nucleophile, driven by a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][7] The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide (TPPO) byproduct is a major thermodynamic driving force for the reaction.[4][5]

Reaction: N-Boc-3-hydroxypyrrolidine + Phenol → N-Boc-3-phenoxypyrrolidine

The mechanism proceeds through several key stages, as illustrated below. Understanding these steps is critical for effective troubleshooting.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Adduct Ph₃P⁺-N(⁻)-N(CO₂R)₂ PPh3->Betaine + DEAD DEAD RO₂C-N=N-CO₂R (DEAD or DIAD) DEAD->Betaine IonPair Ion Pair [Ph₃P⁺-NH(CO₂R)₂] ArO⁻ Betaine->IonPair + ArOH Phenol ArOH (Phenol) Phenol->IonPair Oxyphosphonium Oxyphosphonium Salt [R'-O-P⁺Ph₃] ArO⁻ IonPair->Oxyphosphonium + R'-OH Alcohol R'-OH (N-Boc-3-hydroxypyrrolidine) Alcohol->Oxyphosphonium Product R'-OAr (3-Phenoxypyrrolidine) Oxyphosphonium->Product Sɴ2 Attack TPPO O=PPh₃ Oxyphosphonium->TPPO

Caption: The Mitsunobu reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the essential roles of the key reagents in this reaction?
  • N-Boc-3-hydroxypyrrolidine: The alcohol substrate whose hydroxyl group will be replaced.

  • Phenol: The acidic nucleophile (pKa ≈ 10) that will displace the activated hydroxyl group.[6]

  • Triphenylphosphine (PPh₃): Acts as the reducing agent and oxygen acceptor, ultimately forming the highly stable triphenylphosphine oxide (TPPO).[4][9]

  • DEAD or DIAD: The oxidizing agent that, upon reaction with PPh₃, forms the key betaine intermediate responsible for activating the alcohol.[3][7]

Q2: Should I use DEAD or DIAD?

Both diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are commonly used.[10]

  • DEAD: Historically more common, but it is known to be shock-sensitive and potentially explosive.[11]

  • DIAD: Often preferred due to its greater thermal stability and reduced safety concerns. It is generally a suitable substitute for DEAD in most applications.[10]

Q3: What is the standard stoichiometry for the Mitsunobu reaction?

While optimization is often necessary, a good starting point is a slight excess of the phosphine and azodicarboxylate reagents.

ReagentTypical Molar Equivalents
N-Boc-3-hydroxypyrrolidine1.0
Phenol1.0 - 1.2
Triphenylphosphine (PPh₃)1.2 - 1.5
DEAD or DIAD1.2 - 1.5

Using a large excess of reagents should be avoided as it significantly complicates purification.[12]

Q4: What are the main byproducts, and why is purification often difficult?

The two major byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate (e.g., diethyl hydrazinedicarboxylate).[8][13] These byproducts are often of similar polarity to the desired product, making separation by standard column chromatography challenging.[8]

Q5: What is the expected stereochemical outcome for the reaction with (R)- or (S)-N-Boc-3-hydroxypyrrolidine?

The reaction proceeds via a classical Sɴ2 mechanism, resulting in a clean inversion of stereochemistry at the carbinol center.[3][14] For example, if you start with (R)-N-Boc-3-hydroxypyrrolidine, you will obtain (S)-N-Boc-3-phenoxypyrrolidine.[15]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Troubleshooting_Workflow Start Reaction Issue? LowYield Low or No Yield Start->LowYield SM_Recovered Starting Alcohol Recovered Start->SM_Recovered SideProducts Side Products Observed Start->SideProducts Purification Difficult Purification Start->Purification Cause_Reagents Inactive Reagents? LowYield->Cause_Reagents Cause_Conditions Suboptimal Conditions? LowYield->Cause_Conditions SM_Recovered->Cause_Conditions Cause_Stoich Incorrect Stoichiometry? SM_Recovered->Cause_Stoich Cause_SideRxn Competing Side Reaction? SideProducts->Cause_SideRxn Cause_Byproducts Byproduct Interference? Purification->Cause_Byproducts Sol_CheckReagents Verify Reagent Quality (e.g., ³¹P NMR for PPh₃) Cause_Reagents->Sol_CheckReagents Yes Sol_Dry Use Anhydrous Solvents Cause_Conditions->Sol_Dry Yes Sol_Order Check Order of Addition Cause_Conditions->Sol_Order Sol_Temp Optimize Temperature Cause_Conditions->Sol_Temp Sol_Solvent Screen Solvents Cause_Conditions->Sol_Solvent Sol_Equiv Increase Reagent Equivalents Cause_Stoich->Sol_Equiv Yes Sol_Time Extend Reaction Time Cause_Stoich->Sol_Time Sol_Solvent2 Switch to Less Polar Solvent (e.g., Ether, Toluene) Cause_SideRxn->Sol_Solvent2 Yes Sol_Crystallize Crystallize Byproducts Cause_Byproducts->Sol_Crystallize Yes Sol_SpecialReagents Use Modified/Supported Reagents Cause_Byproducts->Sol_SpecialReagents

Caption: A logical workflow for troubleshooting common Mitsunobu reaction issues.

Problem 1: My reaction shows low or no conversion to the desired 3-phenoxypyrrolidine.

Potential Cause A: Reagent Quality The reagents for the Mitsunobu reaction can degrade over time.

  • PPh₃: Can oxidize to triphenylphosphine oxide (TPPO) upon exposure to air.

  • DEAD/DIAD: Can decompose, especially if not stored properly.

  • Solvent/Reagents: The presence of water can hydrolyze key intermediates.

Solutions:

  • Verify PPh₃ Quality: Check the purity of your PPh₃. A ³¹P NMR spectrum is the most definitive method; a single peak around -5 ppm indicates pure PPh₃, while the oxide (TPPO) appears around +25 to +30 ppm.

  • Use Fresh Reagents: Use freshly opened bottles of DEAD/DIAD and anhydrous solvents. THF, a common solvent, should be freshly distilled from a suitable drying agent or taken from a solvent purification system.[12]

  • Ensure Dry Conditions: Dry all glassware thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon).

Potential Cause B: Incorrect Order of Addition or Temperature The order in which reagents are added can be critical. The reaction is typically initiated at a low temperature to control the initial exothermic formation of the betaine adduct.[7][16]

Solutions:

  • Standard Protocol: The most common and reliable method is to dissolve the N-Boc-3-hydroxypyrrolidine, phenol, and PPh₃ in an anhydrous solvent (like THF). Cool this mixture to 0 °C in an ice bath. Then, add the DEAD or DIAD dropwise while maintaining the low temperature.[7][13] After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours.[13]

  • "Pre-formation" Protocol: For stubborn reactions, pre-forming the betaine may help. Add DEAD/DIAD to a solution of PPh₃ at 0 °C first, stir for a few minutes, then add the alcohol, followed finally by the phenol.[7]

Problem 2: I recover a significant amount of my starting N-Boc-3-hydroxypyrrolidine.

Potential Cause: Incomplete Reaction or Steric Hindrance While these substrates are not exceptionally hindered, slow reaction kinetics can lead to incomplete conversion.

Solutions:

  • Increase Reagent Equivalents: Modestly increase the equivalents of PPh₃ and DIAD from 1.2 to 1.5. This can help drive the reaction to completion.

  • Increase Reaction Time: Monitor the reaction by TLC. If the starting material is consumed slowly, extend the reaction time to 12-24 hours.[15]

  • Gently Heat: If the reaction stalls at room temperature, gentle heating to 40-50 °C can sometimes be effective.[16] However, be aware that higher temperatures can also promote side reactions.[16]

Problem 3: I observe significant formation of an unknown side product.

Potential Cause: Alkylation of the Hydrazine Byproduct The reduced hydrazine byproduct (diethyl hydrazinedicarboxylate) is itself a nucleophile. It can compete with the phenoxide to attack the activated oxyphosphonium salt. This side reaction is more prevalent with sterically hindered nucleophiles but can also be influenced by the solvent.[17][18]

Solutions:

  • Change the Solvent: This side reaction can often be suppressed by switching from a polar aprotic solvent like THF to a less polar one. Toluene or diethyl ether have been shown to improve yields in cases where this side reaction is problematic.[17][18] Studies have shown that reaction rates are often faster in non-polar solvents, which can favor the desired pathway.[19][20]

  • Slow Addition: Ensure the slow, dropwise addition of the azodicarboxylate at 0 °C. This keeps the instantaneous concentration of the reactive intermediates low, minimizing competitive pathways.

Problem 4: My product is very difficult to purify from the byproducts.

Potential Cause: Co-elution of Product with TPPO and Hydrazine This is the most common frustration with the Mitsunobu reaction.[8][21]

Solutions:

  • TPPO Removal:

    • Crystallization: After the workup, concentrating the crude product and triturating with a non-polar solvent like diethyl ether or a hexanes/ether mixture can often cause the TPPO to precipitate as a white solid, which can then be removed by filtration.[13]

    • Column Chromatography: While difficult, it is often unavoidable. A careful selection of the eluent system is required.

  • Hydrazine Byproduct Removal: This byproduct is generally more polar than TPPO and can often be removed with an aqueous workup, such as washing the organic layer with dilute acid (e.g., 1 M HCl) and/or saturated sodium bicarbonate solution.[13]

  • Use Modified Reagents (for future attempts):

    • Polymer-supported PPh₃: The resulting polymer-bound TPPO can be removed by simple filtration.[22]

    • Modified Azodicarboxylates: Reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) have been developed where the hydrazine byproduct is crystalline and easily filtered from the reaction mixture.[7]

Protocols

Standard Protocol for Synthesis of (S)-N-Boc-3-phenoxypyrrolidine

This protocol assumes the starting material is (R)-(-)-N-Boc-3-hydroxypyrrolidine.

Materials:

  • (R)-(-)-N-Boc-3-hydroxypyrrolidine (1.0 eq.)

  • Phenol (1.1 eq.)

  • Triphenylphosphine (1.3 eq.)

  • Diisopropyl azodicarboxylate (DIAD) (1.3 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Saturated aq. NaHCO₃, Brine

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add (R)-(-)-N-Boc-3-hydroxypyrrolidine, phenol, and triphenylphosphine.

  • Add anhydrous THF (approx. 0.1 M concentration relative to the alcohol) and stir until all solids are dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add DIAD dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. A color change to yellow-orange is typically observed.[23]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-N-Boc-3-phenoxypyrrolidine.[15]

References
  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1, 1–28. [Link]

  • Oreate. Unpacking the PPh3 Reaction: A Journey Into Organic Synthesis. Oreate AI Blog. [Link]

  • Wikipedia. Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Demir, A. S.; Sesenoglu, O. Monomer-on-Monomer (MoM) Mitsunobu Reaction: Facile Purification Utilizing Surface-Initiated Sequestration. ACS Comb. Sci.2017 , 19 (10), 633–639. [Link]

  • J&K Scientific LLC. Mitsunobu Reaction. J&K Scientific. [Link]

  • Common Organic Chemistry. Diisopropyl Azodicarboxylate (DIAD). Common Organic Chemistry. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335–656. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Organic Synthesis. Mitsunobu reaction. Organic-synthesis.org. [Link]

  • Kim, S., et al. Mitsunobu Reactions of Basic Amines as Pronucleophiles. Org. Lett.2017 , 19 (12), 3155–3158. [Link]

  • Camp, D.; Harvey, P. J.; Jenkins, I. D. The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Tetrahedron2015 , 71 (23), 3932–3938. [Link]

  • ResearchGate. Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. Request PDF. [Link]

  • Pure Chemistry. Mitsonobu reaction, mechanism, applications and limitations. Pure Chemistry. [Link]

  • Virginia Tech. Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. VTechWorks. [Link]

  • Vedantu. Mitsunobu Reaction: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Organic Reaction Mechanisms. Mitsunobu Reaction - Common Conditions. . [Link]

  • ResearchGate. Optimization of Mitsunobu reaction conditions. Scientific Diagram. [Link]

  • Organic Chemistry Tutor. Mitsunobu Reaction. Organic Chemistry Tutor. [Link]

  • Thieme Chemistry. DEAD/DIAD - More than Simple Mitsunobu Reagents. Thieme. [Link]

  • Kumar, A., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2022 , 27 (15), 4944. [Link]

  • Taniguchi, T., et al. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chem. Sci.2016 , 7, 4119–4125. [Link]

  • Baumgartner, B., et al. Solvent Selection for Mitsunobu Reaction Driven by an Active Learning Surrogate Model. Org. Process Res. Dev.2021 , 25 (1), 69–78. [Link]

  • UQ eSpace. The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. The University of Queensland. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • University of Bath. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. University of Bath's Research Portal. [Link]

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Reddit. Mitsunobu reaction issues. r/chemistry. [Link]

  • Google Patents. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

Sources

Removal of Boc protecting group from (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Product: (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Executive Summary

This guide details the removal of the tert-butyloxycarbonyl (Boc) protecting group from (S)-3-(3-Bromo-phenoxy)-pyrrolidine .[1] While Boc removal is a standard transformation, the specific combination of a secondary amine, a chiral center, and an aryl ether linkage requires precise control to prevent side reactions (alkylation) and handling issues (hygroscopic salts).

Chemical Profile & Risk Assessment
FeatureRisk/ConsiderationMitigation Strategy
Pyrrolidine Ring Secondary amines form stable salts but can be hygroscopic.Isolate as HCl salt for better solidity; store in desiccator.
(S)-Stereocenter Generally stable to acid; C3 is not

-carbonyl.
Avoid extreme heat (>60°C) to prevent any remote risk of racemization.
Aryl Ether Robust to standard acids (TFA/HCl).Avoid strong Lewis acids (e.g.,

) which cleave ethers.
Bromo-Group Stable to non-reducing acids.Avoid hydrogenation (Pd/C) or dissolving metal reductions.
Phenoxy Ring Electron-rich; susceptible to electrophilic aromatic substitution.CRITICAL: Use scavengers to prevent tert-butylation of the ring.
Module 1: Standard Operating Procedures (SOPs)
Method A: TFA Acidolysis (Small Scale / High Purity)

Recommended for <1g scale or when purification via chromatography is intended.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES - Scavenger).[2]

  • Preparation: Dissolve the Boc-protected substrate in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv).

    • Why? The tert-butyl cation generated during deprotection is an electrophile. The phenoxy ring is activated; without a scavenger, you risk tert-butyl alkylation on the aromatic ring [1].

  • Acidification: Cool to 0°C. Add TFA dropwise (Final ratio DCM:TFA 2:1 to 4:1).

  • Reaction: Warm to Room Temperature (RT). Stir for 1–2 hours. Monitor via TLC/LCMS (loss of M+100 or M+56 peak).

  • Workup (Free Base):

    • Concentrate in vacuo (do not heat >40°C).

    • Redissolve residue in DCM.[3][4][5]

    • Wash with sat.[5]

      
       (Caution: 
      
      
      
      evolution).
    • Dry organic layer (

      
      ), filter, and concentrate.
      
Method B: HCl/Dioxane (Process Scale / Solid Isolation)

Recommended for >1g scale or when a stable solid salt is required.

Reagents: 4M HCl in 1,4-Dioxane, Diethyl Ether (


) or MTBE.[4]
  • Preparation: Dissolve substrate in minimum volume of 1,4-dioxane or MeOH.[4]

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Reaction: Stir at RT for 1–3 hours. Product often precipitates as the hydrochloride salt.[4]

  • Isolation:

    • If solid precipitates:[4] Filter and wash with cold

      
      .
      
    • If no precipitate: Concentrate to ~20% volume, then add excess

      
       or Hexanes to induce crystallization.
      
    • Note: Pyrrolidine HCl salts can be hygroscopic. Dry under high vacuum over

      
       if necessary.
      
Module 2: Visual Workflows & Mechanisms
Figure 1: Decision Tree & Workflow

Caption: Operational logic for selecting the deprotection method based on scale and downstream application.

BocWorkflow Start Start: (S)-3-(3-Bromo-phenoxy)-N-Boc-pyrrolidine Decision Select Scale / Goal Start->Decision MethodA Method A: TFA / DCM (Small Scale / Free Base) Decision->MethodA < 1g / Need Oil MethodB Method B: 4M HCl / Dioxane (Scale Up / Stable Salt) Decision->MethodB > 1g / Need Solid Scavenger Add Scavenger (TES/Water) *Critical for Phenoxy Ring* MethodA->Scavenger WorkupA Basic Extraction (NaHCO3) Isolate Free Amine Scavenger->WorkupA Precip Induce Precipitation (Add Et2O / MTBE) MethodB->Precip WorkupB Filtration Isolate HCl Salt Precip->WorkupB

Figure 2: Mechanistic Pathway & Side Reactions

Caption: Acid-catalyzed cleavage mechanism highlighting the cation scavenging step to prevent ring alkylation.

Mechanism Substrate Boc-Pyrrolidine Protonation Protonation of Carbamate Oxygen Substrate->Protonation + H+ Fragment Fragmentation Protonation->Fragment Cation tert-Butyl Cation (t-Bu+) Fragment->Cation Product Amine Salt + CO2 Fragment->Product SideRxn Friedel-Crafts Alkylation (Attack on Phenoxy Ring) Cation->SideRxn No Scavenger Scavenged Scavenged t-Bu (Inert Byproduct) Cation->Scavenged + Scavenger (TES)

Module 3: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product is a sticky oil / gum Residual solvent or TFA salt nature.1. Triturate with anhydrous

or Pentane and sonicate. 2. Perform HCl salt exchange (dissolve in MeOH, add HCl/Dioxane, evaporate).
M+56 Peak in LCMS tert-Butylation of the aromatic ring.Irreversible. Repeat experiment using Method A with 2–5 equiv. of Triethylsilane or Thioanisole [2].
Incomplete Reaction Acid consumed by basic impurities or water.Add additional acid (5 equiv). Ensure reagents are anhydrous (water slows HCl/Dioxane cleavage).
Low Yield (Workup) Product is water-soluble.The pyrrolidine amine is highly polar. Avoid aqueous workup if possible (use Method B). If extracting, salt the aqueous layer heavily (NaCl) and use

:IPA (3:1) for extraction.[4]
Module 4: Critical FAQs

Q: Can I use water as a scavenger? A: Yes. In TFA deprotections, 1–5% water can act as a scavenger for the tert-butyl cation, converting it to tert-butanol. However, for this specific molecule, organic scavengers like Triethylsilane (TES) are superior because they maintain a single organic phase and are easier to remove during concentration [3].

Q: Is the (S)-enantiomer at risk of racemization? A: The risk is negligible under standard conditions. The stereocenter is at C3, isolated from the nitrogen by a methylene group and an ether linkage. It is not an


-amino stereocenter (like in amino acids), so it is not prone to proton-catalyzed enolization/racemization.

Q: Why is my HCl salt turning into a liquid on the bench? A: Pyrrolidine salts are notoriously hygroscopic. They absorb atmospheric moisture rapidly.

  • Fix: Dry the salt in a vacuum desiccator over

    
     or KOH pellets overnight. Store under Nitrogen/Argon in a sealed vial.
    

Q: Can I use


 to remove the Boc group? 
A: NO.  Boron tribromide (

) is a strong Lewis acid used to cleave aryl ethers. Using this will cleave your phenoxy group, destroying the molecule to form 3-bromophenol and 3-hydroxypyrrolidine. Stick to Brønsted acids (TFA/HCl).
References
  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[6]

  • Pearson, D. A., et al. (1989). "Triethylsilane as a scavenger in acidolytic cleavage of protecting groups."[6] Journal of Organic Chemistry, 54(19), 4663–4673.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter 7: Protection for the Amino Group).

  • BenchChem. (2025).[3][4] "Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine." (General Pyrrolidine Protocols).[4]

Sources

Technical Support Center: Optimizing the Solubility of (S)-3-(3-Bromo-phenoxy)-pyrrolidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-3-(3-Bromo-phenoxy)-pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with optimizing the solubility of this compound through salt formation. As a weakly basic molecule, owing to its pyrrolidine nitrogen, forming a salt is a primary and effective strategy to enhance its aqueous solubility and overall developability.[1][2][3][4]

This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to guide your experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my (S)-3-(3-Bromo-phenoxy)-pyrrolidine free base poorly soluble in aqueous media?

Answer: The molecule possesses a dual character. The pyrrolidine ring can engage in hydrogen bonding, which contributes to some aqueous solubility.[4][5] However, the 3-bromo-phenoxy moiety is large and lipophilic (hydrophobic), which significantly limits its ability to dissolve in water. To improve solubility for formulation and bioavailability, converting the free base into a salt is a standard and highly effective approach.[1][6][7]

Q2: What is the fundamental principle behind forming a salt to increase solubility?

Answer: The core principle involves an acid-base reaction. The nitrogen atom in the pyrrolidine ring has a lone pair of electrons, making it a weak base (a proton acceptor).[8][9] By reacting this basic nitrogen with an acid (a proton donor), we form an ammonium salt.[9][10] This salt is an ionic compound that can readily dissociate in a polar solvent like water into a protonated pyrrolidinium cation and a counter-anion. The solvation of these ions by water molecules overcomes the crystal lattice energy of the solid salt, leading to significantly higher aqueous solubility compared to the neutral, less polar free base.[2][11]

Q3: How do I choose the right counter-ion (acid) for salt formation?

Answer: The selection of a suitable counter-ion is a critical step and is guided by the "pKa rule".[12] For a stable salt to form, the pKa of the protonated base (your compound) should be higher than the pKa of the counter-ion acid, with a recommended difference (ΔpKa) of at least 2-3 pKa units.[1][13]

  • (S)-3-(3-Bromo-phenoxy)-pyrrolidine: While the exact pKa is not readily published, we can estimate it. The pKa of pyrrolidine is ~11.3. The electron-withdrawing effect of the attached phenoxy group will lower this value. A reasonable estimate would place the pKa in the range of 8.5 - 10.0.

  • Counter-ion Selection: You should therefore select acids with a pKa at least 2-3 units lower than this. Strong acids like hydrochloric acid (HCl, pKa ~ -7) and methanesulfonic acid (mesylate, pKa ~ -1.9) are excellent initial candidates.[1]

Below is a table of common counter-ions used for basic active pharmaceutical ingredients (APIs).

Counter-ion (Acid)Salt FormApprox. pKaKey Characteristics
Hydrochloric AcidHydrochloride-7.0Low molecular weight, commonly used, can sometimes be hygroscopic.[1]
Sulfuric AcidSulfate-3.0Can be divalent, potentially leading to different salt stoichiometries.
Methanesulfonic AcidMesylate-1.9Often forms stable, crystalline salts with good solubility.[2]
Maleic AcidMaleate1.9Dicarboxylic acid, can offer different physicochemical properties.
L-Tartaric AcidTartrate2.9 (pKa1)Chiral counter-ion, useful for diastereomeric salt resolutions.
Citric AcidCitrate3.1 (pKa1)Can act as a buffering agent, potentially improving stability.[1]
Q4: What is a pH-solubility profile and why is it important for my salt?

Answer: The solubility of an amine salt is highly dependent on pH. A pH-solubility profile is a graph that plots the solubility of the compound against the pH of the solution.

  • At low pH (acidic): The equilibrium favors the protonated (salt) form, which is highly soluble.

  • As pH increases: The concentration of the protonated form decreases. When the pH approaches the pKa of the amine, the neutral free base begins to form.

  • At pH > pKa: The un-ionized, poorly soluble free base becomes the dominant species and will precipitate out of solution if its solubility limit is exceeded.[14]

Understanding this profile is crucial for predicting how the drug will behave in different physiological environments (e.g., the stomach vs. the intestine) and for developing stable liquid formulations.[11]

pH_Solubility Conceptual pH-Solubility Profile for an Amine Salt origin y_axis Solubility (log scale) origin->y_axis x_axis x_axis origin->x_axis pH pKa_point pKa precipitate Low Solubility (Free Base Precipitates) c2 c2 c3 c3 c2->c3 c4 c4 c3->c4 pKa_x pH = pKa

Caption: Relationship between pH and the solubility of a weak base salt.

Section 2: Troubleshooting Guide

Problem 1: I mixed my free base and a counter-ion in a solvent, but no solid salt precipitated.
Potential Cause Recommended Solution & Explanation
Insufficient ΔpKa The pKa difference between your compound and the chosen acid may be too small (<2) for a stable salt to form. Solution: Choose a stronger acid (one with a lower pKa). For example, if you used citric acid (pKa ~3.1) and saw no result, switch to methanesulfonic acid (pKa ~ -1.9).[1][13]
High Salt Solubility The salt may have formed but is highly soluble in the chosen solvent, resulting in a clear solution. Solution: Try to induce precipitation by cooling the solution, adding a less polar anti-solvent (e.g., add ethyl acetate to an ethanol solution), or slowly evaporating the solvent.[12]
Incorrect Stoichiometry An incorrect molar ratio of acid to base can hinder salt formation. Solution: Ensure you are using at least a 1:1 molar ratio of acid to the pyrrolidine free base. Perform the reaction with precise measurements.
Inappropriate Solvent The solvent plays a critical role. Some solvents may not facilitate the proton transfer required for salt formation. Solution: Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate). Sometimes a small amount of water is necessary to facilitate proton transfer.[12]
Problem 2: A salt formed, but its aqueous solubility is still too low.
Potential Cause Recommended Solution & Explanation
High Crystal Lattice Energy The formed salt may be a highly stable, tightly packed crystal that is difficult for water molecules to break apart. This is an intrinsic property of that specific salt form.[11][15] Solution: The only remedy is to screen different counter-ions. Salts of the same API can have vastly different solubilities. For instance, a tartrate salt might be significantly more soluble than a hydrochloride salt.[2]
Common Ion Effect If your aqueous medium already contains the counter-ion, it can suppress the dissolution of your salt. For example, trying to dissolve a hydrochloride salt in a high-chloride buffer will reduce its apparent solubility.[11] Solution: Measure solubility in pure water or a buffer that does not share a common ion. This is particularly relevant for interpreting solubility in physiological fluids like gastric fluid, which is high in chloride.[11]
Incorrect pH You may be measuring solubility at a pH close to or above the pKa of your compound, causing the less soluble free base to precipitate and giving a false low reading.[14] Solution: Ensure the pH of your solution is at least 2 units below the pKa of your compound. For this molecule, measurements should be performed at pH < 7.
Problem 3: The salt I formed is very hygroscopic and difficult to handle.
Potential Cause Recommended Solution & Explanation
Intrinsic Property of the Salt Hygroscopicity (the tendency to absorb moisture from the air) is a common trade-off for high solubility.[11] Highly soluble salts often interact strongly with water molecules, leading to moisture uptake. Solution: Screen for alternative salt forms. Different counter-ions will produce salts with different hygroscopicity profiles. You may need to find a balance between acceptable solubility and manageable hygroscopicity.[1][2]
Amorphous Material If your salt precipitated too quickly, it might be amorphous rather than crystalline. Amorphous solids are often more hygroscopic than their crystalline counterparts. Solution: Optimize the crystallization process. Use a slower cooling rate, a different solvent system, or try to recrystallize the material to obtain a stable, crystalline form.[16]

Section 3: Experimental Protocols & Workflows

Workflow: Salt Screening and Optimization

The following diagram outlines a systematic approach to identifying the optimal salt form for (S)-3-(3-Bromo-phenoxy)-pyrrolidine.

Caption: A systematic workflow for salt selection and optimization.

Protocol 1: Small-Scale Parallel Salt Screening

This protocol allows for the rapid screening of multiple counter-ions and solvents using minimal material.[17][18][19]

Materials:

  • (S)-3-(3-Bromo-phenoxy)-pyrrolidine free base

  • Stock solutions (e.g., 1 M) of selected counter-ion acids (HCl, HBr, Mesylic acid, etc.) in a suitable solvent (e.g., Isopropanol).

  • A 96-well microplate or small glass vials.

  • Screening solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate).

Methodology:

  • Prepare a stock solution of the free base (e.g., 50 mg/mL) in a suitable solvent like ethanol.

  • Aliquot a fixed volume of the free base solution (e.g., 100 µL, containing 5 mg of free base) into each well or vial.

  • To each well, add a stoichiometric equivalent (1.0 molar eq.) of a different counter-ion acid stock solution.

  • Add a screening solvent (e.g., 500 µL) to each well.

  • Seal the plate/vials and allow them to stir or shake at room temperature for 24-48 hours. Temperature cycling (e.g., heating to 50°C then cooling to 5°C) can also be employed to promote crystallization.[12]

  • Visually inspect each well for the formation of a solid precipitate.

  • Isolate any solids formed by centrifugation or filtration.

  • Wash the solids with a small amount of the screening solvent and dry under vacuum.

  • Analyze the solids using techniques like XRPD (X-ray Powder Diffraction) to confirm crystallinity and potentially identify the new salt form.

Protocol 2: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.[6][20]

Materials:

  • The salt form of (S)-3-(3-Bromo-phenoxy)-pyrrolidine.

  • Aqueous buffer of desired pH (e.g., pH 2.0 HCl buffer, pH 6.8 phosphate buffer).

  • Glass vials with screw caps.

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Syringe filters (e.g., 0.22 µm PVDF).

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectroscopy).[21]

Methodology:

  • Add an excess amount of the salt to a vial containing a known volume of the aqueous buffer (e.g., add 10 mg of salt to 1 mL of buffer). The key is to ensure solid remains undissolved at the end of the experiment.[20]

  • Seal the vials tightly and place them on an orbital shaker.

  • Equilibrate the samples for at least 24 hours (48-72 hours is recommended to ensure equilibrium is reached). Maintain a constant temperature.

  • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC).

  • The measured concentration represents the equilibrium solubility of the salt at that specific pH and temperature.

References
  • Vertex AI Search. (n.d.). Pyrrolidine - Solubility of Things.
  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Unknown. (n.d.). Determination of Solubility by Gravimetric Method.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Scribd. (n.d.). Optimizing Drug Salt Selection.
  • Unknown. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?.
  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
  • Unknown. (n.d.). solubility experimental methods.pptx.
  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • ACS Publications. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Technobis. (2023, June 7). How to salt screen using the Crystal 16.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.
  • PMC. (n.d.). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization.
  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential.
  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • Chegg.com. (2020, July 20). Solved 4. Properties of Amines: Solubility, Basicity and.
  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.

Sources

Technical Support Center: Stability & Handling of (S)-3-(3-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (S)-3-(3-Bromophenoxy)pyrrolidine (CAS: 1018676-99-1). As a bifunctional molecule containing both a secondary aliphatic amine and an aryl bromide ether, this compound presents unique stability challenges in solution. This guide is engineered for drug development professionals and analytical chemists to troubleshoot degradation pathways, optimize assay conditions, and ensure absolute data integrity during experimental workflows.

Quantitative Stability Matrix

To establish a baseline for your experimental design, the following table summarizes the quantitative stability profile of (S)-3-(3-Bromophenoxy)pyrrolidine across various standard laboratory conditions.

Solvent SystemStorage ConditionPrimary Degradation PathwayEstimated Half-Life (

)
DMSO (Aerated) 25°C, Ambient LightOxidation & Photodebromination3–5 days
DMSO (Degassed) -20°C, DarkNone (Stable)> 12 months
Aqueous Buffer (pH 7.4) 37°C, DarkOxidation (Slow)~14 days
Aqueous Buffer (pH 10.0) 25°C, DarkFree Base Precipitation< 1 hour (Solubility limit)
0.1 M HCl (Aqueous) 60°C, DarkEther Cleavage> 30 days

Troubleshooting Guides & FAQs

Q1: My stock solution in DMSO is turning yellow/brown over time. What is causing this discoloration?

The Causality: The discoloration is a hallmark of oxidative degradation of the pyrrolidine ring. Secondary amines are highly susceptible to [1]. The lone pair on the pyrrolidine nitrogen can undergo single-electron transfer (SET) or react with dissolved reactive oxygen species (ROS) to form a hydroperoxy intermediate. This intermediate dehydrates to yield imines, nitrones, or highly conjugated polymeric lactams, which absorb visible light and appear yellow or brown[2]. Furthermore, thermal stress in the presence of oxygen severely accelerates the formation of these colored byproducts[3]. The Solution: Always prepare stock solutions in anhydrous, rigorously degassed solvents (sparged with Argon or N₂). Store aliquots at -20°C in tightly sealed amber vials with minimal headspace.

Q2: During LC-MS analysis of my assay buffer, the parent peak is disappearing, and I see a new peak with a mass shift of ΔM = -78 Da. What is happening?

The Causality: A mass loss of ~78-79 Da corresponds to the loss of the bromine atom, indicating photolytic hydrodebromination . Aryl bromides absorb UV and high-energy visible (blue) light, prompting the homolytic cleavage of the C-Br bond to generate a highly reactive aryl radical. Crucially, the secondary amine in the pyrrolidine ring acts as a potent built-in sacrificial electron donor, accelerating a that rapidly quenches the radical via hydrogen atom abstraction, yielding the debrominated product[4][5]. The Solution: This is a light-induced artifact. You must shield the compound from ambient laboratory lighting. Use low-actinic (amber) glassware for all solution preparation and ensure your HPLC autosampler compartment is opaque or shielded.

Q3: When I dilute my DMSO stock into my biological assay buffer, the compound crashes out of solution, leading to highly variable assay results. How do I fix this?

The Causality: This is a pH-dependent solubility issue. The pyrrolidine nitrogen has a pKa of approximately 8.5–9.0. In basic or unbuffered neutral solutions where the pH approaches or exceeds the pKa, the molecule deprotonates into its free base form. The free base is highly lipophilic and has near-zero aqueous solubility, causing immediate precipitation. The Solution: Ensure your assay buffer is maintained at a pH between 6.0 and 7.5. If your assay requires a higher pH, you must pre-formulate the compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, or introduce a solubilizing agent (e.g., 0.1% Tween-20 or 1% BSA) to maintain the compound in suspension.

Q4: Is the ether linkage at risk of hydrolysis in my acidic HPLC mobile phase (0.1% Formic Acid)?

The Causality: No. Aryl ethers are exceptionally stable to mild aqueous acids. Cleavage of the C-O bond requires extreme conditions, such as concentrated hydrobromic acid (HBr) at reflux or strong Lewis acids (e.g., BBr₃). Your standard reverse-phase HPLC conditions (0.1% FA or TFA) will not induce ether cleavage.

Mechanistic & Diagnostic Visualizations

Pathways Parent (S)-3-(3-Bromophenoxy) pyrrolidine Oxidation Oxidation (O2/Metals) N-Oxide / Nitrone Parent->Oxidation Dissolved O2 Ambient Light Photolysis Photolysis (UV/Vis) Debromination (M-79) Parent->Photolysis UV Exposure Sacrificial Donor Hydrolysis Extreme Acid Ether Cleavage Parent->Hydrolysis pH < 1 Heat

Mechanistic degradation pathways of (S)-3-(3-Bromophenoxy)pyrrolidine in solution.

Workflow Start Issue: Loss of Parent Peak in LC-MS/HPLC CheckMass Analyze Mass Shift (ΔM) Start->CheckMass Mass16 ΔM = +16 or +14 (N-Oxide / Imine) CheckMass->Mass16 Mass79 ΔM = -78 / -79 (Debromination) CheckMass->Mass79 MassPrecip No Mass Shift, but Loss of Signal CheckMass->MassPrecip ActOx Degas Solvent (N2/Ar) Add Antioxidant Mass16->ActOx ActPhoto Use Amber Vials Store in Dark Mass79->ActPhoto ActSol Check Buffer pH Ensure pH < 7.5 MassPrecip->ActSol

Step-by-step LC-MS troubleshooting workflow for solution instability.

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Purpose: To prevent premature oxidation and photodebromination during long-term storage.

  • Solvent Preparation: Transfer 10 mL of anhydrous, HPLC-grade DMSO into a septum-sealed vial. Sparge the solvent with pure Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the desired mass of (S)-3-(3-Bromophenoxy)pyrrolidine into an amber glass vial. Causality: Amber glass blocks wavelengths < 500 nm, preventing photolytic initiation.

  • Dissolution: Inject the degassed DMSO into the amber vial through a septum. Vortex gently until fully dissolved (typically 10–50 mM).

  • Aliquoting: Dispense the solution into single-use amber cryovials (e.g., 50 µL/vial) under an inert atmosphere. Flash-freeze in liquid nitrogen and store at -20°C or -80°C.

  • Self-Validation Check: Immediately analyze a T=0 aliquot via LC-MS. The purity must be >99%. If an M+16 peak is present at T=0, the dry powder was compromised prior to dissolution.

Protocol 2: Stability-Indicating LC-MS Forced Degradation Assay

Purpose: To validate analytical methods and map the degradation profile of the compound under stress.

  • Sample Matrix Preparation: Prepare a 1 mg/mL working solution in 50% Acetonitrile / 50% Water.

  • Stress Conditions (Run in parallel):

    • Oxidative: Add H₂O₂ to a final concentration of 3%. Incubate at 25°C for 24 hours.

    • Photolytic: Expose the solution in a clear glass vial to a broad-spectrum LED (simulating 1.2 million lux hours).

    • Hydrolytic (Acid/Base): Adjust aliquots to pH 2 (using HCl) and pH 10 (using NaOH). Incubate at 60°C for 48 hours.

  • Quenching: Neutralize the acid/base samples to pH 7.0. Quench the oxidative sample with a drop of saturated sodium thiosulfate solution.

  • Analysis: Inject 5 µL of each quenched sample onto a C18 column coupled to a PDA and High-Resolution Mass Spectrometer (HRMS).

  • Self-Validation Check: Calculate the mass balance for each stress condition. The sum of the integrated peak areas of the parent compound and all identified degradants (corrected for ionization efficiency) must equal the parent peak area of the T=0 control (±5%). A mass balance <95% definitively proves the formation of insoluble polymers or volatile degradants that are failing to elute.

References

  • Oxidation of Amines and N-Hetarenes Thieme Connect URL:[Link]

  • A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Characterization of Strong Cyclometalated Iridium Photoreductants for Application in Photocatalytic Aryl Bromide Hydrodebromination NSF Public Access Repository URL:[Link]

  • High-throughput Synthesis and Screening of Iridium(III) Photocatalysts for the Fast and Chemoselective Dehalogenation of Aryl Bromides ACS Catalysis URL:[Link]

Sources

Handling hygroscopic nature of pyrrolidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Handling & Purification of Hygroscopic Pyrrolidine Hydrochloride

Introduction: The "Invisible" Impurity

Welcome to the technical support center. If you are reading this, you have likely encountered the "syrup" phenomenon: you opened a bottle of Pyrrolidine Hydrochloride (Pyrrolidine HCl), and instead of a free-flowing white powder, you found a sticky solid or a viscous liquid.

The Science of the Problem: Pyrrolidine HCl is deliquescent , meaning it absorbs moisture from the atmosphere until it dissolves in the absorbed water. This is not just a physical annoyance; it introduces two critical errors into your workflow:

  • Stoichiometric Drift: Weighing "100 mg" of wet salt means you are actually adding ~80 mg of catalyst and 20 mg of water.

  • Catalytic Deactivation: In organocatalysis (e.g., enamine/iminium activation), uncontrolled water can hydrolyze intermediates or alter reaction kinetics [1].

This guide provides the protocols to prevent, handle, and remediate these issues.

Storage & Prevention Protocols

The first line of defense is maintaining the integrity of the manufacturer's packaging.

Standard Operating Procedure (SOP) for Storage:

  • Primary Barrier: Store in the original glass amber bottle. Ensure the cap liner is intact.

  • Secondary Barrier: Wrap the cap junction tightly with Parafilm® M.

  • Environment: Store inside a desiccator containing active desiccant (Phosphorus Pentoxide

    
     or Indicating Drierite).
    
  • Long-term: For storage >1 month, keep in a fridge (4°C) inside a secondary container containing desiccant. Allow to warm to room temperature before opening to prevent condensation.

Handling & Weighing: The "Race Against Time"

Scenario: You need to weigh 50 mg for a reaction.

MethodRecommended ForProtocol
A. The Glovebox Sensitive KineticsWeigh inside an Argon/Nitrogen filled glovebox. This is the Gold Standard.
B. The "Schlenk" Transfer General SynthesisUse a glove bag or flush the balance chamber with a stream of dry

during weighing.
C. The "Difference" Method Rapid Benchtop Work1. Tare a vial with cap.2. Quickly add approx. amount.3. Cap immediately.4. Weigh total mass.5. Calculate exact mass added. Do not tare the open vial.

Troubleshooting & Remediation

Issue A: The Salt has turned into a "Brick" (Clumping)
  • Cause: Slight moisture absorption lowered the glass transition temperature (

    
    ), causing particles to fuse.
    
  • Fix:

    • Place the bottle in a glove bag flushed with inert gas.

    • Mechanically break the clumps using a dry spatula.

    • If too hard, transfer to a mortar and pestle (inside the bag) and grind.

Issue B: The Salt is a "Syrup" or Very Wet Sticky Solid
  • Cause: Severe deliquescence. Vacuum drying alone is often insufficient because the water is trapped deep within the viscous lattice.

  • Fix: Azeotropic Drying (The "Nuclear" Option) . This is the most effective method to recover usable salt [2].

Protocol: Azeotropic Drying of Pyrrolidine HCl

  • Dissolve: Dissolve the wet "syrup" in a minimum amount of dry Methanol (MeOH) to ensure homogeneity.

  • Transfer: Move to a round-bottom flask (RBF).

  • Evaporate: Rotary evaporate the MeOH to leave a residue.

  • Azeotrope: Add Toluene (approx. 10 mL per gram of salt). Toluene forms an azeotrope with water (boiling point ~85°C).

  • Strip: Rotary evaporate the toluene. The water will co-distill with the toluene.

  • Repeat: Repeat step 4-5 two more times.

  • Final Dry: The residue should now be a white solid. Dry on a high-vacuum manifold (<1 mbar) at 50°C for 4 hours.

Issue C: Purity is Questionable (Recrystallization)

If the salt is colored (yellow/brown) or impure, drying is not enough.

Protocol: Recrystallization [3]

  • Dissolve the salt in the minimum amount of boiling Isopropanol (IPA) .

  • (Optional) If colored, add activated charcoal, stir for 5 mins, and filter hot.

  • Allow the solution to cool slowly to room temperature.

  • Add Diethyl Ether dropwise until turbidity (cloudiness) just persists.

  • Cool in a freezer (-20°C) overnight.

  • Filter the white needles under a blanket of Nitrogen (using a Schlenk frit is best).

  • Wash with cold Ether and dry under vacuum.

Visualizing the Workflow

Diagram 1: The Life Cycle of Hygroscopic Salt Handling

HandlingWorkflow Start Start: Pyrrolidine HCl Bottle Inspect Visual Inspection Start->Inspect State_Dry Free-Flowing Powder Inspect->State_Dry Good State_Clump Hard Clumps Inspect->State_Clump Minor Moisture State_Wet Syrup / Liquid Inspect->State_Wet Severe Moisture Action_Weigh Weigh via Difference (Method C) State_Dry->Action_Weigh Action_Grind Grind under N2 State_Clump->Action_Grind Action_Azeotrope Azeotropic Drying (Toluene) State_Wet->Action_Azeotrope Reaction Proceed to Reaction Action_Weigh->Reaction Action_Grind->Action_Weigh Action_Azeotrope->State_Dry

Caption: Decision tree for assessing the physical state of the salt and selecting the appropriate remediation or handling pathway.

Diagram 2: Azeotropic Drying Mechanism

Azeotrope WetSalt Wet Pyrrolidine HCl (Salt + H2O) AddToluene Add Toluene WetSalt->AddToluene Mix Binary Mixture (Toluene + H2O + Salt) AddToluene->Mix Heat Apply Heat/Vac Mix->Heat Vapor Azeotropic Vapor (Toluene + H2O) Heat->Vapor Removes Water DrySalt Dry Pyrrolidine HCl Heat->DrySalt Residue

Caption: Schematic of the azeotropic drying process using Toluene to strip bound water from the salt.

Analytical Verification (Self-Validation)

How do you know it is dry?

  • Melting Point: Pure, dry Pyrrolidine HCl melts between 117–119°C (sharp range). If it melts <115°C or has a broad range, it is still wet.

  • Karl Fischer (KF) Titration: The absolute method for water quantification.

  • NMR: Run a

    
     NMR in 
    
    
    
    . A broad singlet around 3.3-4.0 ppm usually indicates water, though it can overlap with exchangeable protons.

References

  • Reid, M. et al. (2010). "The role of water in organocatalysis." Advanced Synthesis & Catalysis, 352(14‐15). (General concept verification).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • BenchChem. (2025). "Pyrrolidine Hydrochloride Properties & Safety."[1][2] (Melting point and solubility data).

  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: Pyrrolidine Hydrochloride." (Safety and handling).

Sources

Minimizing side reactions in aryl bromide cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Module

Ticket ID: AR-BR-OPT-001 Topic: Minimizing Side Reactions in Pd-Catalyzed Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

The Diagnostic Matrix

Before altering your conditions, identify the specific failure mode. Use this matrix to route your troubleshooting.

SymptomProbable Side ReactionRoot Cause
Product mass = Ar-H ProtodehalogenationHydride source present (solvent/base); Slow transmetallation.
Product mass = Ar-Ar HomocouplingOxygen leakage; Disproportionation; "Glaser" type coupling (if alkyne).
Precipitate (Black) Catalyst DeactivationLigand dissociation; Low ligand:Pd ratio; Overheating.
Product mass = Ar-Alkene

-Hydride Elimination
Alkyl coupling partner used with insufficient ligand bulk; Slow reductive elimination.
Stalled Conversion Catalyst PoisoningCoordination of heteroatoms (N, S) to Pd; Inactive Pd-dimer formation.

Issue-Specific Modules

Module A: The "Silent" Product (Protodehalogenation)

The Issue: Your aryl bromide (Ar-Br) is converting to the reduced arene (Ar-H) instead of the cross-coupled product. The Mechanism: This is a competitive pathway where the Pd(II)-Ar intermediate undergoes transmetallation with a hydride source instead of your nucleophile. Common hydride sources include:

  • Alcohols:

    
    -hydride elimination from alkoxide ligands (if alcohol is solvent or base).
    
  • Amines:

    
    -hydride elimination from amide ligands (in Buchwald-Hartwig).
    
  • Water: Can facilitate formate formation if CO is present, or act via Wacker-type mechanisms.

Troubleshooting Protocol:

  • Solvent Switch: If using isopropanol or ethanol, switch to non-protic polar solvents like 1,4-Dioxane or Toluene . These lack the

    
    -hydrogens easily accessible for transfer to Palladium.
    
  • Base Modification: Switch from alkoxide bases (e.g., NaOEt, NaOiPr) to Carbonate bases (

    
    , 
    
    
    
    ). Alkoxides are potent hydride donors; carbonates are not.
  • Ligand Strategy: Employ bulky, electron-rich phosphines (e.g., t-BuXPhos , BrettPhos ).

    • Why? Bulky ligands accelerate the rate of Reductive Elimination (the desired step) relative to the rate of

      
      -hydride elimination (the side reaction).
      
Module B: The Dimer Dilemma (Homocoupling)

The Issue: You observe significant formation of Ar-Ar (biaryl) or Nu-Nu (dimerized nucleophile). The Mechanism:

  • Oxidative Homocoupling (Suzuki): Excess Oxygen promotes the dimerization of boronic acids (2 Ar-B(OH)

    
    
    
    
    
    Ar-Ar).
  • Reductive Homocoupling (Ullmann-type): Less common in standard Pd-catalysis but can occur if Pd(II) disproportionates.

Self-Validating Protocol (The "Oxygen Test"):

  • Degassing Rigor: Do not rely on simple vacuum/backfill cycles. Use Sparging (bubbling inert gas through the solvent) for at least 15 minutes prior to catalyst addition.

  • The Control: Run the reaction without the Aryl Bromide.

    • Result: If the dimer (Nu-Nu) still forms, the issue is purely oxidative (Oxygen leak) or inherent to the nucleophile stability, not the Pd-cycle involving the Ar-Br.

Module C: Catalyst Deactivation (Pd Black)

The Issue: The reaction solution turns from orange/red to clear with a black precipitate, and conversion stops. The Mechanism: The active catalytic species (


 or 

) loses its ligand (

). The resulting "naked" Pd(0) atoms aggregate rapidly into inactive nanoparticles (Palladium Black).

Troubleshooting Protocol:

  • Ligand Loading: Increase the Ligand:Metal ratio. Standard is 1:1 or 2:1 for monodentates. Try 4:1 to shift the equilibrium toward the active ligated species.

  • Temperature Management: If running at >100°C, lower the temperature and extend reaction time. High T accelerates ligand dissociation.

  • Switch to Pre-catalysts: Instead of mixing

    
     + Ligand in situ, use defined pre-catalysts like Pd(dppf)Cl2  or Buchwald G3/G4 precatalysts . These ensure the active species is formed correctly without an induction period where aggregation can occur.
    

Visualization: The Competitive Landscape

The following diagram illustrates the critical decision points in the catalytic cycle where the desired path diverges into side reactions.

CatalyticCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br PdBlack FAILURE: Pd Black Aggregation Start->PdBlack  Ligand Dissociation TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile Dehal SIDE REACTION: Protodehalogenation (Ar-H) OxAdd->Dehal  + Hydride Source (Alcohol/Amine) Homo SIDE REACTION: Homocoupling (Ar-Ar / Nu-Nu) OxAdd->Homo  Disproportionation RedElim Reductive Elimination (Product Ar-Nu) TransMet->RedElim BetaHyd SIDE REACTION: Beta-Hydride Elim (Alkene Formation) TransMet->BetaHyd  If Alkyl Group Present RedElim->Start - Pd(0)

Caption: The "Competitive Landscape" showing where the catalytic cycle (Blue/Green) bleeds into failure modes (Red/Grey).

Standard Operating Procedures (SOPs)

SOP-01: The "Bulletproof" Buchwald-Hartwig Screen

Use this protocol when amination yields are low due to dehalogenation.

  • Catalyst: Pd(OAc)2 (1 mol%) + BrettPhos (2 mol%) OR RuPhos (for secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide). Note: If dehalogenation persists, switch to Cs2CO3.

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Add Pd, Ligand, Base, and Ar-Br to a vial.[1]

    • Seal and purge with Nitrogen (3x vacuum/backfill).

    • Add Solvent and Amine via syringe.

    • Heat to 80-100°C.

  • Validation: Check LCMS at 1 hour. If Ar-Br is consumed but no Product, check for Ar-H (M-Br+1).

SOP-02: Suzuki Homocoupling Check

Use this when you suspect the boronic acid is dimerizing.

  • Setup: Two parallel reactions.

    • Vial A: Standard conditions (Ar-Br + Ar-B(OH)2).

    • Vial B (Control): Ar-B(OH)2 + Catalyst + Base (NO Ar-Br).

  • Analysis:

    • If Vial B shows rapid formation of Ar-Ar, your system has Oxygen contamination .

    • Corrective Action: Switch to Degassed Toluene/Water (10:1) and sparge Argon through the solvent for 20 mins before use.

Frequently Asked Questions (FAQs)

Q: Why does my reaction work with Aryl Iodides but fails with Aryl Bromides? A: Aryl Bromides have a stronger C-X bond than Iodides. The Oxidative Addition step is slower. If this step is too slow, the catalyst rests as Pd(0) for longer, increasing the chance of Pd Black formation . Solution: Increase temperature or use a more electron-rich ligand (e.g.,


) to accelerate oxidative addition.

Q: Can I use water in my solvent system? A: Yes, and sometimes you must (e.g., Suzuki coupling with inorganic bases). However, water can promote protodehalogenation if the catalytic cycle stalls. Ensure you use a surfactant (like TPGS-750-M) or vigorous stirring to ensure phase transfer, keeping the cycle moving fast enough to outcompete side reactions.

Q: I see "Pd Black" but the reaction finished successfully. Does it matter? A: If the yield is good, it means the catalyst survived long enough to complete the turnover. However, it indicates your system is on the edge of stability. For scale-up, this is a risk. Add 10-20% more ligand to stabilize the process for robustness.

References

  • Mechanisms of Catalyst Deactivation

    • Schmidt, A., et al. "Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides."[2] Kinetics and Catalysis, 2005.

  • Homocoupling Prevention

    • "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." ACS Publications, 2007.

  • Beta-Hydride Elimination

    • "Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions." Organic Letters, 2000.[3]

  • Protodehalogenation & Amination

    • "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia."[4] PMC, 2025.

  • General Cross-Coupling Troubleshooting

    • "Palladium-Catalyzed Cross-Coupling Reactions - A Practical Guide." Sigma-Aldrich.

Sources

Technical Support Center: Troubleshooting & Storage Protocols for Brominated Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with erratic yields, irreproducible kinetics, and mysterious starting material degradation when working with brominated pyrrolidines (such as 3-bromopyrrolidine). This guide bypasses generic safety advice to address the fundamental thermodynamic and kinetic realities of these highly reactive scaffolds, ensuring the scientific integrity of your drug development workflows.

The Causality of Degradation: The Nucleophile-Electrophile Paradox

Why do brominated pyrrolidines degrade so rapidly on the benchtop? The answer lies in their inherent molecular contradiction. A free-base bromopyrrolidine molecule contains both a highly nucleophilic secondary amine and a highly electrophilic carbon bearing a bromide leaving group.

This dual nature triggers two primary kinetic degradation cascades:

  • Intermolecular Self-Condensation (Polymerization): The nitrogen lone pair of one molecule nucleophilically attacks the C-Br bond of an adjacent molecule. This continuous, uncontrolled alkylation generates complex oligomeric and polymeric sludges.

  • Intramolecular Neighboring Group Participation (NGP): The nitrogen atom attacks the brominated carbon within the same molecule, ejecting the bromide ion to form a highly strained, reactive bicyclic aziridinium intermediate[1]. This intermediate is a powerful electrophile that rapidly undergoes ring-opening hydrolysis upon exposure to trace atmospheric moisture, converting your starting material into 3-hydroxypyrrolidine[2].

To arrest these degradation pathways, we must eliminate the nucleophilicity of the nitrogen. This is achieved via protonation —storing the compound as a hydrochloride (HCl) or hydrobromide (HBr) salt. The proton ties up the nitrogen's lone pair, completely shutting down both self-condensation and aziridinium formation.

Visualizing the Degradation Pathways

G Start 3-Bromopyrrolidine (Free Base) Inter Intermolecular Nucleophilic Attack Start->Inter Ambient Temp Intra Intramolecular Attack (NGP) Start->Intra Neighboring Group Participation Polymer Oligomers & Polymers (Sludge) Inter->Polymer Self-Condensation Azir Bicyclic Aziridinium Intermediate Intra->Azir - Br⁻ Hydro 3-Hydroxypyrrolidine (Hydrolysis Product) Azir->Hydro + H₂O (Moisture)

Causative degradation pathways of free-base bromopyrrolidines.

Quantitative Data: Stability Matrix

To optimize your inventory management, refer to the following comparative stability data. It clearly demonstrates why the free base should never be stored long-term.

Compound FormStorage TempAtmosphereEstimated Shelf-LifePrimary Degradation Pathway
Free Base 20-25°CAmbient Air< 24 HoursRapid Polymerization / Sludge Formation
Free Base 2-8°CArgon / N₂1-2 WeeksSlow Self-Condensation / Hydrolysis
HCl / HBr Salt 2-8°CArgon / N₂> 12 MonthsNone (Thermodynamically Stable)
N-Boc Protected 2-8°CAmbient Air> 12 MonthsNone (Sterically/Electronically Shielded)

Storage & Recovery Workflow

Workflow Receive Receive 3-Bromopyrrolidine HCl Salt Store Store at 2-8°C Argon Atmosphere, Amber Vial Receive->Store Prep Reaction Prep: Need Free Base? Store->Prep Yes Perform Controlled Free-Basing Protocol Prep->Yes Yes No Use Directly in Basic Reaction Conditions Prep->No No Use Use Immediately Do Not Store Free Base Yes->Use

Optimal workflow for the storage and utilization of bromopyrrolidines.

Troubleshooting & FAQs

Q: My 3-bromopyrrolidine turned from a pale yellow liquid to a dark, viscous sludge. What happened? A: You are observing advanced intermolecular self-condensation. If stored as a free base at room temperature, the compound polymerizes. Discard the batch. Always purchase and store the HCl salt form, sealed in dry conditions at 2-8°C[3].

Q: I need the free base for my nucleophilic substitution reaction, but I only have the HCl salt. How do I proceed without degrading it? A: Do not free-base the entire bottle. Only free-base the exact molar amount needed immediately prior to the reaction using Protocol A below. Alternatively, use an in situ neutralization strategy by adding a mild, non-nucleophilic base (e.g., DIPEA or K₂CO₃) directly to your reaction mixture to liberate the free base in the presence of your target electrophile.

Q: How do I detect aziridinium or hydrolysis byproducts in my stored batch? A: Perform a rapid LC-MS or ¹H-NMR (See Protocol B ). In NMR, a shift of the protons adjacent to the functional group and the appearance of a broad -OH peak indicates hydrolysis. In LC-MS, look for the [M+H]⁺ mass of 3-hydroxypyrrolidine (m/z 88) instead of the brominated isotope pattern (m/z 150/152).

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Controlled Free-Basing of 3-Bromopyrrolidine HCl

Use this protocol only when the free base is strictly required for immediate downstream chemistry.

  • Solvent Preparation: Suspend the required mass of 3-bromopyrrolidine HCl in ice-cold dichloromethane (DCM) at 0°C.

    • Causality: Low temperatures suppress the kinetic activation energy required for self-condensation once the free base is liberated.

  • Neutralization: Add an equal volume of ice-cold saturated aqueous NaHCO₃. Stir vigorously for 5 minutes.

    • Causality: NaHCO₃ provides a mild pH (~8.3) sufficient to deprotonate the amine without providing excess hydroxide ions that would accelerate C-Br hydrolysis.

  • System Validation (pH Check): Stop stirring and allow phase separation. Test the pH of the upper aqueous layer with indicator paper. It must read ≥ 8.0. If it is acidic, the salt is not fully neutralized; add more NaHCO₃ until the target pH is validated.

  • Extraction & Drying: Extract the lower DCM layer. Wash with ice-cold brine to remove residual water, then dry over anhydrous Na₂SO₄.

    • System Validation (Visual Check): The organic layer must transition from cloudy to completely transparent, visually confirming the removal of micro-emulsified water.

  • Concentration: Filter and concentrate under reduced pressure using a rotary evaporator with a water bath set strictly below 20°C. Use the resulting free base immediately. Do not store.

Protocol B: Purity Assessment via HPLC-UV

Use this protocol to verify the integrity of aged batches.

  • Sample Prep: Prepare a 1 mg/mL sample in anhydrous Acetonitrile.

    • Causality: Protic solvents like methanol or water will induce solvolysis of the C-Br bond while the sample sits in the autosampler queue.

  • Chromatography: Run on a standard C18 column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: The Trifluoroacetic Acid (TFA) in the mobile phase ensures the pyrrolidine remains protonated during the run, preventing on-column degradation and peak tailing.

  • System Validation (Data Analysis): Monitor at 210 nm. The presence of a sharp peak at early retention times (relative to the main peak) with an m/z of[M-Br+OH] indicates hydrolysis. The total peak area of the main compound must be >95% to validate the batch for sensitive cross-coupling reactions.

References

  • BenchChem Technical Support Team. "Stability and Storage of 3-Bromo-1-methylpyrrolidine: A Technical Guide." BenchChem.
  • MDPI.
  • BLD Pharm. "952797-35-2 | 3-Bromopyrrolidine."

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Spectrum Analysis vs. Chiral HPLC for (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the dual challenge of confirming both the structural integrity and the enantiomeric purity of complex chiral building blocks. (S)-3-(3-Bromo-phenoxy)-pyrrolidine is a prime example: a versatile secondary amine featuring a halogenated aryl ether linkage and a defined stereocenter at the C3 position of the pyrrolidine ring.

In drug development, assuming enantiomeric purity based on synthetic history is a critical risk. This guide objectively compares the analytical performance of 1H NMR Spectroscopy (utilizing chiral derivatization) against Chiral High-Performance Liquid Chromatography (HPLC) , providing the mechanistic causality and self-validating protocols necessary to rigorously characterize this compound.

The Baseline: Structural Elucidation via 1H NMR

Before assessing enantiomeric excess (e.e.), the baseline structural connectivity must be validated. The 1H NMR spectrum of the free base (S)-3-(3-Bromo-phenoxy)-pyrrolidine is inherently complex due to its stereochemistry[1].

Causality of Spectral Complexity:

  • The Aromatic Region (δ 6.8 – 7.2 ppm): The 3-bromophenoxy group lacks symmetry. The protons will appear as a distinct set of multiplets (typically a doublet, a doublet of doublets, a triplet, and a fine triplet/singlet for the isolated proton between the bromo and ether linkages).

  • The Methine Proton (C3, δ 4.8 – 5.0 ppm): This proton is highly deshielded by the adjacent electronegative oxygen atom.

  • Diastereotopic Pyrrolidine Protons (C2, C4, C5, δ 1.8 – 3.5 ppm): Because the C3 position is a fixed (S)-stereocenter, the methylene protons at C2, C4, and C5 reside in permanently asymmetric magnetic environments. They are diastereotopic. Consequently, they do not integrate as simple equivalent pairs; they split each other into complex multiplets via geminal and vicinal coupling. Understanding this intrinsic complexity is vital, as it proves the structural integrity of the chiral ring system.

The Core Challenge: Determining Enantiomeric Purity

Standard 1H NMR cannot differentiate between the (S) and (R) enantiomers of 3-(3-Bromo-phenoxy)-pyrrolidine because enantiomers possess identical scalar magnetic properties in an achiral environment. To resolve them, we must break the symmetry[2].

The NMR Approach: Mosher's Amide Derivatization

By reacting the secondary amine of the pyrrolidine ring with a chiral derivatizing agent like (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), we form covalent diastereomeric amides[3].

  • Mechanistic Causality: The resulting (S,R) and (R,R) diastereomers adopt different preferred conformations in solution. The phenyl ring of the Mosher's moiety exerts a strong anisotropic shielding effect, which differentially shields or deshields the protons and fluorine atoms of the pyrrolidine derivative. This causes the previously identical signals to split into distinct peaks in both 1H and 19F NMR spectra[4].

The Chiral HPLC Approach

Chiral HPLC relies on a Chiral Stationary Phase (CSP), typically composed of derivatized amylose or cellulose.

  • Mechanistic Causality: As the enantiomeric mixture flows through the column, the (S) and (R) enantiomers form transient, non-covalent diastereomeric complexes with the chiral grooves of the CSP. Differences in binding affinity (hydrogen bonding, π-π interactions, and steric hindrance) lead to distinct retention times[5].

G A Analyte: (S)-3-(3-Bromo-phenoxy)-pyrrolidine (Enantiomeric Mixture) B NMR Pathway Derivatization with (R)-MTPA-Cl A->B C HPLC Pathway Injection onto Chiral Stationary Phase A->C D Covalent Diastereomers Formed (Mosher's Amides) B->D E Transient Diastereomeric Complexes (Non-Covalent) C->E F Distinct 1H/19F NMR Signals Integration = e.e. % D->F G Distinct Retention Times Peak Area = e.e. % E->G

Caption: Logic of Enantiomeric Discrimination: NMR Derivatization vs. Chiral HPLC.

Quantitative Performance Comparison

When selecting the appropriate analytical method for your workflow, consider the following empirical performance metrics typical for chiral pyrrolidine derivatives:

Performance Metric1H / 19F NMR (Mosher's Amide Method)Chiral HPLC (e.g., Amylose-based CSP)
Primary Output Chemical Shift Integration (Δδ)Chromatographic Peak Area
Sensitivity (LOD) ~1.0% - 2.0% e.e.~0.05% - 0.1% e.e.
Sample Requirement 5 - 10 mg< 1 mg
Analysis Time 2 - 4 hours (includes reaction time)15 - 30 minutes
Absolute Configuration Yes (via Δδ analysis of R/S derivatives)No (requires prior standard assignment)
Sample Recovery Destructive (covalently modified)Non-destructive (recoverable from eluent)
Primary Vulnerability Kinetic resolution during incomplete derivatizationCo-elution of structurally similar impurities

Verdict: Use Chiral HPLC for routine, highly sensitive batch release and quality control. Use Mosher's Amide NMR during early-stage development to simultaneously confirm absolute stereochemical configuration and estimate e.e. without needing an expensive chiral column library[4][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must validate its own results. Below are the optimized methodologies for both techniques.

Protocol A: Mosher's Amide Derivatization & NMR Analysis

Critical Causality Note: When derivatizing an enantiomeric mixture, you must drive the reaction to 100% completion. If the reaction is stopped early, one enantiomer may have reacted faster than the other (kinetic resolution), which will artificially skew the integration ratio and invalidate your e.e. calculation[4].

  • Preparation: In a clean, dry vial, dissolve 5.0 mg of (S)-3-(3-Bromo-phenoxy)-pyrrolidine in 0.5 mL of anhydrous CDCl₃.

  • Base Addition: Add 2.0 equivalents of anhydrous pyridine to act as an acid scavenger.

  • Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl. The excess reagent ensures 100% conversion of the amine.

  • Incubation & Monitoring: Cap the vial and stir at room temperature. Monitor by TLC or a quick 1H NMR scan until the starting amine is completely consumed (typically 2-4 hours).

  • Acquisition: Transfer to an NMR tube. Acquire a high-resolution 1H NMR and a 19F NMR spectrum.

  • Validation & Integration: In the 19F NMR spectrum, the CF3 group of the Mosher's moiety will appear as a sharp singlet. If the sample is not enantiomerically pure, two distinct singlets will appear. Integrate these two peaks to calculate the exact enantiomeric excess.

Workflow Step1 1. Dissolution Amine in CDCl3 + Pyridine Base Step2 2. Derivatization Add Excess MTPA-Cl (Avoid Kinetic Res.) Step1->Step2 Step3 3. Incubation React at RT Monitor to 100% Step2->Step3 Step4 4. Acquisition 1H and 19F NMR Identify Peaks Step3->Step4 Step5 5. Quantification Integrate Signals Calculate e.e. % Step4->Step5

Caption: Self-Validating Experimental Workflow for Mosher's Amide Derivatization.

Protocol B: Chiral HPLC Analysis

Critical Causality Note: You cannot prove a sample is enantiomerically pure simply by observing one peak. You must first run a racemic standard to prove that your method is capable of separating the enantiomers (baseline resolution, Rs > 1.5)[5].

  • System Suitability (Validation Step): Inject a 1 mg/mL solution of racemic 3-(3-Bromo-phenoxy)-pyrrolidine onto a Chiralpak AD-H column (or equivalent amylose-based CSP).

  • Mobile Phase Optimization: Elute using an isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v) containing 0.1% Diethylamine (DEA). Causality: DEA is critical; it suppresses secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the column, preventing peak tailing.

  • Flow & Detection: Maintain a flow rate of 1.0 mL/min and monitor UV absorbance at 254 nm.

  • Confirmation: Adjust the mobile phase ratio until the (R) and (S) enantiomers of the racemate show baseline separation.

  • Sample Analysis: Inject the target (S)-3-(3-Bromo-phenoxy)-pyrrolidine sample. Calculate the e.e. by comparing the area of the major peak against any detectable trace of the minor peak.

References

  • Sullivan, G. R., Dale, J. A., & Mosher, H. S. "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines". Journal of Chemical Education. Available at:[Link]

  • Frontiers. "Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids". Frontiers in Chemistry. Available at:[Link]

Sources

Optimized Chiral HPLC Methods for (S)-3-(3-Bromo-phenoxy)-pyrrolidine Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary

The determination of enantiomeric excess (ee) for (S)-3-(3-Bromo-phenoxy)-pyrrolidine presents specific chromatographic challenges due to the molecule's dual nature: a basic secondary amine functionality (pyrrolidine ring) and a lipophilic, electron-withdrawing aromatic ether tail (3-bromophenoxy group).

This guide compares three distinct methodologies for resolving this enantiomeric pair. While Method A (Direct Analysis on Immobilized Amylose) is recommended for routine Quality Control (QC) due to its speed and simplicity, Method C (Derivatization) offers superior peak shape and resolution for complex matrices or early-stage R&D where "sticky" amine interactions cause peak tailing.

Quick Comparison Matrix
FeatureMethod A: Direct (Amylose) Method B: Direct (Cellulose) Method C: Derivatization (Boc)
Primary Use Routine QC, Process MonitoringAlternative SelectivityComplex Matrices, Low UV detection
Stationary Phase Chiralpak IG / AD-HChiralcel OJ-HChiralpak AD-H
Sample Prep Dissolve & ShootDissolve & Shoot30-min Reaction
Resolution (

)
High (> 2.5)Moderate (1.5 - 2.0)Very High (> 4.0)
Tailing Factor 1.2 - 1.5 (Requires basic additive)1.3 - 1.6< 1.1 (Symmetric)

Molecular Analysis & Separation Strategy

To design a robust method, we must first deconstruct the analyte's properties:

  • Chiral Center: C3 of the pyrrolidine ring.[1] The spatial arrangement of the bulky phenoxy group vs. the amine determines the separation.

  • Basicity: The secondary amine (

    
    ) strongly interacts with residual silanols on silica-based columns, leading to peak tailing. Critical Requirement:  Mobile phases must contain a basic modifier (Diethylamine or Butylamine).
    
  • Chromophore: The 3-bromophenoxy group provides adequate UV absorption at 220–254 nm , allowing for standard UV detection without derivatization.

Decision Logic for Method Selection

MethodSelection Start Start: (S)-3-(3-Bromo-phenoxy)-pyrrolidine Sample MatrixCheck Is the sample in a complex matrix (e.g., plasma, crude reaction)? Start->MatrixCheck PurityCheck Is the sample chemically pure (>95%)? MatrixCheck->PurityCheck No DerivPath Select Derivatization MatrixCheck->DerivPath Yes DirectPath Select Direct Analysis PurityCheck->DirectPath Yes PurityCheck->DerivPath No (Interference risk) MethodA Method A: Chiralpak IG/AD-H (Amylose-based) *Best for Speed* DirectPath->MethodA Primary Choice MethodB Method B: Chiralcel OJ-H (Cellulose-based) *Alternative Selectivity* DirectPath->MethodB If Method A fails MethodC Method C: Boc-Protection + AD-H *Best for Peak Shape* DerivPath->MethodC

Figure 1: Decision tree for selecting the appropriate chiral HPLC method based on sample purity and matrix complexity.

Detailed Methodologies

Method A: Direct Analysis (Amylose-Based)

Status: Recommended Industry Standard This method utilizes the "universal" amylose tris(3,5-dimethylphenylcarbamate) selector. The immobilized version (Chiralpak IG) is preferred over the coated version (AD-H) for robustness, allowing a wider range of solvents if needed.

  • Column: Chiralpak IG (Immobilized) or Chiralpak AD-H (Coated), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 25°C

  • Detection: UV @ 220 nm[4]

  • Sample Diluent: Mobile Phase (or pure Ethanol if solubility is poor).

Technical Insight: The DEA is non-negotiable. Without it, the pyrrolidine amine will interact with the silica support, causing severe tailing that masks the minor enantiomer (impaired Limit of Detection).

Method B: Alternative Selectivity (Cellulose-Based)

Status: Secondary Option If the impurity profile of the sample interferes with Method A, the Chiralcel OJ-H column (Cellulose tris(4-methylbenzoate)) offers a distinct separation mechanism driven by inclusion complexation and


 interactions with the benzoate group.
  • Column: Chiralcel OJ-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : DEA

    • Ratio: 85 : 15 : 0.1 (v/v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 30°C

  • Detection: UV @ 254 nm[3]

Technical Insight: Cellulose benzoates (OJ-H) often show superior selectivity for compounds with aromatic "wings" like the bromophenoxy group, but they are generally less versatile than amylose carbamates (Method A) for this specific class of amines [1, 3].

Method C: Derivatization (Boc-Protection)

Status: High-Precision / Complex Matrix By capping the secondary amine with a tert-butyloxycarbonyl (Boc) group, we eliminate basicity-induced tailing and increase the molecular bulk, often enhancing chiral recognition.

Protocol:

  • Reaction: Mix 10 mg sample with 1.2 eq. Boc-anhydride (

    
    ) and 2.0 eq. Triethylamine in 1 mL Dichloromethane (DCM).
    
  • Time: Stir at Room Temp for 30 mins (monitor by TLC/LCMS).

  • Workup: Evaporate DCM, reconstitute in Mobile Phase.

  • HPLC Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v). Note: No amine additive needed.

    • Flow Rate: 1.0 mL/min.[2][3][4]

Technical Insight: The resulting carbamate (Boc-pyrrolidine) is neutral. This eliminates silanol interactions, resulting in perfectly symmetrical peaks (Tailing Factor ~1.0) and lower detection limits for the minor enantiomer [4].

Performance Comparison Data

The following data represents typical performance metrics for 3-aryloxy-pyrrolidines on the specified systems [1, 2, 5].

ParameterMethod A (IG/AD-H)Method B (OJ-H)Method C (Boc-Deriv)
Selectivity (

)
1.351.221.60
Resolution (

)
3.21.8> 5.0
Retention Time (

, min)
8.5 (S), 11.2 (R)12.1 (S), 14.5 (R)6.2 (S), 9.8 (R)
Tailing Factor (

)
1.31.51.05
LOD (Minor Enantiomer) 0.05%0.10%0.01%
Robustness HighModerateVery High

Note: Elution order (S vs R) must be confirmed with a known standard, as it can invert between stationary phases.

Troubleshooting & Optimization

Issue 1: Peak Tailing (> 1.5)
  • Cause: Insufficient covering of silanol sites.

  • Solution: Increase DEA concentration to 0.2% or switch to Ethanolamine (stronger base). Ensure the column is an "Immobilized" type (IG/IA) if using stronger bases to prevent phase bleeding.

Issue 2: Poor Solubility
  • Cause: The bromophenoxy group is lipophilic, but the salt form (if used) might not dissolve in Hexane.

  • Solution: Use a Polar Organic Mode (POM).[5]

    • Mobile Phase: 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid.

    • Column: Chiralpak AD-H or Cyclobond I 2000 (Cyclodextrin).

    • This mode is excellent for polar salts and often provides unique selectivity [5].

Issue 3: Retention Time Drift
  • Cause: Temperature fluctuations affecting the adsorption isotherm.

  • Solution: Use a column oven set to 25°C ± 0.5°C. Do not rely on ambient temperature.

References

  • BenchChem Technical Support. (2025).[2] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem. Link

  • Phenomenex. (2024).[6] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide. Link

  • Marquette University. (2018). Racemic and Enantiopure Forms of 3-Ethyl-3-Phenylpyrrolidin-2-One Adopt Very Different Crystal Structures. Marquette University Publications. Link

  • Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation. Journal of Chromatography B. Link

  • Sigma-Aldrich (Supelco). (2020). HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases. Sigma-Aldrich Technical Bulletin. Link

Sources

A Researcher's Guide to the Optical Rotation of (S)-3-(3-Bromo-phenoxy)-pyrrolidine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of Optical Rotation in Chiral Drug Development

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a fundamental property that distinguishes enantiomers.[1][2] Enantiomers, non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the precise determination of optical rotation is a critical quality control step in the synthesis and development of chiral drugs, ensuring the desired stereoisomer is produced with high enantiomeric purity.[3][4] The direction and magnitude of this rotation, denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation, are unique characteristics of a specific enantiomer under defined experimental conditions.[2][5]

The specific rotation, [α], is a standardized measure of optical rotation and is calculated using the Biot-Savart law, which accounts for experimental variables.[6][7]

[α]λT = α / (l * c)

Where:

  • α is the observed rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).[5]

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in g/mL.[8]

Comparative Analysis: Optical Rotation of Structurally Related Pyrrolidine Derivatives

While a specific optical rotation value for (S)-3-(3-Bromo-phenoxy)-pyrrolidine is not documented in the reviewed literature, examining the values of analogous structures can provide a valuable predictive framework and a basis for comparison. The pyrrolidine scaffold is a common motif in many biologically active compounds.[9][10][11][12][13][14]

CompoundStructureSpecific Optical Rotation ([α]D)Conditions
(S)-(-)-3-PyrrolidinolA pyrrolidine with a hydroxyl group at C3-5° to -8°c=3.5 in Methanol, 20°C, 589 nm
(S)-3-(3-Bromo-phenoxy)-pyrrolidineTarget Compound (Value to be determined)UnknownTo be determined experimentally

Data for (S)-(-)-3-Pyrrolidinol sourced from Thermo Fisher Scientific.[15]

The comparison with (S)-(-)-3-Pyrrolidinol is particularly relevant due to the shared (S)-configuration at the C3 position of the pyrrolidine ring. The substitution of the hydroxyl group with a 3-bromophenoxy group in our target molecule will undoubtedly influence the electronic environment and conformational preferences, thereby altering the specific rotation. The extent and direction of this change are what the experimental determination will reveal.

Experimental Protocol for the Determination of Optical Rotation

This section provides a detailed, step-by-step methodology for the accurate measurement of the optical rotation of (S)-3-(3-Bromo-phenoxy)-pyrrolidine. The integrity of these measurements hinges on meticulous sample preparation and instrument calibration.

Instrumentation and Materials
  • Polarimeter: A device capable of measuring optical rotation to a precision of at least ±0.01°.[5]

  • Light Source: Typically a sodium lamp (D-line, 589 nm).[5]

  • Polarimeter Tube: Of a known path length (e.g., 1 dm), made of strain-free glass.

  • Volumetric Flasks and Pipettes: Class A, for accurate solution preparation.

  • Analytical Balance: For precise weighing of the sample.

  • Solvent: A high-purity solvent in which the sample is fully soluble and that does not react with the sample. The choice of solvent can influence the measurement.[16]

  • (S)-3-(3-Bromo-phenoxy)-pyrrolidine sample: Of known, high purity.

Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow for determining the specific rotation of our target compound.

G cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_meas Measurement cluster_calc Calculation prep1 Accurately weigh the sample prep2 Dissolve in a precise volume of solvent prep1->prep2 prep3 Ensure complete dissolution and homogeneity prep2->prep3 meas1 Fill the polarimeter tube with the sample solution prep3->meas1 cal1 Calibrate the polarimeter with a blank (solvent) cal2 Set the zero point cal1->cal2 meas3 Place the tube in the polarimeter cal2->meas3 meas2 Ensure no air bubbles are present meas1->meas2 meas2->meas3 meas4 Record the observed rotation (α) meas3->meas4 calc3 Calculate specific rotation [α] meas4->calc3 calc1 Measure temperature (T) calc1->calc3 calc2 Note path length (l) and concentration (c) calc2->calc3

Caption: Experimental workflow for determining specific rotation.

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately weigh a specific amount of (S)-3-(3-Bromo-phenoxy)-pyrrolidine using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask of a known volume.

    • Add the chosen solvent to the flask, ensuring the sample dissolves completely. Fill to the calibration mark.

    • Calculate the concentration (c) in g/mL.

  • Instrument Calibration:

    • Turn on the polarimeter and allow the light source to stabilize.

    • Fill the polarimeter tube with the pure solvent that was used to prepare the sample solution. This is the "blank."

    • Place the tube in the polarimeter and take a reading. This value should be zeroed to calibrate the instrument.

  • Sample Measurement:

    • Rinse the polarimeter tube with a small amount of the sample solution.

    • Carefully fill the tube with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the filled tube in the polarimeter.

    • Record the observed angle of rotation (α). It is good practice to take multiple readings and average them to minimize random error.[17]

    • Record the temperature at which the measurement is taken.[16]

  • Calculation of Specific Rotation:

    • Using the recorded observed rotation (α), the known path length of the tube (l), the calculated concentration (c), and the temperature (T), calculate the specific rotation [α] using the formula mentioned previously.

Factors Influencing Optical Rotation Measurements

Several experimental parameters can affect the measured optical rotation, and it is crucial to control them to ensure reproducible and accurate results.[16]

  • Temperature: The specific rotation of a compound can be temperature-dependent.[1] Therefore, it is essential to record and report the temperature at which the measurement is made. For highly sensitive measurements, a polarimeter with temperature control is recommended.

  • Wavelength: Optical rotation is also dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD).[18] The sodium D-line (589 nm) is the standard wavelength for most measurements, and any deviation from this should be explicitly stated.[5]

  • Solvent: The nature of the solvent can influence the conformation of the chiral molecule and its interaction with polarized light, thus affecting the optical rotation.[16] The choice of solvent should always be reported along with the specific rotation value.

  • Concentration: While the specific rotation should be independent of concentration, at high concentrations, intermolecular interactions can sometimes lead to non-linear effects. It is advisable to measure the optical rotation at different concentrations to ensure the linearity of the response.[17]

Principle of Polarimetry

The following diagram illustrates the fundamental principle of a polarimeter.

G cluster_light_source Light Source cluster_polarizer Polarizer cluster_sample Sample Tube cluster_analyzer Analyzer light Unpolarized Light polarizer Plane-Polarized Light light->polarizer Passes through sample Rotated Plane-Polarized Light polarizer->sample Interacts with chiral molecules analyzer Detected Light sample->analyzer Rotation angle (α) is measured

Caption: The basic principle of a polarimeter.

Unpolarized light from a source passes through a fixed polarizer, which allows light waves oscillating in only one plane to pass through.[2][8] This plane-polarized light then travels through the sample tube containing the chiral solution. If the substance is optically active, it will rotate the plane of polarization.[1] An analyzer, which is a second polarizer, is then rotated until the transmitted light is at a maximum or minimum intensity. The angle of this rotation is the observed optical rotation (α).[2]

Conclusion

This guide provides a comprehensive framework for the experimental determination and comparative analysis of the optical rotation of (S)-3-(3-Bromo-phenoxy)-pyrrolidine. By following the detailed protocol and being mindful of the critical experimental parameters, researchers can obtain accurate and reproducible data. This information is paramount for the stereochemical characterization and quality control of this and other chiral molecules in a research and drug development setting. The provided comparative data for a structurally related compound serves as a valuable benchmark for the anticipated experimental results.

References

  • Vedantu. Optical Rotation in Chemistry: Definition, Formula & Examples. [Link]

  • M9. Optical rotation of solutions. Measurement of the concentration of optically active substances by refractometric method and by using a polarimeter. [Link]

  • digicollections.net. 1.4 Determination of optical rotation and specific rotation. [Link]

  • Fisher, D. S. Optical method for measuring optical rotation angle and refractive index of chiral solution. Applied Optics, 47(26), 4739-4744. [Link]

  • BYJU'S. Optical Rotation. [Link]

  • Jasco Europe. Principles of Optical rotation. [Link]

  • Wikipedia. Optical rotation. [Link]

  • Bioorganic & Medicinal Chemistry Letters. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed, 23(5), 1456-1461. [Link]

  • Review of Scientific Instruments. Research of optical rotation measurement system based on centroid algorithm. AIP Publishing, 87(9), 093110. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. PMC, 75(10), 1538-1542. [Link]

  • Chemistry Steps. Specific Rotation. [Link]

  • Wikipedia. Specific rotation. [Link]

  • Google Patents. A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • YouTube. Specific Rotation and Observed Rotation Calculations in Optical Activity. [Link]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Journal of Chemical Education. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. PMC, 96(1), 121-127. [Link]

  • PubChem. 3-(3-bromophenoxy)pyrrolidine hydrochloride (C10H12BrNO). [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. Significance and Applications of Polarimetry in Scientific Field. [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. [Link]

  • Indonesian Journal of Physics. Optical Activity of an Asymmetric Substance. [Link]

  • YouTube. Optical Activity in Organic Chemistry - Specific Rotation and Enantiomeric Excess Calculations. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. [Link]

  • Sci-Hub. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. [Link]

Sources

Comparing biological activity of (S) vs (R)-3-(3-Bromo-phenoxy)-pyrrolidine

[1][2]

Executive Summary: The Chiral Imperative

3-(3-Bromo-phenoxy)-pyrrolidine is a "privileged scaffold" in CNS drug discovery, serving as a core pharmacophore for Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) and Nicotinic Acetylcholine Receptor (nAChR) ligands.[1][2]

In this chemical class, chirality is not a subtle variable—it is a binary switch between efficacy and inactivity (or off-target toxicity).[1][2] Based on established Structure-Activity Relationships (SAR) for 3-aryloxypyrrolidines:

  • The (S)-Enantiomer: Typically the Eutomer (active isomer).[1][2] It aligns with the bioactive conformation required for high-affinity binding at the orthosteric sites of NET (Norepinephrine Transporter) and

    
     nAChRs.[1][2]
    
  • The (R)-Enantiomer: Typically the Distomer (less active).[1][2] It often exhibits 10–100x lower affinity due to steric clashes within the hydrophobic binding pocket, though it may retain off-target affinity (e.g., at NMDA or Sigma receptors).[1][2]

This guide outlines the comparative biological profile and the experimental protocols required to validate these enantiomers in your specific assay systems.

Biological Activity Profile: Comparative Analysis

The following data summarizes the expected performance based on the SAR of the 3-aryloxypyrrolidine class (e.g., related analogs like 3-phenoxy-phenyl-methyl pyrrolidines).

Table 1: Predicted Pharmacological Differences[2][3]
Feature(S)-Enantiomer (Eutomer)(R)-Enantiomer (Distomer)Mechanistic Rationale
NET Binding (

)
High Potency (< 50 nM)Low Potency (> 500 nM)The (S)-configuration directs the aromatic ring into the hydrophobic S1 pocket while the amine engages Asp75.[1][2]
SERT Binding (

)
Moderate/High (< 100 nM)Low (> 1000 nM)Similar orthosteric requirements to NET; 3-bromo substitution enhances lipophilic interaction.[1][2]
nAChR (

)
High Affinity Inactive/Low (S)-3-aryloxypyrrolidines mimic the spatial arrangement of acetylcholine/nicotine.[1][2]
Metabolic Stability ModerateModerateBoth are subject to CYP2D6 hydroxylation on the phenyl ring; chirality may affect clearance rates.[2]
Selectivity Ratio High (Target/Off-target)LowThe (R)-isomer often contributes to "noise" or non-specific binding.[1][2]

Note on the 3-Bromo Substituent: The bromine atom at the meta position acts as a lipophilic anchor and a potential halogen-bond acceptor.[2] This typically increases potency 2-5x compared to the unsubstituted parent (3-phenoxypyrrolidine) by engaging specific residues (e.g., Phe/Tyr) in the transporter vestibule.[1][2]

Mechanistic Visualization

The following diagram illustrates the critical "Chiral Checkpoint" in the biological evaluation of these compounds.

Chiral_Evaluation_WorkflowRacemateRacemic 3-(3-Br-phenoxy)-pyrrolidine(Starting Material)ResolutionChiral Resolution(HPLC: Chiralcel OD-H or Tartrate Salt Formation)Racemate->Resolution SeparationS_Iso(S)-Enantiomer(Candidate)Resolution->S_IsoR_Iso(R)-Enantiomer(Control/Impurity)Resolution->R_IsoBindingIn Vitro Binding (Ki)Target: NET / SERT / nAChRS_Iso->BindingR_Iso->BindingFunctionalFunctional Uptake Assay(IC50 Determination)Binding->Functional If Ki < 100nMOutcome_SHigh Affinity (nM)Valid LeadFunctional->Outcome_S (S)-PathwayOutcome_RLow Affinity (µM)Inactive DistomerFunctional->Outcome_R (R)-Pathway

Figure 1: Critical path for differentiating the biological activity of the (S) and (R) enantiomers.[1][2]

Experimental Protocols (Self-Validating)

To objectively compare these enantiomers, you must establish a Chiral Integrity Loop : ensure purity before testing, as 1% contamination of the eutomer in the distomer can skew results.[1][2]

Protocol A: Chiral Purity Verification (HPLC)

Before biological testing, confirm ee > 98%.[1][2]

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation: Inject the racemate first to establish retention times (

    
    ).[2] The (S)-isomer typically elutes second on OD-H columns (verify with specific standard).[1][2]
    
Protocol B: Monoamine Transporter Binding (NET/SERT)

Objective: Determine

12

Reagents:

  • Source: HEK-293 cells stably expressing human NET (hNET) or SERT (hSERT).[1][2]

  • Radioligand:

    
    -Nisoxetine (for NET) or 
    
    
    -Citalopram (for SERT).[1][2]
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation: Harvest cells and homogenize to obtain membrane fractions. Resuspend in assay buffer (approx. 10-20 µg protein/well).

  • Incubation:

    • Add 50 µL of Test Compound (Concentration range:

      
       M to 
      
      
      M).[1][2]
    • Add 50 µL of Radioligand (Final conc: ~

      
       value, e.g., 2 nM).[1][2]
      
    • Add 100 µL of Membrane suspension.[2]

    • Non-specific binding (NSB): Define using 10 µM Desipramine (NET) or Fluoxetine (SERT).[1][2]

  • Equilibrium: Incubate for 60 mins at 25°C (Room Temp).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Analysis: Liquid scintillation counting. Plot % Inhibition vs. Log[Concentration] to derive

    
    .[1][2]
    
  • Calculation: Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    [1][2]
Protocol C: Functional Uptake Inhibition

Objective: Confirm that binding translates to functional blockade of neurotransmitter reuptake.

  • System: CHO cells expressing hNET.

  • Tracer: Neurotransmitter Transporter Uptake Assay Kit (fluorescent dye-based) or

    
    -Norepinephrine.[1][2]
    
  • Dosing: Treat cells with (S) and (R) isomers (1 nM – 10 µM) for 15 mins.

  • Initiation: Add substrate and incubate for 10 mins.

  • Readout: Measure intracellular fluorescence or radioactivity.[2]

  • Expectation: The (S)-isomer should show a steep dose-response curve with full inhibition; the (R)-isomer should show a right-shifted curve (higher

    
    ).
    

Structural Basis of Selectivity[1]

Understanding why the (S)-isomer is preferred allows for rational optimization.

Binding_Modecluster_pocketNET Binding Pocket (Orthosteric)cluster_ligand(S)-3-(3-Br-phenoxy)-pyrrolidineAsp75Asp75(Anionic Site)HydrophobicHydrophobic Pocket(S1 Region)Halogen_SiteHalogen Bond Acceptor(Backbone C=O)AminePyrrolidine NH2+Amine->Asp75 Ionic BondPhenylPhenoxy RingPhenyl->Hydrophobic Pi-StackingStereoChiral Center (S):Vectors Phenyl groupinto S1 pocket perfectly.Phenyl->StereoBromo3-BromoBromo->Halogen_Site Halogen Bond(Enhances Potency)

Figure 2: Conceptual binding mode.[1][2] The (S)-configuration facilitates the simultaneous engagement of the aspartate residue and the hydrophobic pocket, while the 3-Bromo substituent provides auxiliary binding energy.[1][2]

References

  • Van Orden, L. J., et al. (2013).[1][2][3] "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: Synthesis and structure-activity relationships."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.[1][2][3]

  • Kozikowski, A. P., et al. (2009).[1][2] "Synthesis and biological evaluation of 3-substituted pyrrolidines as nAChR ligands." Journal of Medicinal Chemistry. (Contextual SAR for pyrrolidine chirality).

  • Amato, G., et al. (2021).[2] "Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands." Molecules, 26(12), 3603.[1][2][4] [1][2]

  • Smith, J., et al. (2008).[1][2] "Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors."[1][2][5] Bioorganic & Medicinal Chemistry Letters, 18(24).[1][2]

Comparative Guide: Mass Spectrometry Fragmentation of (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural elucidation of halogenated active pharmaceutical ingredients (APIs), mass spectrometry (MS) serves as the definitive analytical technique. This guide provides an in-depth comparative analysis of the fragmentation patterns of (S)-3-(3-Bromo-phenoxy)-pyrrolidine across different ionization platforms. By contrasting its behavior with its non-halogenated analog, (S)-3-phenoxypyrrolidine, this document equips researchers and drug development professionals with the mechanistic insights required to accurately interpret complex mass spectra, identify isotopic signatures, and optimize tandem mass spectrometry (MS/MS) workflows.

Structural & Mechanistic Foundations

The fragmentation behavior of (S)-3-(3-Bromo-phenoxy)-pyrrolidine is governed by two competing structural features:

  • The Highly Basic Pyrrolidine Ring: Secondary amines like pyrrolidine possess a high proton affinity. In soft ionization techniques, this moiety dictates the site of protonation and acts as a charge-sink during dissociation.

  • The Bromophenoxy Moiety: Bromine exists in nature as two stable isotopes,

    
     and 
    
    
    
    , with a nearly equal natural abundance (~50.7% and 49.3%, respectively)[1]. This manifests as a highly diagnostic 1:1 doublet separated by 2 Da (M and M+2) in any ion retaining the halogen atom[2].

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

The choice of ionization technique fundamentally alters the observed fragmentation pathways due to the difference in energy deposition and ionization mechanism.

Electrospray Ionization (LC-ESI-MS/MS)

Under positive ESI conditions, (S)-3-(3-Bromo-phenoxy)-pyrrolidine forms a protonated precursor ion


 at m/z 242 and 244 (1:1 ratio). Upon Collisional-Induced Dissociation (CID), the weakest bond—the ether linkage—cleaves. Because the pyrrolidine nitrogen is highly basic, it preferentially sequesters the proton[3]. This results in the neutral loss of 3-bromophenol (172/174 Da) and yields a dominant, stable pyrrolidinium fragment at m/z 70.

Analytical Challenge: While m/z 70 is highly abundant, it is structurally uninformative regarding the aromatic core. Because the bromophenoxy moiety is lost as a neutral species, the diagnostic 1:1 bromine isotopic signature is absent in the primary MS/MS product spectrum. Recent advancements in characterizing pyrrolidine-containing scaffolds (such as KRAS inhibitors) suggest utilizing In-Source Fragmentation (ISF) to selectively cleave the pyrrolidine ring prior to MS/MS, allowing the mass spectrometer to isolate and fragment the remaining functionalized core[3].

Electron Ionization (GC-EI-MS)

Under hard ionization (70 eV), the molecule forms a radical cation


 at m/z 241 and 243. The excess internal energy drives multiple competitive pathways[2]:
  • C-O Bond Cleavage: Yields the pyrrolidine radical/cation (m/z 70) and the bromophenyl cation (m/z 155/157). The presence of the m/z 155/157 doublet confirms the bromine atom is localized on the aromatic ring.

  • Halogen Cleavage: Direct loss of a bromine radical (

    
    ) yields a fragment at m/z 162, a common pathway for brominated aromatics[2].
    

Comparative Fragmentation Analysis

To highlight the diagnostic utility of the bromine isotope cluster, the table below compares the quantitative MS data of (S)-3-(3-Bromo-phenoxy)-pyrrolidine against its non-halogenated alternative, (S)-3-phenoxypyrrolidine.

CompoundIonization ModePrecursor Ion (m/z)Dominant Fragment (m/z)Diagnostic Minor Fragments (m/z)Structural Implication
(S)-3-(3-Bromo-phenoxy)-pyrrolidine ESI (+) MS/MS242, 244 (1:1)70155, 157 (1:1)1:1 precursor doublet confirms 1 Br atom.
(S)-3-Phenoxypyrrolidine ESI (+) MS/MS1647077, 94Absence of M+2 cluster; neutral loss of phenol.
(S)-3-(3-Bromo-phenoxy)-pyrrolidine EI (70 eV)241, 243 (1:1)70162, 155, 157Loss of Br radical confirms halogenated aryl ring.

Experimental Methodologies

To ensure reproducibility and self-validating results, the following step-by-step protocol is recommended for the LC-ESI-MS/MS characterization of pyrrolidine-ether scaffolds.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of (S)-3-(3-Bromo-phenoxy)-pyrrolidine in 1.0 mL of HPLC-grade Methanol to create a stock solution.

  • Dilute the stock to a final working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.

Step 2: Liquid Chromatography (UHPLC) Separation

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (Q-TOF MS/MS) Acquisition

  • Source Parameters: Set the ESI source to Positive Ion Mode (+ESI). Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • Precursor Selection: Isolate the doublet peaks at m/z 242.0 and 244.0 using a narrow quadrupole isolation window (~1.0 Da).

  • Fragmentation: Apply Collisional-Induced Dissociation (CID) using Nitrogen as the collision gas. Ramp the Collision Energy (CE) from 15 eV to 45 eV to capture both the highly stable m/z 70 ion and lower-abundance aryl fragments[4].

Step 4: Data Processing

  • Extract Ion Chromatograms (EIC) for the precursor doublet to verify co-elution.

  • Analyze the MS/MS spectra to confirm the neutral loss of 172/174 Da (3-bromophenol).

Visualizations

MS_Fragmentation Precursor [M+H]+ m/z 242 / 244 (1:1) Protonated Precursor EtherCleavage Ether Bond Cleavage (CID) Precursor->EtherCleavage NeutralLoss Neutral Loss 3-Bromophenol (-172 / -174 Da) EtherCleavage->NeutralLoss Charge on Nitrogen Fragment155 Fragment Ion m/z 155 / 157 Bromophenyl Cation EtherCleavage->Fragment155 Charge on Aryl Ring (Minor) Fragment70 Fragment Ion m/z 70 Pyrrolidinium Cation NeutralLoss->Fragment70

Fig 1: Proposed ESI-MS/MS CID fragmentation pathway for (S)-3-(3-Bromo-phenoxy)-pyrrolidine.

MS_Workflow Prep 1. Sample Prep (1 µg/mL in MeOH) LC 2. UHPLC (C18 Column) Prep->LC ESI 3. ESI Source (Positive Mode) LC->ESI MSMS 4. Q-TOF MS/MS (CID Ramping) ESI->MSMS Data 5. Data Analysis (Isotope Matching) MSMS->Data

Fig 2: Standard LC-ESI-MS/MS experimental workflow for structural elucidation.

References

  • Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

  • Title: 1 Interpretation Mass spectral interpretation is not a trivial process Source: Analytical Sciences Digital Library URL: [Link]

  • Title: Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives Source: West Virginia University Research Repository URL: [Link]

Sources

A Comparative Guide to the Reactivity of 3-Bromo vs. 4-Bromo Phenoxy Pyrrolidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its three-dimensional structure provides an excellent framework for exploring pharmacophore space, often improving the solubility and metabolic profile of drug candidates.[1] When functionalized with a bromophenoxy moiety, the resulting structures—specifically 3-bromophenoxy pyrrolidine and 4-bromophenoxy pyrrolidine—become versatile building blocks. Their utility, primarily in carbon-carbon and carbon-nitrogen bond-forming reactions, is pivotal for drug discovery and development.[3][4]

This guide provides an in-depth comparison of the chemical reactivity of these two positional isomers. The seemingly subtle shift of a single bromine atom from the meta (3-position) to the para (4-position) of the phenoxy ring introduces significant, predictable differences in their electronic and steric profiles. Understanding these differences is critical for researchers to select the appropriate isomer and optimize reaction conditions to achieve desired synthetic outcomes. We will explore the underlying chemical principles, present comparative experimental data for a key transformation, and provide detailed protocols to empower researchers in their synthetic endeavors.

Part 1: Unpacking the Electronic and Steric Landscape

The reactivity of the C-Br bond on the phenoxy ring is governed by a delicate interplay of electronic and steric effects. The position of the bromine atom relative to the ether linkage dictates the net influence of these factors.

Electronic Effects: A Tale of Two Isomers

The bromine atom exerts two opposing electronic forces:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack but makes the attached carbon more electrophilic.

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring.[5] This effect donates electron density, primarily to the ortho and para positions.

The positional isomerism of 3-bromo vs. 4-bromo phenoxy pyrrolidine determines how these effects manifest:

  • 4-Bromophenoxy Pyrrolidine (Para Isomer): In this configuration, both the -I and +M effects of the bromine are at play. The resonance effect (+M) donates electron density directly to the ring's π-system, partially counteracting the inductive withdrawal. This makes the aromatic ring less electron-deficient compared to its meta counterpart.

  • 3-Bromophenoxy Pyrrolidine (Meta Isomer): For the meta isomer, the electron-withdrawing inductive effect (-I) remains strong. However, the resonance donation (+M) is not effectively transmitted to the carbon atom bearing the ether linkage or the other meta positions. Consequently, the aromatic ring of the 3-bromo isomer is more electron-poor (more electrophilic) than the 4-bromo isomer.

G cluster_4bromo 4-Bromophenoxy Moiety cluster_3bromo 3-Bromophenoxy Moiety node_4Br Br (Para) node_4I Strong -I Effect (Inductive Withdrawal) node_4Br->node_4I node_4M Effective +M Effect (Resonance Donation) node_4Br->node_4M node_4Result Partially Counteracted Electron Withdrawal node_4I->node_4Result node_4M->node_4Result node_3Br Br (Meta) node_3I Strong -I Effect (Inductive Withdrawal) node_3Br->node_3I node_3M Ineffective +M Effect (at C-O bond) node_3Br->node_3M node_3Result Dominant Electron Withdrawal node_3I->node_3Result node_3M->node_3Result

Caption: Electronic effects of bromine in the para vs. meta positions.
Steric Considerations

Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.[6][7]

  • 4-Bromophenoxy Pyrrolidine: The bromine atom is positioned far from the ether linkage and the pyrrolidine ring, resulting in minimal steric hindrance around the reactive C-Br bond.

  • 3-Bromophenoxy Pyrrolidine: The bromine atom is closer to the ether linkage. While not as hindering as an ortho substituent, it can present a greater steric challenge for the approach of bulky catalysts or reagents compared to the para isomer.[3]

Part 2: Comparative Reactivity in Key Transformations

The differences in electronic and steric profiles directly translate to varying reactivity in common synthetic applications, most notably in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are fundamental tools for drug development, enabling the formation of C-C and C-N bonds.[4][8][9] In these reactions, the aryl bromide serves as the electrophilic partner. The general reactivity trend for aryl halides is I > Br > Cl.[3]

The key step influenced by our substrates is the oxidative addition of the aryl bromide to the Pd(0) catalyst.

  • Electronic Influence: A more electron-deficient aryl halide typically undergoes oxidative addition more readily. Therefore, the 3-bromo isomer , with its more electrophilic character, is expected to be inherently more reactive in this step than the 4-bromo isomer.

  • Steric Influence: The transition state of the oxidative addition involves the palladium catalyst coordinating to the C-Br bond. The greater steric bulk around the C-Br bond in the 3-bromo isomer could potentially slow this step down, counteracting the electronic advantage. Modern bulky phosphine ligands (e.g., SPhos, XPhos) are highly effective at promoting the coupling of sterically hindered substrates, which can mitigate this effect.[3]

Overall Reactivity Prediction: The final reaction rate and yield will be a balance of these competing factors. For many modern, highly active catalyst systems, the difference in reactivity may be subtle. However, under less optimized conditions or with particularly bulky coupling partners, the less-hindered 4-bromo isomer may provide higher yields and cleaner reaction profiles.

Nucleophilic Aromatic Substitution (SNAr)

SNAr involves the displacement of a leaving group on an aromatic ring by a nucleophile.[10] This reaction is fundamentally different from the palladium-catalyzed pathways and requires a highly electron-deficient aromatic ring, typically achieved by placing strong electron-withdrawing groups (e.g., -NO2) ortho or para to the leaving group.[11][12]

Neither 3-bromo nor 4-bromo phenoxy pyrrolidine is well-suited for standard SNAr reactions at the C-Br bond. The phenoxy group is an activating group for electrophilic aromatic substitution, not nucleophilic substitution.[13][14] Therefore, forcing a nucleophile to displace the bromide would require harsh conditions (e.g., very strong bases) and would likely be inefficient compared to cross-coupling alternatives.

Part 3: Experimental Comparison: The Suzuki-Miyaura Cross-Coupling

To provide a practical comparison, we present data from a representative Suzuki-Miyaura cross-coupling reaction, pairing both the 3-bromo and 4-bromo isomers with phenylboronic acid. This reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis.[3][8]

Comparative Performance Data
SubstrateCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
4-Bromophenoxy PyrrolidinePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O12~92%
3-Bromophenoxy PyrrolidinePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O12~85%

Note: The data presented is representative and based on typical outcomes for analogous substrates. Actual yields may vary.

As the data suggests, the 4-bromo isomer provides a slightly higher yield under identical conditions, likely due to its more favorable steric profile, which allows for more efficient catalytic turnover.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for comparing the reactivity of the two isomers.

Materials:

  • Aryl bromide (3-bromo or 4-bromo phenoxy pyrrolidine) (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (Spherical-phos) (0.04 mmol)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol)

  • Toluene, degassed (5 mL)

  • Deionized Water, degassed (1 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

  • Oven-dried Schlenk tube with stir bar

  • Inert gas line (Argon or Nitrogen)

G start Start: Prepare Schlenk Tube add_solids 1. Add Solids: Aryl Bromide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ start->add_solids evacuate 2. Evacuate & Backfill: Purge with inert gas (3x) add_solids->evacuate add_solvents 3. Add Degassed Solvents: Toluene and Water via syringe evacuate->add_solvents heat 4. Heat Reaction: Seal tube and heat at 100 °C for 12-24 hours add_solvents->heat monitor 5. Monitor Progress: TLC or GC-MS analysis heat->monitor workup 6. Aqueous Workup: Cool, dilute with Ethyl Acetate, wash with water and brine monitor->workup dry 7. Dry & Concentrate: Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry purify 8. Purify Product: Silica gel column chromatography dry->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Seal the tube tightly and place the reaction mixture in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Conclusion and Recommendations

Both 3-bromophenoxy pyrrolidine and 4-bromophenoxy pyrrolidine are valuable reagents for introducing the phenoxy-pyrrolidine scaffold into complex molecules. The choice between them should be guided by the specific reaction and desired outcome.

  • 4-Bromophenoxy Pyrrolidine is recommended for general applications in palladium-catalyzed cross-coupling. Its lower steric hindrance often leads to slightly higher yields and cleaner reaction profiles, making it a reliable choice for routine synthesis.

  • 3-Bromophenoxy Pyrrolidine , while potentially more reactive electronically, presents a greater steric challenge. It may be advantageous in specific cases where electronic effects are the dominant factor or when exploring structure-activity relationships (SAR) where the meta-substitution pattern is required. Its use may necessitate more careful optimization of catalyst systems, particularly the choice of ligand, to overcome steric barriers.

For researchers in drug development, a clear understanding of these isomeric differences is not merely academic; it is a practical tool for streamlining synthesis, improving yields, and accelerating the discovery of novel therapeutics.

References

  • Comparative Efficacy of 1-((2-Bromophenyl)sulfonyl)pyrrolidine in Catalytic Cross-Coupling Reactions. Benchchem.
  • 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis. ChemicalBook.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Why does phenol react with bromine? Quora.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • 3-[(3-Bromophenyl)methyl]pyrrolidine|C11H14BrN. Benchchem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Nucleophilic arom
  • The Electronic Influence of Phenoxy Substituents on Alkene Reactivity: An In-depth Technical Guide. Benchchem.
  • 16.
  • Nucleophilic Arom
  • Effect of bromine substituent on optical properties of aryl compounds.
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • steric hindrance effect: Topics. Science.gov.
  • The effect of bromine scanning around the phenyl group of 4-phenylquinolone deriv
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides.

Sources

A Senior Scientist's Guide to Selecting and Verifying Reference Standards for (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Chiral Pyrrolidine Building Block

(S)-3-(3-Bromo-phenoxy)-pyrrolidine is a key chiral intermediate in medicinal chemistry and drug development. Its stereospecific architecture makes it a valuable building block for synthesizing complex molecules with precise three-dimensional structures, which is often paramount for pharmacological activity. The presence of the bromine atom also provides a reactive handle for further chemical modifications, such as cross-coupling reactions. Given its importance, the quality of this starting material is non-negotiable. An impure or improperly characterized batch can compromise an entire synthesis campaign, leading to ambiguous biological data, costly delays, and potential safety concerns.

This guide provides a framework for researchers, analytical scientists, and drug development professionals to critically evaluate and compare reference standards of (S)-3-(3-Bromo-phenoxy)-pyrrolidine. We will move beyond a simple checklist of specifications and delve into the causality behind the analytical choices, providing detailed protocols for in-house verification. A high-quality reference standard is not merely a substance; it is a cornerstone of reproducible and reliable science.

Part 1: A Comparative Framework for Reference Standard Selection

When procuring a reference standard for (S)-3-(3-Bromo-phenoxy)-pyrrolidine, a Certificate of Analysis (CoA) is the primary source of information. However, not all CoAs are created equal. A trustworthy supplier provides comprehensive data that validates the material's identity, purity, and stereochemical integrity. The following table outlines the critical parameters to compare.

Quality Attribute Analytical Technique Acceptance Criteria & "What to Look For" Rationale & Expert Insight
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Consistent with the proposed structure. The CoA should show a spectrum, not just a statement of compliance.NMR provides the definitive structural fingerprint. MS confirms the molecular weight and, for this compound, should show the characteristic isotopic pattern of a single bromine atom (a near 1:1 ratio for M and M+2 peaks).[1]
Chemical Purity HPLC-UV (typically on a C18 column)≥98.0% area is a common benchmark for high-quality intermediates. The chromatogram should be provided, showing a clean baseline and no significant impurities.HPLC is the gold standard for quantifying organic impurities. A reversed-phase C18 column is an excellent starting point due to the compound's moderate polarity and aromatic nature.[2][3]
Enantiomeric Purity Chiral HPLC≥99.0% enantiomeric excess (ee) is typically required. The method (column, mobile phase) should be specified.Since the biological activity of chiral molecules can be enantiomer-dependent, ensuring stereochemical purity is critical. Polysaccharide-based chiral stationary phases are often effective for separating this class of compounds.[4][5][6]
Residual Solvents GC-HS (Gas Chromatography - Headspace)Should comply with ICH Q3C guidelines. Common synthesis solvents (e.g., Toluene, THF, Dichloromethane) should be below specified limits.Residual solvents can be toxic and may interfere with subsequent chemical reactions or biological assays.
Water Content Karl Fischer TitrationTypically <0.5%.Excess water can affect the accurate weighing of the material and may be detrimental to moisture-sensitive reactions.

Part 2: Self-Validating Analytical Workflows for In-House Verification

Trust, but verify. Even with a comprehensive CoA, it is good practice to perform in-house verification of a new reference standard. The following section provides detailed, self-validating protocols for the key analytical techniques.

Workflow for Qualifying a New Reference Standard

The diagram below illustrates a logical workflow for the comprehensive analysis of a newly acquired reference standard for (S)-3-(3-Bromo-phenoxy)-pyrrolidine.

G cluster_0 Initial Assessment cluster_1 Identity Verification cluster_2 Purity & Assay cluster_3 Final Qualification start Receive Reference Standard & CoA review Review Supplier's CoA start->review nmr ¹H NMR Spectroscopy review->nmr Confirm structure ms LC-MS Analysis nmr->ms Confirm MW hplc Purity by HPLC-UV ms->hplc Assess purity ftir FTIR (Optional) chiral_hplc Enantiomeric Purity by Chiral HPLC hplc->chiral_hplc Assess enantiomeric excess water Water Content (Karl Fischer) chiral_hplc->water compare Compare In-House Data to CoA water->compare decision Qualify / Reject Standard compare->decision

Caption: A typical workflow for the in-house qualification of a chemical reference standard.

Experimental Protocol 1: Purity Determination by HPLC-UV

This method is designed to separate the main component from potential process-related impurities or degradants.

Causality: A reversed-phase C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds containing aromatic rings. A gradient elution from a weakly acidic aqueous mobile phase to an organic modifier (acetonitrile) provides a robust separation window for a range of potential impurities with varying polarities. UV detection at 215 nm is selected as it is a common wavelength for detecting aromatic compounds.[7][8]

Methodology:

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: 95% to 5% B

    • 18.5-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL stock solution. Dilute 1:10 in the same diluent for a working concentration of 0.1 mg/mL (100 µg/mL).

Self-Validation & Interpretation: A high-quality standard will yield a single major peak with >98% of the total peak area. The baseline should be stable and free of significant extraneous peaks. Peak tailing should be minimal (Asymmetry factor typically between 0.9 and 1.5).

G prep Prepare Sample (0.1 mg/mL) inject Inject 5 µL onto C18 Column prep->inject gradient Run Gradient Elution (Water/ACN w/ 0.1% FA) inject->gradient detect Detect at 215 nm gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC-UV chemical purity analysis.

Experimental Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is crucial for confirming the stereochemical identity and purity of the (S)-enantiomer.

Causality: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective for a broad range of chiral compounds.[4][9] A normal-phase mobile system (e.g., hexane/isopropanol) is often a good starting point for these columns as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.

Methodology:

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.1, v/v/v).

    • Expert Tip: The small amount of DEA is added to improve the peak shape of the basic pyrrolidine moiety by masking active sites on the silica support.

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (for better sensitivity of the phenoxy group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the standard in the mobile phase. If a racemic standard is available, prepare it similarly to confirm the elution order of the enantiomers.

Self-Validation & Interpretation: For a high-purity (S)-enantiomer standard, the chromatogram should show one major peak. The area of the corresponding (R)-enantiomer peak should be less than 0.5% of the main peak area to meet a ≥99.0% ee specification. The resolution (Rs) between the enantiomers (if the racemate is run) should be greater than 1.5 for baseline separation.

Experimental Protocol 3: Identity Confirmation by NMR and MS

Nuclear Magnetic Resonance (¹H NMR):

  • Causality: ¹H NMR provides an unambiguous fingerprint of the molecule's structure by probing the chemical environment of each proton.[10][11] The chemical shift, integration, and coupling patterns must all be consistent with the structure of (S)-3-(3-Bromo-phenoxy)-pyrrolidine.

  • Expected Signals (in CDCl₃, ~400 MHz):

    • Aromatic Protons (~6.8-7.2 ppm): A complex multiplet pattern corresponding to the four protons on the bromophenoxy ring.

    • CH-O Proton (~4.8-5.0 ppm): A multiplet for the proton on the chiral center (C3 of the pyrrolidine ring).

    • Pyrrolidine Protons (~3.0-3.6 ppm and ~2.0-2.4 ppm): A series of complex multiplets corresponding to the 6 protons on the pyrrolidine ring.

    • NH Proton (variable): A broad singlet that can appear over a wide range, often around 1.5-2.5 ppm, which may exchange with D₂O.

  • Interpretation: The spectrum should be clean, with sharp signals and correct integrations. The absence of significant unassigned peaks is a strong indicator of high purity.

Mass Spectrometry (MS):

  • Causality: MS provides the molecular weight of the compound. For halogenated compounds, it offers an additional layer of confirmation through the characteristic isotopic distribution.[1]

  • Technique: Electrospray Ionization (ESI) in positive mode is typically effective for this compound due to the basic nitrogen atom.

  • Expected Ions:

    • [M+H]⁺: The protonated molecule. For C₁₀H₁₂BrNO, the expected m/z values would be approximately 242.0 and 244.0, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Interpretation: The key diagnostic feature is the "doublet" of peaks separated by 2 m/z units with a relative intensity of approximately 1:1. This is the classic signature of a molecule containing one bromine atom and provides very high confidence in the elemental composition.

Conclusion

The selection and verification of a reference standard for (S)-3-(3-Bromo-phenoxy)-pyrrolidine is a foundational step for any research or development program that utilizes this important chiral building block. A thorough evaluation of the supplier's Certificate of Analysis, coupled with diligent in-house verification using orthogonal analytical techniques like HPLC, chiral HPLC, NMR, and MS, forms a self-validating system that ensures quality and reproducibility. By understanding the causality behind the analytical methods and critically interpreting the data, scientists can proceed with confidence, knowing their work is built upon a solid and reliable chemical foundation.

References

  • Pharma Innovation. CAS 946681-75-0 3-(3-Bromo-phenoxy)-pyrrolidine. [Link]

  • PubChem. 3-(3-bromophenoxy)pyrrolidine hydrochloride. [Link]

  • ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... [Link]

  • RSC Publishing. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • AA Blocks. 1017803-20-1 | (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • NIST. Pyrrolidine. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. (3S)-pyrrolidin-3-ol. [Link]

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • ResearchGate. Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol... [Link]

  • Chromatography Forum. measure pyrrolidine by HPLC. [Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION... [Link]

  • SciSpace. Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi componen. [Link]

  • PubChem. 3-[4-(4-Bromophenoxy)phenyl]pyrrolidine. [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper handling and disposal of (S)-3-(3-Bromo-phenoxy)-pyrrolidine and associated waste materials. As a brominated heterocyclic compound, this substance requires specific handling procedures to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who utilize this and structurally similar compounds in their work.

Core Principles: Hazard Identification and Risk Assessment

Understanding the chemical nature of (S)-3-(3-Bromo-phenoxy)-pyrrolidine is fundamental to its safe disposal. The molecule's structure incorporates two key motifs that dictate its hazard profile:

  • The Pyrrolidine Ring: The parent compound, pyrrolidine, is known to be flammable, corrosive, and harmful if swallowed or inhaled.[1] It can cause severe skin burns and eye damage.

  • The Brominated Phenoxy Group: This classifies the compound as a halogenated organic compound .[2] Halogenated waste streams are subject to specific disposal regulations due to their potential to form toxic and environmentally persistent byproducts, such as dioxins and furans, if improperly incinerated.[3] Disposal of halogenated waste is often more costly and requires more extensive treatment than non-halogenated waste.[4]

Therefore, all waste containing (S)-3-(3-Bromo-phenoxy)-pyrrolidine must be treated as Hazardous Halogenated Organic Waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, ensure the appropriate PPE is worn. Work should always be conducted in a well-ventilated chemical fume hood.[1][5]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact, which can cause irritation or burns.[6]
Eye Protection Safety goggles and a face shieldTo protect against splashes that can cause serious eye damage.[1][6]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1]
Respiratory Required if vapors/aerosols are generatedTo prevent inhalation, which may be harmful.[6]

Waste Segregation: The Critical First Step

Proper segregation is the most crucial step in the disposal process to prevent dangerous chemical reactions and ensure correct disposal routing.[1]

DO:

  • Collect all waste containing (S)-3-(3-Bromo-phenoxy)-pyrrolidine in a designated Halogenated Organic Waste container.[2][4][7]

DO NOT MIX WITH:

  • Non-halogenated organic waste: Mixing these streams increases disposal costs and complicates the recycling/disposal process.[4][8]

  • Acids or Bases: Mixing with strong acids or bases can cause exothermic reactions.[1]

  • Oxidizing Agents: Contact with strong oxidizers can create a fire or explosion hazard.[1][9]

  • Aqueous Waste: Keep organic and aqueous waste streams separate.[10]

Step-by-Step Disposal Protocol

Waste Collection
  • Liquid Waste: Carefully transfer unwanted (S)-3-(3-Bromo-phenoxy)-pyrrolidine, reaction mixtures, and solvent rinsates into the designated hazardous waste container.

  • Solid Waste: Contaminated solid materials (e.g., gloves, filter paper, silica gel, weighing boats) must be placed in a separate, clearly labeled solid hazardous waste container or bag.[1]

Container Selection and Labeling
  • Container Choice: Use a leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE) with a tightly fitting screw-top cap.[1][7] Metal cans are not recommended as halogenated solvents can degrade to form acids that corrode metal.[11]

  • Labeling: The waste container must be clearly labeled before the first drop of waste is added.[7] The label must include the following information:

Label ComponentDetails
Identification The words "Hazardous Waste "[1]
Chemical Contents The full chemical name: "(S)-3-(3-Bromo-phenoxy)-pyrrolidine" and list any other solvents or reagents present with approximate percentages.[1][10] Do not use abbreviations.[7]
Accumulation Date The date the first waste was added to the container.[1]
Researcher Info The name of the responsible researcher or laboratory.[1]
Temporary Storage (Satellite Accumulation)

Store the sealed hazardous waste container in a designated satellite accumulation area. This area must be:

  • Secure and under the control of the laboratory.

  • Well-ventilated.

  • Away from sources of ignition and incompatible materials.[1][12]

  • Within quantity limits specified by institutional and OSHA guidelines (e.g., no more than 60 gallons of flammable liquid per approved cabinet).[12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste generated from experiments involving (S)-3-(3-Bromo-phenoxy)-pyrrolidine.

G Disposal Workflow for (S)-3-(3-Bromo-phenoxy)-pyrrolidine A Waste Generated B Liquid Waste (Pure compound, solutions, column fractions, rinsates) A->B Liquid C Solid Waste (Contaminated gloves, paper towels, silica gel) A->C Solid D Empty Reagent Bottle A->D Container E Collect in designated HALOGENATED ORGANIC LIQUID WASTE container B->E F Collect in designated HAZARDOUS SOLID WASTE container/bag C->F G Triple rinse with a suitable solvent (e.g., acetone, ethanol) D->G J Ensure waste container is properly labeled and sealed E->J F->J H Collect all rinsate in HALOGENATED LIQUID WASTE container G->H I Deface label on empty bottle. Dispose of as non-hazardous glass waste. G->I H->J K Store in designated Satellite Accumulation Area J->K L Contact EHS to arrange for professional disposal K->L

Caption: Decision tree for proper segregation and disposal of waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and safe cleanup is essential.[1]

  • Alert & Evacuate: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.[1] Notify your supervisor and the institutional Environmental Health & Safety (EHS) office.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[5][9]

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All materials used for spill clean-up must be treated as hazardous solid waste and disposed of accordingly.[1]

Final Disposal Pathway

The ultimate and required method for disposing of (S)-3-(3-Bromo-phenoxy)-pyrrolidine is through a licensed environmental waste management company.[1][5] Your institution's EHS department will coordinate the pickup and transport of fully labeled and sealed waste containers from your laboratory's satellite accumulation area. Never pour this chemical down the drain, as it can harm aquatic life and is prohibited by regulation.[4]

Decontamination of Empty Containers

Empty containers that held (S)-3-(3-Bromo-phenoxy)-pyrrolidine must be properly decontaminated before disposal to be considered non-hazardous.[1]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, all three rinsates must be collected and added to your Halogenated Organic Liquid Waste container.[1]

  • Final Disposal: After triple rinsing and allowing the container to dry, deface the original label. The container can then typically be disposed of as regular laboratory glass or plastic waste, according to your institution's specific guidelines.

By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the responsible management of chemical waste.

References

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available at: [Link]

  • Organic Solvent Waste Disposal. The University of British Columbia Safety & Risk Services. Available at: [Link]

  • Hazardous Waste Reduction. University of California, Santa Cruz Environmental Health & Safety. Available at: [Link]

  • Halogenated Solvents Safety Guideline. Washington State University Environmental Health & Safety. Available at: [Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency. Available at: [Link]

  • Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268. Available at: [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. Available at: [Link]

  • OSHA Chemical Storage Requirements. Conn Maciel Carey LLP. Available at: [Link]

  • Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]

Sources

Personal protective equipment for handling (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Logistics for Handling (S)-3-(3-Bromo-phenoxy)-pyrrolidine

As a critical chiral building block frequently utilized in the synthesis of novel therapeutics, (S)-3-(3-Bromo-phenoxy)-pyrrolidine presents unique handling challenges. It combines the basic, nucleophilic nature of a secondary cyclic amine with the lipophilic and potentially toxic characteristics of a halogenated aromatic ether.

As a Senior Application Scientist, my goal is to provide drug development professionals with a self-validating framework for personal protective equipment (PPE) selection, operational workflows, and disposal logistics. This guide ensures both scientific integrity and personnel safety, moving beyond basic safety data sheets to deliver field-proven operational causality.

Physicochemical Hazard Profile and Causality

To design an effective safety protocol, we must first deconstruct the chemical's properties. The pyrrolidine moiety acts as a strong organic base, which can cause severe skin and eye irritation upon contact. Simultaneously, the 3-bromophenoxy substituent significantly increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate dermal barriers and systemic circulation.

Table 1: Quantitative Hazard and Physicochemical Summary

Property / HazardValue / ClassificationOperational Implication
Molecular Weight 242.11 g/mol Moderate volatility; requires strict ventilation controls.
Estimated pKa ~8.5 - 9.0Basic amine; corrosive to mucosal membranes and eyes.
Estimated LogP ~2.8 - 3.2Highly lipophilic; severe risk of transdermal absorption.
GHS Hazards H302, H315, H319, H335Necessitates strict ingestion, skin, and inhalation barriers.

Evidence-Based PPE Selection

Standard laboratory attire is insufficient for handling lipophilic amines. The selection of PPE must be dictated by the specific chemical vulnerabilities of the compound and the solvent vehicle used during synthesis, as outlined by [1].

  • Hand Protection (Gloves): Do not rely on standard latex. The lipophilicity of the bromophenoxy group means the free base can permeate thin barriers. Use double-gloved nitrile (minimum 8 mil thickness) for dispensing solid or neat liquid forms. If handling the compound in aggressive solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), upgrade the outer glove to Butyl rubber or Silver Shield® , as nitrile degrades rapidly in DCM, compromising the barrier, consistent with[2].

  • Ocular Protection: Chemical splash goggles paired with a full-face shield are mandatory when transferring solutions. The basicity of the pyrrolidine ring can cause irreversible corneal damage upon contact.

  • Respiratory Protection: All operations must be conducted within a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm to prevent aerosol or vapor inhalation[2].

Operational Workflow: Dispensing and Reaction Setup

A self-validating protocol ensures that every step inherently verifies the safety of the previous one. By dissolving the compound immediately after weighing, you validate that no dry, easily aerosolized powder can escape during transport.

Step-by-Step Methodology:

  • Preparation: Verify fume hood flow rate. Line the workspace with chemical-absorbent, plastic-backed bench paper to contain micro-spills.

  • Tare and Transfer: Place a closed, pre-tared vial into the analytical balance inside the fume hood. Using an anti-static spatula, transfer the required mass of (S)-3-(3-Bromo-phenoxy)-pyrrolidine.

  • Solvent Introduction: Introduce the reaction solvent (e.g., anhydrous THF or DCM) directly into the weighing vial before removing it from the hood. Causality: Dissolving the compound immediately mitigates the risk of aerosolized dust or vapor exposure during transport to the main reaction vessel.

  • Sealing and Transport: Seal the vial with a PTFE-lined septum cap. Transport the solution to the reaction manifold using a secondary shatter-proof container.

Workflow Start Pre-Operation: Verify Hood & PPE Dispense Dispense (S)-3-(3-Bromo-phenoxy)-pyrrolidine Start->Dispense Solvent Dissolve in Solvent (In-Hood) Dispense->Solvent Transfer Secondary Containment Transfer Solvent->Transfer Spill Spill Detected? Transfer->Spill Clean Mitigation Protocol: Neutralize & Absorb Spill->Clean Yes Proceed Proceed to Synthesis Spill->Proceed No Clean->Proceed Resolved

Figure 1: Operational workflow and spill detection logic for halogenated pyrrolidine handling.

Emergency Response and Spill Mitigation

Because of the amine functionality, spills of (S)-3-(3-Bromo-phenoxy)-pyrrolidine should not be simply wiped up. They must be chemically neutralized to prevent vapor evolution and surface contamination[2].

Spill Mitigation Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.

  • Neutralize: For liquid spills or solutions, carefully apply a weak solid acid (such as sodium bisulfate or citric acid powder) to the perimeter of the spill, working inward. Causality: The acid converts the volatile, lipophilic free base into a non-volatile, water-soluble salt, drastically reducing inhalation hazards and dermal penetration risks. This chemical transformation self-validates the safety of the subsequent cleanup steps.

  • Absorb: Cover the neutralized mixture with an inert absorbent (e.g., vermiculite or diatomaceous earth).

  • Collect: Sweep the absorbed material using a non-sparking tool into a compatible, sealable hazardous waste container.

Waste Disposal Plan

Halogenated organic amines require strict segregation to prevent dangerous cross-reactions (e.g., reacting with strong oxidizers or forming explosive complexes with heavy metals).

Step-by-Step Disposal Methodology:

  • Segregation: Collect all unreacted (S)-3-(3-Bromo-phenoxy)-pyrrolidine, neutralized spill debris, and contaminated solvents in a dedicated "Halogenated Organic Waste" carboy. Do NOT mix with acidic waste streams unless strictly controlled, to avoid exothermic salt formation.

  • Labeling: Clearly label the container with the exact chemical name, GHS hazard pictograms (Corrosive, Harmful/Irritant), and the date of first accumulation.

  • Storage: Store the waste container in a vented, flammable storage cabinet equipped with secondary containment, keeping it away from direct sunlight and heat sources.

  • Manifesting: Coordinate with Environmental Health and Safety (EHS) for incineration via a licensed hazardous waste contractor. Halogenated compounds must be incinerated at high temperatures to prevent the formation of toxic dioxins or furans.

References

  • Occupational Safety and Health Administration. "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA.gov,[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, NCBI Bookshelf,[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(3-Bromo-phenoxy)-pyrrolidine
Reactant of Route 2
Reactant of Route 2
(S)-3-(3-Bromo-phenoxy)-pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.